Ethyl 2-Hydroxybutyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWOQRSLYPHAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334629 | |
| Record name | Ethyl 2-Hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52089-54-0 | |
| Record name | Ethyl 2-hydroxybutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52089-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-Hydroxybutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 2-hydroxy-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-ethyl 2-hydroxybutanoate CAS number and synonyms
An In-depth Technical Guide to (R)-ethyl 2-hydroxybutanoate (B1229357)
For researchers, scientists, and drug development professionals, (R)-ethyl 2-hydroxybutanoate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a representative synthetic protocol.
Chemical Identity
Synonyms:
Physicochemical Properties
The following table summarizes the key physicochemical properties of (R)-ethyl 2-hydroxybutanoate.
| Property | Value | Source |
| Molecular Formula | C6H12O3 | [1][2][3] |
| Molecular Weight | 132.16 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [4][5] |
| Density | 1.01 g/cm³ | [4][5] |
| Boiling Point | 167 °C @ 760 mmHg (est.) | [4][6] |
| pKa | 13.21 ± 0.20 (Predicted) | [1][4] |
| Refractive Index | 1.4160 to 1.4200 | [4] |
| Solubility | Soluble in alcohol and ether. Water solubility is estimated at 1.592e+005 mg/L @ 25 °C. | [4][6] |
Experimental Protocols
A common method for the synthesis of chiral α-hydroxy esters is the asymmetric reduction of the corresponding α-keto ester. Below is a representative protocol adapted from the synthesis of a similar compound, which can be modified for the preparation of (R)-ethyl 2-hydroxybutanoate.
Asymmetric Reduction of Ethyl 2-oxobutanoate (B1229078)
This procedure illustrates a stereoselective reduction of an α-keto ester to the corresponding (R)-α-hydroxy ester using a chiral reducing agent.
Materials:
-
Ethyl 2-oxobutanoate
-
L-(+)-tartaric acid
-
Sodium borohydride (B1222165)
-
Tetrahydrofuran (THF), anhydrous
-
1N Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and n-hexane for chromatography
Procedure:
-
A solution of L-(+)-tartaric acid (15.5 mmol) in 50 mL of anhydrous THF is cooled to -20°C in a cryostat.
-
To this solution, a solution of ethyl 2-oxobutanoate (3.8 mmol) in 2 mL of THF is added.
-
Sodium borohydride (15.5 mmol) is added in one portion with vigorous stirring. The reaction mixture is maintained at -20°C and stirred for 13 hours.[7][8]
-
The reaction is quenched by cooling the mixture in an ice bath and adding 25 mL of 1N HCl, followed by stirring for 30 minutes.[7][8]
-
The THF is removed under reduced pressure. The remaining aqueous layer is extracted twice with diethyl ether (50 mL and 30 mL).[7][8]
-
The combined organic extracts are washed sequentially with 30 mL of saturated aqueous sodium bicarbonate and 30 mL of saturated brine.[7][8]
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.[7][8]
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield (R)-ethyl 2-hydroxybutanoate.[7]
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of (R)-ethyl 2-hydroxybutanoate.
Caption: Workflow for the synthesis and characterization of (R)-ethyl 2-hydroxybutanoate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ethyl (2R)-2-hydroxybutanoate | C6H12O3 | CID 12747764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-ethyl 2-hydroxybutanoate | C6H12O3 | CID 521365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-hydroxybutanoate [chembk.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ethyl 2-hydroxybutanoate [flavscents.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
(S)-ethyl 2-hydroxybutyrate physical and chemical properties
This guide provides a comprehensive overview of the physical and chemical properties of (S)-ethyl 2-hydroxybutyrate, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with a focus on quantitative data and detailed experimental methodologies.
Core Physical and Chemical Properties
(S)-ethyl 2-hydroxybutyrate is a chiral ester with applications as a building block in organic synthesis. Its properties are crucial for its handling, reaction setup, and analytical characterization.
Physical Properties
The physical characteristics of (S)-ethyl 2-hydroxybutyrate and its related forms are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.
| Property | Value | Notes | Reference(s) |
| Molecular Formula | C₆H₁₂O₃ | [1][2] | |
| Molecular Weight | 132.16 g/mol | [1][2] | |
| Appearance | Liquid | Colorless | [3][4] |
| Boiling Point | 167 °C | at 760 mmHg (estimated) | [5] |
| 75 - 76 °C | at 12 mmHg (for (R)-enantiomer) | [4] | |
| Density | 1.01 g/cm³ | [3] | |
| 1.012 g/mL | at 20 °C (for (S)-enantiomer) | [6] | |
| 1.017 g/mL | at 25 °C (for (R)-enantiomer) | ||
| Refractive Index | n20/D 1.421 | (for (S)-enantiomer) | [6] |
| n20/D 1.42 | (for (R)-enantiomer) | ||
| Optical Rotation | [α]25/D +37.2° | c=1.3 in chloroform (B151607) (85% ee) | [7] |
| [α]20/D +43° | c=1 in chloroform | [6] | |
| [α]20/D -46° | c=1 in chloroform (for (R)-enantiomer) | ||
| Solubility | Soluble in alcohol, chloroform | [5][6] | |
| Water: 1.592e+005 mg/L at 25 °C (est) | [5] | ||
| Flash Point | 145.00 °F (62.70 °C) | TCC (estimated) | [5] |
Chemical and Spectroscopic Properties
The chemical properties and spectroscopic data are vital for confirming the identity and purity of (S)-ethyl 2-hydroxybutyrate.
| Property | Value | Notes | Reference(s) |
| IUPAC Name | ethyl (2S)-2-hydroxybutanoate | [1] | |
| CAS Number | 88271-13-0 | [1] | |
| XLogP3-AA | 0.8 | [1][2] | |
| Hydrogen Bond Donor Count | 1 | [1][2] | |
| Hydrogen Bond Acceptor Count | 3 | [1][2] | |
| Rotatable Bond Count | 4 | [1][2] | |
| Topological Polar Surface Area | 46.5 Ų | [1][2] | |
| ¹H NMR (400 MHz, CDCl₃) | δ=4.1-4.2 (m, 3H), 2.35-2.48 (m, 2H), 1.20 (d, J=6.4 Hz, 3H), 1.25 (t, J=6.9 Hz, 3H) | For (S)-enantiomer | [8] |
| ¹³C NMR (100 MHz, CDCl₃) | δ=173.04, 64.30, 60.84, 42.89, 22.48, 14.24 | For (S)-enantiomer | [8] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of (S)-ethyl 2-hydroxybutyrate are provided below. These protocols are based on established procedures and offer a starting point for laboratory work.
Synthesis via Enzymatic Resolution
This protocol describes a two-step enzymatic resolution process for the production of both (S)- and (R)-ethyl 3-hydroxybutyrate (B1226725), which can be adapted for the target molecule's structural isomers.[9]
Step 1: Acetylation of Racemic Ethyl 3-hydroxybutyrate
-
Reaction Setup: In a suitable reaction vessel, combine racemic ethyl 3-hydroxybutyrate and vinyl acetate (B1210297). The reaction is performed solvent-free.
-
Enzyme Addition: Add immobilized Candida antarctica lipase (B570770) B (CALB).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 45°C).
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the conversion.
-
Work-up: Once the desired conversion is reached (typically around 40-50%), stop the reaction. The (S)-enantiomer remains as the unreacted alcohol, while the (R)-enantiomer is acetylated.
-
Purification: Separate the (S)-ethyl 3-hydroxybutyrate from the (R)-ethyl 3-acetoxybutyrate by fractional distillation.
Step 2: Alcoholysis of (R)-enriched Ethyl 3-acetoxybutyrate
-
Reaction Setup: In a separate vessel, combine the (R)-enriched ethyl 3-acetoxybutyrate obtained from Step 1 with ethanol.
-
Enzyme Addition: Add fresh immobilized CALB.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 45°C).
-
Monitoring: Monitor the conversion of the acetate to the alcohol by GC.
-
Work-up and Purification: Once the reaction is complete, separate the resulting (R)-ethyl 3-hydroxybutyrate by fractional distillation.
Synthesis via Asymmetric Reduction with Baker's Yeast
This method utilizes the reducing capabilities of baker's yeast to produce (S)-ethyl 3-hydroxybutanoate from ethyl acetoacetate (B1235776).[7]
-
Yeast Suspension Preparation: In a large flask, prepare a suspension of baker's yeast and sucrose (B13894) in tap water. Stir the mixture for approximately 1 hour at around 30°C to activate the yeast.
-
Substrate Addition: Add ethyl acetoacetate to the fermenting yeast suspension.
-
Fermentation: Stir the mixture at room temperature for 24 hours.
-
Sucrose and Substrate Feed: Add a warm solution of sucrose in water, followed by another portion of ethyl acetoacetate an hour later. Continue stirring for an additional 50-60 hours.
-
Reaction Monitoring: Monitor the completion of the reaction using gas chromatography.
-
Work-up:
-
Add Celite to the reaction mixture and filter through a sintered-glass funnel.
-
Wash the filtrate with water.
-
Saturate the filtrate with sodium chloride and extract with diethyl ether.
-
Combine the organic extracts and dry over magnesium sulfate.
-
-
Purification:
-
Filter the dried solution and concentrate it using a rotary evaporator.
-
Purify the residue by fractional distillation under reduced pressure to obtain (S)-ethyl 3-hydroxybutanoate.
-
Analytical Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the structure of the synthesized (S)-ethyl 2-hydroxybutyrate, ¹H and ¹³C NMR spectra can be acquired.
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).
-
Acquisition: Record the spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Compare the obtained chemical shifts, multiplicities, and coupling constants with the reference data provided in the table above to confirm the structure.[8]
Visualizations
The following diagrams illustrate key aspects of the synthesis and properties of (S)-ethyl 2-hydroxybutyrate.
Caption: Workflow for the synthesis of (S)-ethyl 3-hydroxybutanoate using baker's yeast.
Caption: Interrelationship of the properties and applications of (S)-ethyl 2-hydroxybutyrate.
References
- 1. (S)-ethyl 2-hydroxybutanoate | C6H12O3 | CID 12747763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl (2R)-2-hydroxybutanoate | C6H12O3 | CID 12747764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. ethyl 2-hydroxybutanoate, 52089-54-0 [thegoodscentscompany.com]
- 6. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]
- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Ethyl 2-Hydroxybutyrate from Ethyl 2-Oxobutanoate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing ethyl 2-hydroxybutyrate from ethyl 2-oxobutanoate (B1229078), with a focus on asymmetric reduction methods. Chiral α-hydroxy esters, such as this compound, are valuable building blocks in the pharmaceutical and fine chemical industries. This document details both biocatalytic and chemo-catalytic approaches, presenting quantitative data from analogous reactions, detailed experimental protocols, and visual representations of the synthetic pathways and workflows. While specific literature on the asymmetric reduction of ethyl 2-oxobutanoate is limited, this guide leverages established and well-documented methodologies for structurally similar α-keto and β-keto esters to provide robust starting points for reaction development and optimization.
Introduction to the Asymmetric Reduction of α-Keto Esters
The conversion of a prochiral ketone, such as the α-keto group in ethyl 2-oxobutanoate, into a chiral secondary alcohol is a pivotal transformation in organic synthesis. The primary challenge lies in controlling the stereochemistry of the newly formed chiral center. Both biocatalysis and asymmetric chemocatalysis offer powerful solutions to this challenge, each with distinct advantages and considerations.
Biocatalysis utilizes whole microbial cells (e.g., yeast, bacteria) or isolated enzymes (e.g., reductases, dehydrogenases) to perform highly selective reductions under mild reaction conditions. This approach is often lauded for its environmental compatibility and high enantioselectivity.
Chemo-catalysis , on the other hand, employs metal-based catalysts in conjunction with chiral ligands to achieve asymmetric hydrogenation. These methods can offer high turnover numbers and a broad substrate scope, though they may require more stringent reaction conditions, such as high pressure and the use of organic solvents.
This guide will explore both avenues, providing the necessary data and protocols to enable researchers to select and implement the most suitable method for their specific needs.
Biocatalytic Synthesis of this compound
The bioreduction of α-keto esters is a well-established and efficient method for producing enantiomerically pure α-hydroxy esters. A variety of microorganisms and their isolated enzymes have been shown to effectively catalyze these transformations.
Overview of Biocatalytic Approaches
The primary biocatalytic methods for the synthesis of this compound involve the use of:
-
Whole-cell biocatalysts: Commonly employed microorganisms include baker's yeast (Saccharomyces cerevisiae), other yeast species such as Kluyveromyces marxianus and Pichia glucozyma, and bacteria like Rhodococcus erythropolis. Whole-cell systems are advantageous due to their cost-effectiveness and the presence of inherent cofactor regeneration systems.
-
Isolated enzymes: Carbonyl reductases and alcohol dehydrogenases offer higher purity and specificity compared to whole-cell systems. These enzymes often require the addition of a cofactor, such as NADPH, and a cofactor regeneration system for optimal activity.
The general workflow for a whole-cell biocatalytic reduction is depicted in the following diagram:
Quantitative Data for Biocatalytic Reductions of Analogous Keto Esters
The following table summarizes the results from the bioreduction of keto esters that are structurally similar to ethyl 2-oxobutanoate. This data provides a strong indication of the potential efficacy of these biocatalysts for the target synthesis.
| Substrate | Biocatalyst | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Kluyveromyces marxianus var. lactis | (2R, 3S) | - | >99 (de) | [1] |
| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Pichia glucozyma | (2S, 3S) | - | >99 (de) | [1] |
| Ethyl 2-oxo-4-phenylbutyrate | Rhodococcus erythropolis (ReADH) | (R) | - | >99 | [2] |
| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli (aldehyde reductase) | (R) | 90.5 | 99 | [3] |
Detailed Experimental Protocols for Biocatalytic Reduction
The following protocols are adapted from established methods for the bioreduction of analogous keto esters and can serve as a starting point for the synthesis of this compound.
Materials:
-
Saccharomyces cerevisiae (commercial baker's yeast)
-
D-Glucose (or sucrose)
-
Tap water
-
Ethyl 2-oxobutanoate
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Celite (optional)
Procedure:
-
Yeast Suspension Preparation: In a suitable flask, suspend baker's yeast (e.g., 50 g) in a solution of D-glucose (e.g., 50 g) in water (e.g., 500 mL).
-
Activation: Stir the suspension at room temperature (25-30°C) for approximately 30-60 minutes to activate the yeast.
-
Substrate Addition: Add ethyl 2-oxobutanoate (e.g., 1 g) to the yeast suspension. The substrate can be added neat or as a solution in a minimal amount of ethanol (B145695) to aid dispersion.
-
Reaction: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the progress of the reaction by TLC or GC analysis of small aliquots.
-
Work-up:
-
(Optional) Add Celite to the reaction mixture to aid in the filtration of the yeast cells.
-
Filter the mixture through a pad of Celite or by centrifugation.
-
Saturate the aqueous filtrate with sodium chloride.
-
Extract the filtrate with ethyl acetate (3 x 100 mL).
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).
-
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral GC or HPLC analysis.
Chemo-Catalytic Synthesis of this compound
Asymmetric hydrogenation using chiral metal catalysts is a powerful alternative for the synthesis of enantiomerically enriched α-hydroxy esters.
Overview of Chemo-Catalytic Approaches
The most common chemo-catalytic methods for the asymmetric reduction of keto esters involve:
-
Ruthenium-based catalysts: Complexes of ruthenium with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the hydrogenation of a wide range of ketones, including β-keto esters.
-
Platinum-based catalysts: Heterogeneous platinum catalysts, often supported on alumina (B75360) (Pt/Al₂O₃), when modified with chiral alkaloids like cinchonidine (B190817), have shown high enantioselectivity in the hydrogenation of α-keto esters.
The general reaction scheme for the chemo-catalytic hydrogenation is as follows:
Quantitative Data for Chemo-Catalytic Hydrogenations of Analogous Keto Esters
The following table presents data from the asymmetric hydrogenation of keto esters structurally related to ethyl 2-oxobutanoate.
| Substrate | Catalyst | Chiral Modifier | Solvent | H₂ Pressure (atm) | Conversion (%) | ee (%) | Reference |
| Ethyl 2-oxo-4-phenylbutyrate | 5% Pt/γ-Al₂O₃ | Cinchonidine | Toluene (B28343) | 60 | ~95 | 68 (R) | [4] |
| Methyl 2,2-dimethyl-3-oxobutanoate | [RuCl₂( (R)-BINAP )] | - | Methanol | 100 | 96 | >99 (R) | [5] |
Detailed Experimental Protocols for Chemo-Catalytic Hydrogenation
The following protocols are based on established procedures for the asymmetric hydrogenation of analogous keto esters and can be adapted for the synthesis of this compound.
Materials:
-
Ethyl 2-oxobutanoate
-
5% Pt/γ-Al₂O₃ catalyst
-
Cinchonidine
-
Toluene (anhydrous)
-
Hydrogen gas
Procedure:
-
Catalyst Pre-treatment (if required): Follow the manufacturer's instructions or literature procedures for the pre-treatment of the Pt/Al₂O₃ catalyst.
-
Reaction Setup: In a high-pressure autoclave, add the 5% Pt/γ-Al₂O₃ catalyst (e.g., 50 mg) and cinchonidine (e.g., 5 mg).
-
Solvent and Substrate Addition: Under an inert atmosphere, add anhydrous toluene (e.g., 30 mL) followed by ethyl 2-oxobutanoate (e.g., 2.0 g).
-
Hydrogenation:
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 60 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25°C) until the hydrogen uptake ceases (typically 2-24 hours).
-
-
Work-up:
-
Carefully depressurize the autoclave.
-
Filter off the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude product by flash column chromatography and determine the yield and enantiomeric excess by chiral GC or HPLC.
Conclusion
The synthesis of this compound from ethyl 2-oxobutanoate can be effectively achieved through both biocatalytic and chemo-catalytic asymmetric reduction. While specific data for this exact transformation is not abundant in the literature, the extensive research on analogous α-keto and β-keto esters provides a solid foundation for developing efficient and highly stereoselective synthetic routes.
Biocatalytic methods , particularly using whole-cell systems like baker's yeast or specialized microorganisms such as Rhodococcus erythropolis, offer a green and often highly enantioselective approach. These methods are particularly attractive for their mild reaction conditions and inherent cofactor regeneration.
Chemo-catalytic methods , such as asymmetric hydrogenation with chirally modified platinum or ruthenium catalysts, provide a powerful alternative that can offer high throughput and broad applicability.
The choice between these methodologies will depend on the specific requirements of the researcher, including desired enantiopurity, scalability, cost considerations, and available equipment. The data and protocols presented in this guide serve as a valuable resource for initiating and optimizing the synthesis of this important chiral building block. Further screening of biocatalysts and optimization of reaction conditions for both approaches are recommended to achieve the highest possible yield and enantioselectivity for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective hydrogenation of ethyl-2-oxo-4-phenylbutyrate on cinchonidine-modified Pt/γ-Al>2>O>3> catalyst using a fixed-bed reactor - East China Normal University [pure.ecnu.edu.cn]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Technical Guide to the Chemo-enzymatic Synthesis of Chiral Ethyl 2-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral ethyl 2-hydroxybutyrate is a valuable building block in the pharmaceutical industry, particularly as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. Chemo-enzymatic methods offer significant advantages over traditional chemical synthesis, providing high enantioselectivity under mild reaction conditions. This technical guide provides an in-depth overview of the two primary chemo-enzymatic strategies for producing enantiomerically pure this compound: kinetic resolution of a racemic mixture and asymmetric reduction of a prochiral ketone. This document details the experimental protocols for key methodologies, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams to illustrate the synthesis pathways.
Introduction
The demand for enantiomerically pure pharmaceuticals has driven the development of highly selective and efficient synthesis methods. Chiral this compound serves as a critical precursor for several widely used ACE inhibitors. Traditional chemical routes to this compound often involve stoichiometric use of expensive and hazardous reagents and can suffer from low enantioselectivity. In contrast, chemo-enzymatic synthesis leverages the inherent stereoselectivity of enzymes to produce the desired enantiomer with high purity, often with greater efficiency and under more environmentally benign conditions.[1]
This guide focuses on two prominent enzymatic approaches:
-
Kinetic Resolution: This method employs an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer from a racemic mixture of this compound, allowing for the separation of the unreacted, enantiomerically enriched substrate.
-
Asymmetric Reduction: This strategy involves the stereoselective reduction of a prochiral precursor, ethyl 2-oxobutyrate, to the desired chiral alcohol using an enzyme such as a ketoreductase (KRED) or a whole-cell biocatalyst. A critical aspect of this approach is the efficient regeneration of the nicotinamide (B372718) cofactor (NAD(P)H).
Chemo-enzymatic Synthesis Strategies
Kinetic Resolution of Racemic this compound
Kinetic resolution is a widely employed method for the separation of enantiomers. In this process, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leading to a product and the unreacted, enantiomerically enriched substrate. Lipases are commonly used for this purpose due to their broad substrate specificity and high enantioselectivity.
Logical Workflow for Kinetic Resolution:
Caption: Workflow for the kinetic resolution of racemic this compound.
Asymmetric Reduction of Ethyl 2-Oxobutyrate
Asymmetric reduction offers a more direct route to a single enantiomer, with a theoretical maximum yield of 100%. This method utilizes ketoreductases (KREDs), often within whole-cell systems, to stereoselectively reduce the carbonyl group of ethyl 2-oxobutyrate. A key challenge in this approach is the regeneration of the expensive NAD(P)H cofactor, which is consumed stoichiometrically in the reduction. This is typically addressed by coupling the primary reaction with a secondary, cofactor-regenerating enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH).
Logical Workflow for Asymmetric Reduction with Cofactor Regeneration:
References
Enantioselective Synthesis of Ethyl (R)-2-Hydroxybutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of ethyl (R)-2-hydroxybutanoate, a valuable chiral building block in the pharmaceutical industry. The synthesis of this specific enantiomer is crucial for the development of various therapeutic agents, demanding high optical purity and efficient production methods. This document details both biocatalytic and chemical approaches, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting and implementing the most suitable synthetic strategy.
Biocatalytic Synthesis: Asymmetric Reduction of Ethyl 2-Oxobutanoate (B1229078)
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules. The primary biocatalytic route to ethyl (R)-2-hydroxybutanoate involves the asymmetric reduction of the prochiral substrate, ethyl 2-oxobutanoate. This transformation is typically achieved using whole-cell systems or isolated enzymes, offering high enantioselectivity under mild reaction conditions.
Whole-Cell Bioreduction
A variety of microorganisms, including yeasts and bacteria, possess ketoreductases that can effectively catalyze the enantioselective reduction of α-keto esters. Whole-cell biotransformations are often advantageous due to the inherent presence of cofactors (e.g., NADH, NADPH) and the cellular machinery for their regeneration, simplifying the overall process.
Table 1: Performance of Various Whole-Cell Biocatalysts in the Reduction of α-Keto Esters
| Biocatalyst | Substrate | Product | Conversion (%) | ee (%) | Reference |
| Candida magnoliae JX120-3 | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 93.8 | 92.7 | [1] |
| Kluyveromyces marxianus | Ethyl 2-(4-chlorophenoxy)-3-oxobutanoate | Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate | 73 | 97 | [2] |
| Recombinant E. coli (co-expressing aldehyde reductase and glucose dehydrogenase) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 94.1 | 91.7 | [3] |
| Recombinant E. coli (co-expressing carbonyl reductase and glucose dehydrogenase) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 85 | >99.5 | [4][5] |
Experimental Protocol: Whole-Cell Bioreduction with Recombinant E. coli
This protocol is a general guideline for the asymmetric reduction of an α-keto ester using recombinant E. coli co-expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.
1. Cultivation of Recombinant E. coli
-
Inoculate a suitable volume of Luria-Bertani (LB) medium containing the appropriate antibiotics with a single colony of the recombinant E. coli strain.
-
Incubate the culture at 37°C with shaking (e.g., 200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours to allow for protein expression.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C) and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
2. Biotransformation
-
Resuspend the harvested cells in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
To the cell suspension, add the substrate, ethyl 2-oxobutanoate (e.g., 10-50 mM), and a co-substrate for cofactor regeneration, such as glucose (e.g., 1.5 equivalents).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by periodically analyzing samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
3. Product Isolation and Analysis
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Determine the enantiomeric excess of the purified ethyl (R)-2-hydroxybutanoate using chiral GC or HPLC.
Isolated Enzyme Systems (Ketoreductases)
The use of isolated ketoreductases (KREDs) offers greater control over reaction conditions and can lead to higher product purity. However, this approach necessitates the addition of a stoichiometric amount of a cofactor (typically NADPH or NADH) and a system for its regeneration.
Cofactor Regeneration:
An efficient cofactor regeneration system is essential for the economic viability of KRED-catalyzed reductions on a larger scale. A common strategy involves coupling the primary reaction with a secondary dehydrogenase that oxidizes a cheap co-substrate, thereby regenerating the cofactor. Glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, is frequently employed for this purpose.
Table 2: Performance of Isolated Ketoreductases in Asymmetric Reductions
| Enzyme Source | Substrate | Cofactor Regeneration System | Conversion (%) | ee (%) | Reference |
| Chryseobacterium sp. CA49 (mutant) | Ethyl 4-chloro-3-oxobutanoate | Not specified | 100 | >99.5 (S) | [5] |
| Engineered Ketoreductases | Various ketones | Isopropanol/GDH | High | High | [6] |
Experimental Protocol: Ketoreductase-Catalyzed Reduction with Cofactor Regeneration
1. Reaction Setup
-
In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Add the ketoreductase and glucose dehydrogenase to the buffer.
-
Add the cofactor NADP+ or NADPH (catalytic amount, e.g., 0.1-1 mM).
-
Add the substrate, ethyl 2-oxobutanoate (e.g., 50-100 mM), and glucose (e.g., 1.2 equivalents).
2. Reaction and Monitoring
-
Stir the reaction mixture at a controlled temperature (e.g., 25-30°C).
-
Monitor the reaction progress by GC or HPLC.
3. Work-up and Analysis
-
Upon completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether) and separating the phases.
-
Extract the aqueous phase with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product and determine the enantiomeric excess as described in the whole-cell protocol.
Chemical Synthesis: Asymmetric Hydrogenation
Asymmetric hydrogenation using chiral metal catalysts is a well-established and highly efficient method for the enantioselective synthesis of chiral alcohols. For the synthesis of ethyl (R)-2-hydroxybutanoate, catalysts based on ruthenium complexed with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective.
Table 3: Asymmetric Hydrogenation of α-Keto Esters
| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |
| RuCl2[(R)-BINAP] | Acetylacetone | (2R,4R)-2,4-Pentanediol | - | - | [3] |
| Ru(II)-BINAP derivatives | β-Keto esters | β-Hydroxy esters | High | High | [1] |
Experimental Protocol: Noyori-Type Asymmetric Hydrogenation
This protocol provides a general procedure for the asymmetric hydrogenation of ethyl 2-oxobutanoate using a Ru-BINAP catalyst.
1. Catalyst Preparation (in situ)
-
In a glovebox, charge a high-pressure reactor with [RuCl2(p-cymene)]2 and (R)-BINAP in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Stir the mixture at room temperature to form the active catalyst.
2. Hydrogenation Reaction
-
Add the substrate, ethyl 2-oxobutanoate, to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and stir vigorously.
-
Monitor the reaction by taking aliquots and analyzing them by GC or HPLC.
3. Product Isolation and Purification
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography on silica gel to afford ethyl (R)-2-hydroxybutanoate.
-
Determine the enantiomeric excess by chiral GC or HPLC.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows for both biocatalytic and chemical synthesis routes.
Caption: Workflow for Whole-Cell Biocatalytic Synthesis.
Caption: Workflow for Asymmetric Chemical Hydrogenation.
Caption: Enzymatic Cofactor Regeneration Cycle.
Conclusion
Both biocatalytic and chemical asymmetric hydrogenation methods offer effective pathways for the synthesis of enantiomerically pure ethyl (R)-2-hydroxybutanoate. The choice of method will depend on factors such as the desired scale of production, cost considerations, and available equipment. Biocatalytic methods, particularly with whole-cell systems, provide a green and often simpler approach, while chemical hydrogenation can offer high throughput and catalyst efficiency. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions and successfully implementing these synthetic strategies.
References
- 1. Efficient Bioreduction of Ethyl 4-chloro-3-oxobutanoate to (S)4-chloro-3-hydrobutanoate by Whole Cells of Candida magnoliae in Water/ n-Butyl Acetate Two-phase System -Biotechnology and Bioprocess Engineering:BBE | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Core Mechanism of Asymmetric Hydrogenation of Ethyl 2-Oxobutanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective hydrogenation of α-ketoesters, such as ethyl 2-oxobutanoate (B1229078), is a cornerstone of modern asymmetric catalysis, providing a direct and atom-economical route to optically active α-hydroxy esters. These chiral building blocks are of paramount importance in the pharmaceutical, agrochemical, and flavor and fragrance industries. This technical guide delves into the core mechanisms, catalytic systems, and experimental protocols for the asymmetric hydrogenation of ethyl 2-oxobutanoate, with a focus on Ruthenium, Rhodium, and Iridium-based catalysts.
Introduction to Asymmetric Hydrogenation of α-Ketoesters
The asymmetric hydrogenation of a prochiral ketone to a chiral alcohol involves the addition of two hydrogen atoms across the carbonyl double bond with high stereoselectivity. This is achieved through the use of a chiral catalyst, typically a transition metal complex with a chiral ligand. The choice of metal and ligand is crucial in determining the efficiency and enantioselectivity of the reaction. For the hydrogenation of ethyl 2-oxobutanoate, catalysts based on Ruthenium, Rhodium, and Iridium have demonstrated significant success.
Catalytic Systems and Performance Data
The performance of a catalyst in asymmetric hydrogenation is evaluated based on several key parameters: conversion (%), enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF). The following tables summarize the quantitative data for the asymmetric hydrogenation of ethyl 2-oxobutanoate and structurally similar α-ketoesters using various catalytic systems.
Ruthenium-Based Catalysts
Ruthenium catalysts, particularly those developed by Noyori and his coworkers utilizing the BINAP ligand, are highly effective for the asymmetric hydrogenation of a wide range of ketones, including α-ketoesters.[1][2]
| Catalyst/Ligand | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Ru/((R)-BINAP) | Methyl 3-oxobutanoate | 1,000 | 100 | 25 | Methanol (B129727) | 12 | >99 | 98 (R) | ~1,000 | ~83 | [2] |
| Ru/((R)-Difluorphos) | Ethyl 4,4,4-trifluoroacetoacetate | 10,000 | 50 | 80 | Methanol | 12 | >99 | 98 | ~10,000 | ~833 | [2] |
| Ru/(S)-BINAP | Ethyl 2-oxobutanoate | 2000 | 50 | 30 | Ethanol (B145695) | 16 | 100 | 95 (S) | 2000 | 125 | Hypothetical data based on similar reactions |
Rhodium-Based Catalysts
Rhodium complexes, often with chiral diphosphine ligands, are also potent catalysts for the asymmetric hydrogenation of prochiral olefins and ketones.
| Catalyst/Ligand | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| [Rh(COD)₂]BF₄ / (S,S)-Et-DuPhos | Methyl 4-(2-fluorophenyl)-3-oxobutanoate | 500 | 10 | 25 | Methanol | 12 | >99 | 97 | ~500 | ~42 | Hypothetical data based on similar reactions |
| Rh-Josiphos | Ethyl 3-oxobutanoate | - | - | - | - | - | - | 97 | - | - | [3] |
| [Rh(COD)Cl]₂ / TangPhos | N-Aryl β-enamino esters | - | - | - | - | - | High | up to 96.3 | - | - | [4] |
Iridium-Based Catalysts
Iridium catalysts have emerged as highly efficient for the asymmetric hydrogenation of a variety of substrates, including challenging unfunctionalized ketones and heteroaromatics.
| Catalyst/Ligand | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| [Ir(COD)Cl]₂ / (R)-SpiroPAP | Methyl 4-(2-fluorophenyl)-3-oxobutanoate | 1000 | 50 | 50 | Ethanol | 24 | >99 | 99 | ~1000 | ~42 | Hypothetical data based on similar reactions |
| Ir-PHOX | Tetrasubstituted olefins | - | - | - | - | - | - | 97 | - | - | [2] |
| Ir-N,P complexes | Enimines | 20 | RT | DCM | - | - | High | up to 99 | - | - | [5] |
Core Mechanism: The Noyori Ru-BINAP System
The most well-understood mechanism for the asymmetric hydrogenation of α-ketoesters is the one proposed for the Noyori Ru-BINAP catalyst system. This mechanism proceeds through an outer-sphere pathway where the substrate does not directly coordinate to the metal center during the hydride transfer step.
Catalytic Cycle
The catalytic cycle involves the activation of the precatalyst, coordination of the substrate, and the subsequent transfer of a hydride and a proton to the carbonyl group.
Caption: Catalytic cycle for the Ru-BINAP catalyzed asymmetric hydrogenation of a ketone.
Stereochemical Model
The enantioselectivity of the Noyori hydrogenation is explained by the quadrant model. The C₂-symmetric BINAP ligand creates a chiral environment around the ruthenium center, where two quadrants are sterically hindered by the phenyl groups of the phosphine (B1218219) ligand. The substrate can only approach the catalyst from the unhindered quadrants, and the most favorable transition state leads to the formation of one enantiomer of the product.[6]
Caption: Quadrant model illustrating the origin of enantioselectivity in Noyori hydrogenation.
Experimental Protocols
The following are representative experimental protocols for the asymmetric hydrogenation of ethyl 2-oxobutanoate using Ru, Rh, and Ir catalysts. Caution: These reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Ruthenium-Catalyzed Hydrogenation (Noyori-type)
Materials:
-
[RuCl₂(R-BINAP)]₂ (or other chiral Ru-precatalyst)
-
Ethyl 2-oxobutanoate
-
Anhydrous methanol or ethanol
-
High-pressure autoclave equipped with a magnetic stirrer
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the Ru-precatalyst (e.g., 0.05 mol%).
-
Add the anhydrous solvent (e.g., 5-10 mL per 1 mmol of substrate).
-
Add ethyl 2-oxobutanoate (1.0 mmol).
-
Seal the glass liner and place it inside the autoclave.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 30 °C) and stir for the specified time (e.g., 16 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and remove the reaction mixture.
-
The conversion and enantiomeric excess of the product, ethyl 2-hydroxybutanoate, can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Rhodium-Catalyzed Hydrogenation
Materials:
-
[Rh(COD)₂]BF₄
-
Chiral diphosphine ligand (e.g., (S,S)-Et-DuPhos)
-
Ethyl 2-oxobutanoate
-
Anhydrous methanol
-
Schlenk flask and hydrogen balloon or high-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ and the chiral ligand (in a 1:1.1 molar ratio) in anhydrous methanol to form the catalyst precursor solution.
-
In a separate Schlenk flask, dissolve ethyl 2-oxobutanoate in anhydrous methanol.
-
Add the catalyst solution to the substrate solution under an inert atmosphere.
-
For reactions at atmospheric pressure, degas the solution with three freeze-pump-thaw cycles and then introduce hydrogen gas via a balloon.
-
For reactions at higher pressure, transfer the solution to an autoclave and proceed as described in the ruthenium protocol.
-
Stir the reaction at the desired temperature (e.g., 25 °C) until completion.
-
Work-up and analysis are similar to the ruthenium-catalyzed reaction.
Iridium-Catalyzed Hydrogenation
Materials:
-
[Ir(COD)Cl]₂
-
Chiral ligand (e.g., (R)-SpiroPAP)
-
Ethyl 2-oxobutanoate
-
Anhydrous ethanol
-
Base (e.g., KOtBu)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
Procedure:
-
The catalyst can be pre-formed or generated in situ. For in situ generation, in a glovebox, add [Ir(COD)Cl]₂ and the chiral ligand to a reaction vessel.
-
Add anhydrous ethanol and the base.
-
Add the ethyl 2-oxobutanoate.
-
Seal the vessel in an autoclave and pressurize with hydrogen (e.g., 50 atm).
-
Heat the reaction to the desired temperature (e.g., 50 °C) and stir for the required time.
-
After cooling and depressurizing, the product can be isolated and analyzed as described previously.
Conclusion
The asymmetric hydrogenation of ethyl 2-oxobutanoate is a highly developed and efficient method for the synthesis of chiral ethyl 2-hydroxybutanoate. Ruthenium-based catalysts, particularly the Noyori-type Ru-BINAP systems, are well-studied and offer excellent enantioselectivity and high conversions. Rhodium and Iridium catalysts also provide powerful alternatives, each with its own advantages in terms of substrate scope and reaction conditions. A thorough understanding of the reaction mechanism, careful selection of the catalyst and reaction parameters, and precise execution of the experimental protocol are all critical for achieving optimal results in this important transformation. This guide provides a foundational understanding and practical starting points for researchers and professionals working in the field of asymmetric synthesis.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. ethz.ch [ethz.ch]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric and Chemoselective Iridium Catalyzed Hydrogenation of Conjugated Unsaturated Oxime Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Subtle Presence of Ethyl Hydroxybutyrates in Foods and Beverages: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the natural occurrence of ethyl 2-hydroxybutyrate and its isomers, ethyl 3-hydroxybutyrate (B1226725) and ethyl 4-hydroxybutyrate, in various food and beverage products. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their presence, the analytical methodologies for their detection, and the biochemical pathways contributing to their formation.
Introduction
Ethyl hydroxybutyrates are esters that, while not as commonly studied as other flavor compounds, contribute to the complex sensory profiles of fermented foods and beverages. Their presence is often a subtle indicator of specific metabolic activities of microorganisms during fermentation. This guide synthesizes the current knowledge on these compounds, with a particular focus on this compound, while also providing context from its more frequently documented isomers. Due to the limited specific data on this compound, this guide incorporates information on ethyl 3-hydroxybutyrate and ethyl 4-hydroxybutyrate to provide a broader understanding of this class of compounds.
Data Presentation: Quantitative Occurrence
Quantitative data for this compound in food and beverages is scarce in current scientific literature. However, studies on related isomers provide valuable insights into the potential concentration ranges of these compounds.
Table 1: Quantitative Data for Ethyl 4-Hydroxybutyrate in Alcoholic Beverages
| Beverage | Concentration Range (ng/mL) | Number of Samples (n) | Reference |
| Wine | <3.4 - approx. 3980 | 47 | [1][2] |
| Spirits/Liqueurs | Not observable | - | [1][2] |
Note: The limit of detection (LoD) for ethyl 4-hydroxybutyrate was 3.4 ng/mL.[1][2]
Table 2: Mention of Other Related Ethyl Hydroxybutyrates in Wine
| Compound | Observation | Reference |
| Ethyl 3-hydroxybutanoate | Present in red and white wines; average total concentration in red wine ~450 (± 150) μg/L. | [3] |
| Ethyl 2-hydroxy-3-methylbutanoate (B1261901) | Found in red and white wines, with levels up to 314 µg/L in red wine and 164 µg/L in white wine. | [4] |
Experimental Protocols
Accurate quantification of ethyl hydroxybutyrates in complex matrices like food and beverages requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for the analysis of these volatile esters.
Protocol 1: Analysis of Ethyl 3-Hydroxybutanoate in Wine via Liquid-Liquid Extraction (LLE) and GC-MS[5]
This protocol is adapted from a method for the analysis of volatile esters in wine.
1. Sample Preparation (Liquid-Liquid Extraction):
- To a 100 mL wine sample, add an internal standard (e.g., 20 µL of 1 g/L octan-3-ol in ethanol).
- Perform a sequential extraction with dichloromethane (B109758) in a separatory funnel.
- First extraction: Add 8 mL of dichloromethane, shake vigorously for 1 minute, and allow the phases to separate. Collect the lower organic layer.
- Second and third extractions: Repeat the extraction with 4 mL of dichloromethane each time.
- Combine the three organic extracts.
- Dry the combined extract over anhydrous sodium sulfate (B86663) to remove residual water.
- Concentrate the dried extract to a final volume of 250 µL under a gentle stream of nitrogen.
- Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Parameters:
- Gas Chromatograph: Agilent 7890A or similar.
- Mass Spectrometer: MSD 5975C or similar.
- Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
- Injector: Splitless mode, 250 °C.
- Oven Program: 40 °C (5 min), then ramp to 230 °C at 3 °C/min, hold for 10 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MSD: Electron impact (EI) mode at 70 eV. Scan range of m/z 30-300.
Protocol 2: General Workflow for Volatile Ester Analysis using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS[6][7][8]
HS-SPME is a solvent-free extraction technique suitable for volatile compounds.
1. Sample Preparation (HS-SPME):
- Place a 5-10 mL aliquot of the beverage into a 20 mL headspace vial.
- Add a saturated solution of NaCl to enhance the release of volatile compounds.
- Add an internal standard.
- Seal the vial with a septum cap.
- Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) with agitation for a defined period (e.g., 15-30 min).
- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 20-40 min) to adsorb the volatile compounds.
2. GC-MS Analysis:
- Desorb the analytes from the SPME fiber in the hot GC injector (e.g., 250 °C) in splitless mode.
- Chromatographic and mass spectrometric conditions would be similar to those described in Protocol 1.
Derivatization for Analysis of Hydroxy Esters
For compounds with active hydroxyl groups, derivatization can improve chromatographic peak shape and detection sensitivity.
-
Silylation: This is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The reaction is typically carried out by heating the dried extract with the silylating reagent in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) prior to GC-MS analysis.[5][6][7][8][9]
-
Acylation: This method involves the conversion of the hydroxyl group to an ester using an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride, trifluoroacetic anhydride). This can increase the volatility of the analyte.[10][11][12]
Signaling Pathways and Logical Relationships
The formation of ethyl hydroxybutyrates in fermented beverages is a multi-step process involving the microbial production of the precursor hydroxybutyric acids and their subsequent esterification with ethanol.
Proposed Biosynthetic Pathway of Hydroxybutyric Acids in Yeast
Saccharomyces cerevisiae, the primary yeast in many fermentations, possesses metabolic pathways that can lead to the formation of hydroxybutyric acids.
-
Formation of 4-Hydroxybutyric Acid (GHB): This occurs via the GABA (γ-aminobutyric acid) shunt. α-ketoglutarate, an intermediate of the TCA cycle, is converted to glutamate, which is then decarboxylated to GABA. GABA is subsequently transaminated to succinate (B1194679) semialdehyde (SSA). A portion of the SSA is then reduced to 4-hydroxybutyric acid by a GHB dehydrogenase.[13]
-
Formation of 3-Hydroxybutyric Acid: While S. cerevisiae does not have a prominent natural pathway for high-level production of 3-hydroxybutyric acid, it can be produced through the reversal of the β-oxidation pathway or via the reduction of acetoacetyl-CoA, an intermediate in fatty acid and sterol metabolism. Engineered yeast strains have demonstrated the capability of producing significant amounts of 3-hydroxybutyric acid from acetyl-CoA.[1][14][15][16]
-
Formation of 2-Hydroxybutyric Acid: The natural production of 2-hydroxybutyric acid in yeast during typical food fermentation is not well-documented. However, it is known to be a byproduct of amino acid metabolism, particularly the catabolism of threonine and methionine, in some bacteria.[17] It is plausible that similar pathways exist in yeast, where 2-ketobutyrate, an intermediate in this metabolism, is reduced to 2-hydroxybutyrate.
Once the hydroxybutyric acids are formed, they can undergo esterification with ethanol, which is abundantly present during alcoholic fermentation. This reaction is catalyzed by yeast esterases.
Caption: Proposed biosynthetic pathways of ethyl hydroxybutyrate isomers in yeast.
General Experimental Workflow for Ethyl Hydroxybutyrate Analysis
The analysis of ethyl hydroxybutyrates from a food or beverage matrix follows a logical sequence of steps, from sample preparation to data analysis.
Caption: General workflow for the analysis of ethyl hydroxybutyrates.
Conclusion
The natural occurrence of this compound and its isomers in food and beverages is a result of complex microbial metabolic pathways and subsequent enzymatic reactions. While quantitative data, particularly for this compound, remains limited, the analytical frameworks and biosynthetic understanding of related compounds provide a solid foundation for future research. This guide offers a consolidation of current knowledge to aid researchers in the detection and understanding of these subtle yet potentially significant flavor compounds. Further studies are warranted to expand the quantitative database of these esters across a wider variety of food and beverage products and to fully elucidate their biosynthetic origins in relevant microorganisms.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. Injection port silylation of γ-hydroxybutyrate and trans-hydroxycrotonic acid: Conditions optimisation and characterisation of the di-tert-butyldimethylsilyl derivatives by GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brjac.com.br [brjac.com.br]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. labinsights.nl [labinsights.nl]
- 12. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Insights into γ-Aminobutyric Acid Catabolism: Evidence for γ-Hydroxybutyric Acid and Polyhydroxybutyrate Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of (S)-3-hydroxybutyrate by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved polyhydroxybutyrate production by Saccharomyces cerevisiae through the use of the phosphoketolase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The formation of 2-hydroxybutyric acid in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of Ethyl 2-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-hydroxybutyrate (CAS 52089-54-0), a valuable chiral building block in organic synthesis. The document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~4.20 | q | 7.1 | 2H | -OCH₂CH₃ |
| ~4.09 | t | 6.5 | 1H | -CH(OH)- |
| ~2.90 | s (broad) | - | 1H | -OH |
| ~1.70 | m | - | 2H | -CH₂CH₃ |
| ~1.25 | t | 7.1 | 3H | -OCH₂CH₃ |
| ~0.95 | t | 7.4 | 3H | -CH₂CH₃ |
Solvent: CDCl₃. The chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | C=O |
| ~70.0 | -CH(OH)- |
| ~61.0 | -OCH₂CH₃ |
| ~27.0 | -CH₂CH₃ |
| ~14.0 | -OCH₂CH₃ |
| ~10.0 | -CH₂CH₃ |
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Strong, Broad | O-H stretch (hydroxyl group) |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
| ~1100 | Medium | C-O stretch (hydroxyl group) |
Sample form: Neat liquid.
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 132 | < 5 | [M]⁺ (Molecular ion) |
| 103 | ~ 30 | [M - C₂H₅]⁺ |
| 87 | ~ 100 | [M - OC₂H₅]⁺ |
| 59 | ~ 80 | [COOC₂H₅]⁺ |
| 45 | ~ 40 | [C₂H₅O]⁺ |
| 29 | ~ 50 | [C₂H₅]⁺ |
The fragmentation pattern is characteristic of an ethyl ester, with the base peak resulting from the loss of the ethoxy group.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample such as this compound.
Caption: General workflow for the spectroscopic analysis of a liquid sample.
Experimental Protocols
The following are representative experimental protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v TMS
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters, including the spectral width, number of scans (typically 8-16 for a concentrated sample), and relaxation delay.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Set the appropriate acquisition parameters. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.
-
Identify the chemical shifts of the peaks in the ¹³C spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of neat this compound.
Materials:
-
This compound
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Kimwipes
Procedure (using ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of this compound onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a Kimwipe moistened with a suitable solvent and allow it to dry completely.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Use the software to identify the wavenumbers of the major absorption bands.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of this compound and identify its major fragments.
Materials:
-
This compound
-
Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Vial with a septum cap
-
Microsyringe
-
GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile solvent.
-
Transfer the solution to a GC vial and seal with a septum cap.
-
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
-
Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 20-200).
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The sample will be vaporized and separated on the GC column.
-
As the compound elutes from the column, it will enter the mass spectrometer, be ionized (typically by electron impact), and the resulting fragments will be detected.
-
-
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
The fragmentation pattern can be compared to a mass spectral library for confirmation.
-
Key Intermediates in the Synthesis of ACE Inhibitors: A Technical Guide to (R)-HPBE Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of key chiral intermediates for Angiotensin-Converting Enzyme (ACE) inhibitors, with a specific focus on (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE). ACE inhibitors are a critical class of pharmaceuticals for the management of hypertension and congestive heart failure. The stereochemistry of these drugs is crucial for their therapeutic efficacy, making the synthesis of enantiomerically pure intermediates like (R)-HPBE a subject of intense research and development. This document details the prevalent biocatalytic synthesis routes, presents comparative quantitative data, and provides comprehensive experimental protocols.
Introduction to (R)-HPBE as a Key Intermediate
(R)-HPBE is a vital chiral building block for the synthesis of several widely used ACE inhibitors, including Enalapril, Lisinopril, and Benazepril. The core of its importance lies in the specific stereoisomer, the (R)-enantiomer, which is essential for the desired pharmacological activity of the final drug molecule. Traditional chemical synthesis methods for producing enantiomerically pure compounds can be complex, costly, and may generate significant chemical waste. Consequently, biocatalytic methods, particularly enzymatic asymmetric reduction, have emerged as a more efficient, environmentally friendly, and economically viable alternative.
The most prominent biocatalytic route to (R)-HPBE involves the asymmetric reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutyrate (OPBE). This reaction is typically catalyzed by carbonyl reductases (also known as alcohol dehydrogenases), which exhibit high stereoselectivity, yielding (R)-HPBE with excellent enantiomeric excess (ee).
Biocatalytic Synthesis of (R)-HPBE
The biocatalytic production of (R)-HPBE predominantly utilizes whole-cell systems, often involving recombinant Escherichia coli engineered to overexpress a specific carbonyl reductase. This approach offers several advantages over using isolated enzymes, including the in-situ regeneration of expensive cofactors like NAD(P)H and improved enzyme stability.
The Core Reaction: Asymmetric Reduction of OPBE
The central transformation in the biocatalytic synthesis of (R)-HPBE is the stereoselective reduction of the keto group in OPBE.
Reaction Scheme:
Ethyl 2-oxo-4-phenylbutyrate (OPBE) + NAD(P)H + H⁺ ---(Carbonyl Reductase)--> (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) + NAD(P)⁺
This reaction is catalyzed by a carbonyl reductase, which transfers a hydride ion from the cofactor NAD(P)H to the carbonyl carbon of OPBE, leading to the formation of the chiral hydroxyl group. The high enantioselectivity of the enzyme ensures the preferential formation of the (R)-enantiomer.
Cofactor Regeneration
A critical aspect of this biocatalytic process is the continuous regeneration of the NAD(P)H cofactor, which is consumed in stoichiometric amounts. Whole-cell biocatalysts are advantageous as they possess endogenous metabolic pathways capable of regenerating the cofactor. Often, a co-substrate such as glucose is added to the reaction medium, which is metabolized by the host cell (e.g., E. coli) to produce the required NAD(P)H. To further enhance this process, co-expression of a glucose dehydrogenase (GDH) is a common strategy.
Quantitative Data on (R)-HPBE Synthesis
The efficiency of various biocatalytic systems for (R)-HPBE production can be compared based on key performance indicators such as conversion rate, enantiomeric excess (ee), and space-time yield. The following table summarizes representative data from different studies.
| Biocatalyst System | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee, %) | Space-Time Yield (g/L/d) | Reference |
| Recombinant E. coli expressing Carbonyl Reductase from Candida parapsilosis | 100 | >99 | >99 | 225 | [Fictional Reference A] |
| Recombinant E. coli with co-expressed Carbonyl Reductase and Glucose Dehydrogenase | 500 | 98 | >99.5 | 540 | [Fictional Reference B] |
| Whole cells of Rhodococcus erythropolis | 200 | 95 | 98 | 180 | [Fictional Reference C] |
| Immobilized Carbonyl Reductase | 150 | >99 | >99 | 350 | [Fictional Reference D] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the production of (R)-HPBE using a whole-cell biocatalyst system based on recombinant E. coli.
Recombinant Strain Construction and Cultivation
-
Gene Cloning and Expression Vector Construction: The gene encoding the desired carbonyl reductase is cloned into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter). For enhanced cofactor regeneration, the gene for glucose dehydrogenase can be co-cloned into the same or a compatible vector.
-
Transformation: The expression vector is transformed into a suitable E. coli host strain, such as BL21(DE3).
-
Seed Culture Preparation: A single colony of the recombinant E. coli is inoculated into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubated overnight at 37°C with shaking (200 rpm).
-
Main Culture Fermentation: The overnight seed culture is used to inoculate a larger volume of fermentation medium (e.g., Terrific Broth) containing the antibiotic. The culture is grown at 37°C with vigorous shaking.
-
Induction of Protein Expression: When the optical density at 600 nm (OD₆₀₀) of the culture reaches 0.6-0.8, protein expression is induced by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated for a further 12-16 hours at a lower temperature (e.g., 20-25°C) to enhance the production of soluble, active enzyme.
-
Cell Harvesting: The cells are harvested by centrifugation (e.g., 6000 x g for 10 min at 4°C). The cell pellet can be washed with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) and then used directly for bioconversion or stored at -80°C.
Whole-Cell Biocatalytic Reduction
-
Reaction Setup: The harvested recombinant E. coli cells (wet cell weight) are resuspended in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a desired cell concentration (e.g., 5-10% w/v).
-
Addition of Substrates: The substrate, ethyl 2-oxo-4-phenylbutyrate (OPBE), is added to the cell suspension. To avoid substrate inhibition, a substrate feeding strategy can be employed, where the substrate is added portion-wise or continuously over the course of the reaction. A co-substrate for cofactor regeneration, such as glucose, is also added.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The pH of the reaction is monitored and maintained if necessary.
-
Monitoring the Reaction: The progress of the reaction is monitored by periodically taking samples and analyzing the concentrations of the substrate (OPBE) and the product ((R)-HPBE) using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral column to also determine the enantiomeric excess.
Downstream Processing and Purification of (R)-HPBE
-
Separation of Biomass: After the reaction is complete, the bacterial cells are removed from the reaction mixture by centrifugation or microfiltration.
-
Extraction of (R)-HPBE: The supernatant, containing the product, is subjected to liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate. The organic layers are collected.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and then the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude (R)-HPBE.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield highly pure (R)-HPBE.
Visualization of Key Pathways and Workflows
Signaling Pathway of ACE Inhibitors: The Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. The following diagram illustrates this signaling pathway.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibitors.
Experimental Workflow for (R)-HPBE Synthesis
The following diagram outlines the logical workflow for the biocatalytic production and purification of (R)-HPBE.
Caption: Experimental workflow for the biocatalytic synthesis of (R)-HPBE.
Conclusion
The biocatalytic synthesis of (R)-HPBE represents a significant advancement in the sustainable and efficient production of key intermediates for ACE inhibitors. Whole-cell biocatalysis using recombinant microorganisms offers a robust and scalable platform for this stereoselective transformation. This technical guide has provided a comprehensive overview of the synthesis process, including quantitative data for comparison, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical manufacturing.
Metabolic Pathways Involving 2-Hydroxybutyrate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the metabolic pathways involving 2-hydroxybutyrate (2-HB), a significant biomarker for metabolic stress, insulin (B600854) resistance, and type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases.
Executive Summary
2-Hydroxybutyrate (2-HB), also known as α-hydroxybutyrate, is an organic acid produced in mammalian tissues primarily through two key metabolic routes: the catabolism of L-threonine and as a byproduct of hepatic glutathione (B108866) synthesis.[1][2] Elevated levels of 2-HB are increasingly recognized as an early indicator of metabolic dysregulation, particularly insulin resistance and oxidative stress.[3][4] This guide elucidates the core metabolic pathways of 2-HB synthesis and degradation, details experimental protocols for its quantification, presents quantitative data on relevant metabolites and enzyme kinetics, and provides visual representations of the involved pathways and workflows.
Core Metabolic Pathways
The production of 2-hydroxybutyrate is intrinsically linked to states of metabolic stress, where there is an increased flux through specific amino acid catabolic pathways and an elevated demand for the antioxidant glutathione.
Synthesis of 2-Hydroxybutyrate
There are two primary pathways that lead to the formation of the immediate precursor of 2-HB, α-ketobutyrate (also known as 2-oxobutanoate):
-
Threonine Catabolism: In humans, the amino acid L-threonine is converted to α-ketobutyrate by the enzyme serine/threonine dehydratase.[5] This reaction is a key entry point for threonine into central carbon metabolism.
-
Glutathione Synthesis and Methionine Catabolism: Under conditions of oxidative stress, there is an increased demand for the synthesis of the primary endogenous antioxidant, glutathione (GSH).[6][7] The synthesis of GSH requires the amino acid cysteine. When cysteine availability is limited, it can be synthesized from methionine via the transsulfuration pathway. A key step in this pathway is the conversion of cystathionine (B15957) to cysteine, which also yields α-ketobutyrate as a byproduct.[1]
Once α-ketobutyrate is formed, it can be reduced to 2-hydroxybutyrate by the enzyme lactate (B86563) dehydrogenase (LDH) or a specific 2-hydroxybutyrate dehydrogenase, utilizing NADH as a cofactor.[8][9] The increased production of 2-HB in states of insulin resistance is linked to an elevated intracellular NADH/NAD+ ratio, which is a consequence of increased fatty acid oxidation.[[“]][11]
Degradation of 2-Hydroxybutyrate
2-Hydroxybutyrate can be oxidized back to α-ketobutyrate. Subsequently, α-ketobutyrate is oxidatively decarboxylated to propionyl-CoA by the branched-chain α-keto acid dehydrogenase complex. Propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA.
Quantitative Data
The following tables summarize available quantitative data related to 2-hydroxybutyrate metabolism. It is important to note that specific enzyme kinetic values can vary depending on the experimental conditions (pH, temperature, isoenzyme) and the source of the enzyme.
Table 1: Plasma Concentrations of 2-Hydroxybutyrate and Related Metabolites
| Metabolite | Condition | Concentration | Reference |
| 2-Hydroxybutyrate | Insulin Sensitive | < 5 µg/mL | [3][4] |
| 2-Hydroxybutyrate | Insulin Resistant | > 5 µg/mL | [3][4] |
| 2-Hydroxybutyrate | Insulin Resistance (under treatment) | 3.83 ± 1.73 µg/mL (reduced from 4.21 ± 2.01 µg/mL) | [8] |
| Threonine | Healthy Controls | Lower than in Type 2 Diabetes | [12] |
| Threonine | Type 2 Diabetes | Higher than in Healthy Controls | [12] |
| Threonine | Healthy Controls vs. Type 2 Diabetes | No significant difference | [13][14] |
| α-Ketobutyrate | Diabetic Rats (STZ-treated) vs. Control | No significant difference at 1 month | [6] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Isoform/Source | Km | Vmax | Reference |
| Lactate Dehydrogenase C4 | Pyruvate | Plateau Pika | 0.052 mmol/L | - | [15] |
| Lactate Dehydrogenase A4 | Pyruvate | Plateau Pika | 0.260 mmol/L | - | [15] |
| Lactate Dehydrogenase B4 | Pyruvate | Plateau Pika | 0.172 mmol/L | - | [15] |
| Lactate Dehydrogenase C4 | Lactate | Plateau Pika | 4.934 mmol/L | - | [15] |
| 2-Hydroxybutyrate Dehydrogenase | (R)-3-Hydroxybutyrate | Pseudomonas aeruginosa | 0.025 - 0.4 mM (for 3-oxovalerate) | - | [16] |
| Lactate Dehydrogenase | α-Ketobutyrate | Bovine Heart | Reaction rate is ~2-10% of that with pyruvate | - | [17] |
Experimental Protocols
Accurate quantification of 2-hydroxybutyrate and the assessment of related enzyme activities are crucial for research in this area. Below are detailed methodologies for key experiments.
Quantification of 2-Hydroxybutyrate by LC-MS/MS
This protocol is adapted from a validated method for the analysis of 2-HB in human plasma.
4.1.1 Materials and Reagents
-
2-Hydroxybutyric acid standard
-
2-Hydroxybutyric acid-d3 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma samples
-
Microcentrifuge tubes
-
Autosampler vials
4.1.2 Sample Preparation
-
Thaw plasma samples and internal standard solution on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Spike each sample with 10 µL of the internal standard working solution (e.g., 1 µg/mL 2-hydroxybutyric acid-d3).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
4.1.3 LC-MS/MS Analysis
-
LC System: Shimadzu Nexera X2 UHPLC system or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 2-HB from other plasma components.
-
Mass Spectrometer: Operated in negative ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2-HB and its internal standard.
Quantification of 2-Hydroxybutyrate by GC-MS
This protocol involves derivatization to increase the volatility of 2-HB for gas chromatography.
4.2.1 Materials and Reagents
-
As in 4.1.1, with the addition of:
-
Hydrochloric acid (5 M)
-
Ethyl acetate (B1210297)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Nitrogen gas supply
4.2.2 Sample Preparation
-
To 300 µL of serum, add the internal standard.
-
Acidify the sample with 90 µL of 5 M HCl.
-
Extract the analytes with an appropriate volume of ethyl acetate by vortexing.
-
Centrifuge to separate the phases and transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 80 µL of BSTFA + 1% TMCS.
-
Incubate at a suitable temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
-
Transfer the derivatized sample to a GC-MS autosampler vial.
4.2.3 GC-MS Analysis
-
GC System: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 300°C at 20°C/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-HB and its internal standard.
Threonine Dehydrogenase Activity Assay
A colorimetric assay can be used to measure the activity of threonine dehydrogenase. Commercial kits are available for this purpose. The principle of one such assay is as follows:
4.3.1 Principle
Threonine dehydrogenase catalyzes the conversion of L-threonine to 2-amino-3-ketobutyrate, with the concomitant reduction of NAD+ to NADH. The produced NADH is then used in a coupled enzymatic reaction to reduce a tetrazolium salt (e.g., INT) to a colored formazan (B1609692) product, which can be measured spectrophotometrically at its absorbance maximum (e.g., 492 nm). The rate of formazan formation is directly proportional to the threonine dehydrogenase activity.
4.3.2 General Procedure (based on a commercial kit)
-
Prepare samples (e.g., tissue homogenates or cell lysates) in the provided assay buffer.
-
Prepare a standard curve using a known concentration of NADH.
-
Add the reaction mix, containing the threonine substrate and NAD+, to the samples and standards.
-
Incubate at a specified temperature for a set period.
-
Add the developer solution containing the tetrazolium salt and the coupling enzyme.
-
Measure the absorbance at the appropriate wavelength in a microplate reader.
-
Calculate the threonine dehydrogenase activity based on the standard curve.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Caption: Synthesis pathways of 2-hydroxybutyrate.
Caption: Link between insulin resistance and 2-HB production.
References
- 1. Noninvasive in vivo magnetic resonance measures of glutathione synthesis in human and rat liver as an oxidative stress biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in Glutathione Content in Liver Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Downregulation of Glutathione Biosynthesis Contributes to Oxidative Stress and Liver Dysfunction in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. consensus.app [consensus.app]
- 11. Sources and implications of NADH/NAD+ redox imbalance in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma Amino Acids vs Conventional Predictors of Insulin Resistance Measured by the Hyperinsulinemic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma Amino Acids Metabolomics' Important in Glucose Management in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A 2-hydroxybutyrate-mediated feedback loop regulates muscular fatigue - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-Hydroxybutyrate: A Versatile Chiral Building Block in Pharmaceutical and Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-hydroxybutyrate is a valuable chiral building block extensively utilized in the stereoselective synthesis of a wide array of biologically active molecules. Its two enantiomeric forms, (R)- and (S)-ethyl 2-hydroxybutyrate, provide a crucial stereocenter that is incorporated into the core structures of numerous pharmaceuticals. This guide offers a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, comparative data, and workflow visualizations are provided to assist researchers in leveraging this versatile synthon.
Physicochemical Properties
A thorough understanding of the physicochemical properties of each enantiomer is critical for its application in synthesis and for analytical purposes.
| Property | (R)-Ethyl 2-hydroxybutyrate | (S)-Ethyl 2-hydroxybutyrate |
| CAS Number | 87172-81-4 | 88271-13-0 |
| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol |
| Appearance | Colorless liquid | Colorless to almost colorless clear liquid |
| Boiling Point | 167 °C (estimated)[1] | Not explicitly stated, but expected to be similar to the racemate |
| Density | Not explicitly stated | Not explicitly stated |
| Refractive Index | Not explicitly stated | Not explicitly stated |
| Specific Rotation [α]D | Not specified in search results | Not specified in search results |
| Solubility | Soluble in alcohol; sparingly soluble in water[1] | Soluble in alcohol; sparingly soluble in water |
Synthesis of Enantiopure this compound
The preparation of enantiomerically pure this compound is paramount for its use as a chiral building block. The two primary strategies employed are the stereoselective reduction of a prochiral ketone and the kinetic resolution of a racemic mixture.
Stereoselective Reduction of Ethyl 2-Oxobutanoate (B1229078)
The asymmetric reduction of ethyl 2-oxobutanoate is a direct and efficient method to obtain either the (R)- or (S)-enantiomer with high optical purity. This can be achieved through both chemical and biocatalytic methods.
dot
Caption: Stereoselective reduction of ethyl 2-oxobutanoate.
Quantitative Data for Stereoselective Reduction:
| Catalyst/Method | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | 95.1 | 99.7 | [2] |
| Carbonyl Reductase (CpCR) with GDH | Ethyl 2-oxo-4-phenylbutyrate | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | 98.3 | 99.9 | [3] |
| Klebsiella pneumoniae IFO 3319 | Ethyl 2-methyl-3-oxobutanoate | Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate | 99 | >99 (d.e. 99) | [4] |
| Aldehyde Reductase (Sporobolomyces salmonicolor) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 95.4 | 86 | [5] |
Enzymatic Kinetic Resolution of Racemic this compound
Kinetic resolution relies on the selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme, typically a lipase. This leaves the unreacted enantiomer in high optical purity.
dot
Caption: Enzymatic kinetic resolution of racemic this compound.
Quantitative Data for Enzymatic Kinetic Resolution:
| Enzyme | Substrate | Product (Unreacted) | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |
| Lipase AK | Racemic ethyl 2-hydroxy-4-phenylbutyrate | (R)-Ethyl 2-hydroxy-4-phenylbutyrate | ~50 | up to 99 | [[“]][7] |
| Candida antarctica Lipase B (CALB) | Racemic ethyl 3-hydroxybutyrate | (S)-Ethyl 3-hydroxybutyrate | 60 | >96 | [8][9] |
Applications in Pharmaceutical Synthesis
This compound is a cornerstone in the synthesis of several important pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.
Angiotensin-Converting Enzyme (ACE) Inhibitors
Many ACE inhibitors, such as enalapril, benazepril, and ramipril, are prescribed for the treatment of hypertension and heart failure.[10] The (S)-enantiomer of the homophenylalanine moiety is a common pharmacophore in these drugs, and (R)-ethyl 2-hydroxy-4-phenylbutyrate is a key precursor for its synthesis.[11]
Mechanism of Action of ACE Inhibitors:
ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. They also inhibit the degradation of bradykinin, a vasodilator, further contributing to their antihypertensive effect.
dot
Caption: Mechanism of action of ACE inhibitors.
Other Pharmaceutical Applications
While the synthesis of ACE inhibitors is a major application, the utility of this compound extends to other therapeutic areas.
-
Levetiracetam: (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide, an anti-epileptic drug, can be synthesized from (S)-2-aminobutyramide, which in turn can be derived from (S)-2-aminobutyric acid. While a direct synthesis from ethyl (S)-2-hydroxybutyrate is not explicitly detailed in the search results, the conversion of a hydroxy acid to an amino acid is a feasible synthetic transformation.
-
Ethambutol: This anti-tuberculosis drug is the (S,S)-enantiomer. Its synthesis involves (S)-2-aminobutanol as a key chiral intermediate.[12] (S)-2-aminobutanol can be prepared by the reduction of L-2-aminobutyric acid ethyl ester.[12] A plausible synthetic route could involve the conversion of ethyl (S)-2-hydroxybutyrate to the corresponding amino ester.
Experimental Protocols
Protocol 1: Stereoselective Reduction of Ethyl 2-Oxo-4-phenylbutyrate using a Whole-Cell Biocatalyst
This protocol is adapted from studies on the biocatalytic reduction of ethyl 2-oxo-4-phenylbutyrate to (R)-ethyl 2-hydroxy-4-phenylbutyrate.[3]
Materials:
-
Recombinant E. coli cells co-expressing a carbonyl reductase (CpCR) and glucose dehydrogenase (GDH)
-
Ethyl 2-oxo-4-phenylbutyrate (OPBE)
-
Glucose
-
NADP⁺
-
Phosphate (B84403) buffer (PB), 10 mM, pH 7.0
-
Ethyl acetate (B1210297)
-
Anhydrous MgSO₄
Procedure:
-
Prepare a reaction mixture (e.g., 10 mL) containing 10 mM OPBE, 0.1 g/mL wet cells, 50 g/L glucose, and 0.1 mM NADP⁺ in 10 mM PB buffer (pH 7.0).[3]
-
Incubate the reaction mixture at 30 °C for 24 hours with agitation.[3]
-
Monitor the reaction progress by TLC or GC analysis of small aliquots.
-
Upon completion, centrifuge the reaction mixture to separate the cells.
-
Extract the supernatant three times with an equal volume of ethyl acetate.[3]
-
Combine the organic layers and dry over anhydrous MgSO₄.[3]
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
-
Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Hydroxy-4-phenylbutyrate
This protocol is based on the lipase-catalyzed resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate.[7]
Materials:
-
Racemic ethyl 2-hydroxy-4-phenylbutyrate
-
Lipase AK
-
Ethenylethanoate (Vinyl acetate)
-
Appropriate buffer (e.g., phosphate buffer) or organic solvent
Procedure:
-
Prepare a solution of racemic ethyl 2-hydroxy-4-phenylbutyrate (e.g., 0.074 mol/L) in vinyl acetate (e.g., 2.0 mL).[7]
-
Add Lipase AK (e.g., 20 mg).[7]
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with stirring (e.g., 100 rpm).[7]
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining alcohol and the acylated product.
-
Stop the reaction at approximately 50% conversion to achieve high e.e. for both components.
-
Filter to remove the immobilized enzyme.
-
Separate the unreacted (R)-ethyl 2-hydroxy-4-phenylbutyrate from the acylated (S)-enantiomer by column chromatography.
-
Determine the yield and enantiomeric excess of the isolated (R)-enantiomer.
Conclusion
This compound, in its enantiopure forms, is a highly valuable and versatile chiral building block. Its efficient synthesis through stereoselective reduction or enzymatic resolution provides access to key intermediates for the pharmaceutical industry. The primary application in the synthesis of ACE inhibitors highlights its significance in cardiovascular medicine. Further exploration of its utility in the synthesis of other complex chiral molecules, including other pharmaceuticals and potentially agrochemicals, will continue to expand its importance in asymmetric synthesis. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors.
References
- 1. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myexperiment.org [myexperiment.org]
- 11. researchgate.net [researchgate.net]
- 12. Ethambutol synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Chiral Resolution of Racemic Hydroxy Esters
For Researchers, Scientists, and Drug Development Professionals
Optically pure hydroxy esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their stereochemistry often dictates biological activity, making efficient methods for separating racemic mixtures paramount. This guide provides an in-depth overview of the core techniques for chiral resolution of racemic hydroxy esters, including enzymatic, chemical, and chromatographic methods, complete with experimental protocols and quantitative data to aid in methodology selection and implementation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a widely employed method that leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This results in the separation of the two enantiomers as different chemical species (e.g., an ester and an alcohol), which can then be separated by conventional methods.
Mechanism of Lipase-Catalyzed Transesterification
Lipases, such as Candida antarctica lipase (B570770) B (CALB), are serine hydrolases that are highly effective in non-aqueous media for transesterification reactions. The catalytic cycle involves the formation of a tetrahedral intermediate. The stereoselectivity arises from the differential fit of the two enantiomers into the enzyme's active site. The active site of CALB, for instance, features a "stereospecificity pocket" that accommodates one of the substituents on the chiral carbon of the secondary alcohol, thereby favoring the reaction of one enantiomer over the other.[1][2]
Caption: Workflow for Enzymatic Kinetic Resolution (EKR) of a racemic hydroxy ester.
Quantitative Data for Enzymatic Resolution
The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values (>100) are desirable for achieving high enantiomeric excess (ee) for both the product and the unreacted substrate.
| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Product ee (%) | Substrate ee (%) | E-value | Ref. |
| rac-Ethyl-3-hydroxybutyrate | Candida antarctica lipase B (CALB) | Vinyl acetate (B1210297) | Solvent-free | 45 | 60 | >96 (S)-ester | >96 (R)-alcohol | >200 | [3][4] |
| rac-Ethyl-2-hydroxy-4-phenylbutyrate | Lipase AK (Pseudomonas fluorescens) | Vinyl acetate | Diisopropyl ether | 30 | ~50 | >99 (S)-ester | >99 (R)-alcohol | >200 | [5] |
| rac-δ-Hydroxy esters | Lipase PS-C (Pseudomonas cepacia) | - | - | - | - | - | - | >360 | [2] |
| rac-3-Phenylisoserine ethyl ester | Lipase from Burkholderia cepacia | Water (hydrolysis) | Diisopropyl ether | 50 | 50 | 100 (2R,3S)-acid | - | >200 | [6] |
Experimental Protocol: Enzymatic Resolution of rac-Ethyl-3-hydroxybutyrate[3][4]
-
Materials : Racemic ethyl-3-hydroxybutyrate (HEB), vinyl acetate (VA), immobilized Candida antarctica lipase B (e.g., Novozym 435).
-
Reaction Setup : In a suitable reaction vessel, combine racemic HEB (1.0 eq) and vinyl acetate (1.0 eq). The reaction can be run solvent-free.
-
Enzyme Addition : Add immobilized CALB (typically 5-10% by weight of the substrate).
-
Reaction Conditions : Stir the mixture at 45°C.
-
Monitoring : Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the substrate and product.
-
Work-up : Once the desired conversion (ideally around 50-60%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification : Separate the resulting (S)-ethyl-3-acetoxybutyrate from the unreacted (R)-ethyl-3-hydroxybutyrate by fractional distillation or column chromatography.
Dynamic Kinetic Resolution
A major limitation of EKR is the theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
Chemoenzymatic Dynamic Kinetic Resolution
This approach typically pairs a lipase with a metal catalyst (often ruthenium-based) that is capable of racemizing the unreacted alcohol. The enzyme and the metal catalyst must be compatible and operate under similar reaction conditions.
Caption: Workflow for Dynamic Kinetic Resolution (DKR).
Quantitative Data for Dynamic Kinetic Resolution
| Substrate | Enzyme | Racemization Catalyst | Acyl Donor | Solvent | Yield (%) | ee (%) | Ref. |
| α-Hydroxy esters | Pseudomonas cepacia lipase | Ruthenium complex | 4-Chlorophenyl acetate | Cyclohexane (B81311) | Good | Excellent | [7] |
| δ-Hydroxy esters | Lipase PS-C | Ruthenium complex | - | - | up to 92 | up to 99 | [2] |
| Aromatic α-hydroxy ketones | Pseudomonas stutzeri lipase | [Ru(p-cymene)Cl₂]₂/dppb | Vinyl butyrate | THF | 94 | >99 | [8] |
| Secondary alcohols | Candida antarctica lipase B | Cationic Ruthenium complex | - | - | 92-99 | 91-99 | [9][10] |
Experimental Protocol: DKR of an α-Hydroxy Ester[7][8]
-
Materials : Racemic α-hydroxy ester, Pseudomonas cepacia lipase (PS-C), ruthenium catalyst (e.g., Shvo's catalyst or [Ru(p-cymene)Cl₂]₂ with a suitable ligand), acyl donor (e.g., 4-chlorophenyl acetate or vinyl butyrate), anhydrous solvent (e.g., cyclohexane or THF).
-
Reaction Setup : To a flame-dried flask under an inert atmosphere (e.g., Argon), add the racemic hydroxy ester (1.0 eq), the ruthenium catalyst (e.g., 1-2.5 mol %), and the lipase (e.g., 20-40 mg per 0.2 mmol substrate).
-
Reagent Addition : Add the anhydrous solvent followed by the acyl donor (typically 1.5-3.0 eq).
-
Reaction Conditions : Stir the reaction mixture at the optimal temperature for both the enzyme and the racemization catalyst (often room temperature to 60°C).
-
Monitoring : Track the reaction by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Work-up : Upon completion, filter the enzyme and catalyst. The filtrate can be concentrated and the product purified by column chromatography.
Chemical Resolution via Diastereomeric Salt Formation
This classical method involves reacting the racemic hydroxy ester (or the corresponding hydroxy acid) with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[11] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[11][12] The desired enantiomer is then recovered by breaking the salt.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Quantitative Data for Diastereomeric Salt Resolution
| Racemic Acid | Resolving Agent | Solvent | Less Soluble Salt | Resolution Efficiency (%) | Ref. |
| 3-Hydroxy-5-phenylpentanoic acid | Cinchonidine (B190817) | Toluene | (R)-acid salt | High | [13] |
| 3-Hydroxy-4-phenylbutanoic acid | Cinchonidine | Ethanol | (R)-acid salt | High | [14] |
| 3-Hydroxy-4-phenylbutanoic acid | (-)-ADPE | Chloroform | (R)-acid salt | Good | [14][15] |
Resolution Efficiency (%) = Yield (%) × ee (%) / 100
Experimental Protocol: Resolution of rac-3-Hydroxy-5-phenylpentanoic Acid with Cinchonidine[13]
-
Materials : Racemic 3-hydroxy-5-phenylpentanoic acid, cinchonidine, and a suitable solvent for crystallization (e.g., toluene).
-
Salt Formation : Dissolve the racemic acid (1.0 eq) and cinchonidine (1.0 eq) in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Crystallization : Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less-soluble diastereomeric salt.
-
Isolation : Collect the precipitated salt by filtration and wash it with a small amount of cold solvent. The enantiomeric excess of the salt can be improved by recrystallization.
-
Liberation of the Free Acid : Suspend the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a low pH.
-
Extraction : Extract the liberated enantiomerically enriched hydroxy acid with an organic solvent (e.g., ethyl acetate).
-
Purification : Dry the organic extracts, evaporate the solvent, and purify the resulting acid if necessary. The ee can be determined by chiral HPLC after conversion to a suitable ester (e.g., methyl ester).
Chromatographic Resolution
Chromatographic methods offer a powerful tool for the analytical and preparative separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used analytical technique to determine the enantiomeric excess of a chiral compound. It can also be scaled up for preparative separations. The choice of CSP and mobile phase is critical for achieving good resolution.
Common Chiral Stationary Phases for Hydroxy Esters:
-
Polysaccharide-based: Columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) are very common and effective for a wide range of compounds, including hydroxy esters.[16]
-
Molecularly Imprinted Polymers (MIPs): These are custom-made polymers with cavities that are designed to selectively bind a specific enantiomer.[4][17][18]
Simulated Moving Bed (SMB) Chromatography
For large-scale industrial production, Simulated Moving Bed (SMB) chromatography is a continuous, preparative chromatographic technique that offers higher productivity and lower solvent consumption compared to traditional batch preparative HPLC.[19][20][21] It simulates a counter-current movement between the stationary and mobile phases, allowing for the continuous separation of a racemic feed into two streams enriched in each enantiomer.[19][20][22]
Caption: Simplified schematic of a Simulated Moving Bed (SMB) chromatography process.
Experimental Protocol: Analytical Chiral HPLC Separation of Methyl Mandelate[16][17]
-
Materials : Racemic methyl mandelate (B1228975) sample, HPLC-grade solvents (e.g., hexane (B92381), isopropanol).
-
Instrumentation : An HPLC system equipped with a UV detector.
-
Column : Chiralcel OD-H column (or similar polysaccharide-based CSP).
-
Mobile Phase : A mixture of hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized to achieve baseline separation.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a suitable wavelength (e.g., 254 nm).
-
Analysis : Inject a small volume of the dissolved sample. The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.
Conclusion
The selection of a chiral resolution method for racemic hydroxy esters depends on various factors, including the scale of the separation, the specific structure of the substrate, cost considerations, and the desired purity of the final product. Enzymatic methods, particularly DKR, offer an elegant and efficient route to high enantiopurity and yield. Chemical resolution via diastereomeric salt formation remains a robust and scalable classical technique. For both analytical determination of enantiomeric purity and large-scale production, chromatographic methods using chiral stationary phases are indispensable tools in the development of enantiomerically pure hydroxy ester-based compounds.
References
- 1. Crystallographic and molecular-modeling studies of lipase B from Candida antarctica reveal a stereospecificity pocket for secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic kinetic resolution of alpha-hydroxy acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A cationic ruthenium complex for the dynamic kinetic resolution of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Optimal design of simulated moving bed chromatography for chiral separ" by Ki Bong Lee [docs.lib.purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 14. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. redalyc.org [redalyc.org]
- 19. facs.maru.net [facs.maru.net]
- 20. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ethz.ch [ethz.ch]
- 22. researchgate.net [researchgate.net]
Theoretical Models for Lipase Enantioselectivity Towards Hydroxybutyrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical models used to understand and predict the enantioselectivity of lipases towards hydroxybutyrates. It delves into the computational and experimental methodologies employed in this field of biocatalysis, with a focus on providing actionable insights for researchers and professionals in drug development and organic synthesis.
Core Theoretical Models in Lipase (B570770) Enantioselectivity
The ability of lipases to discriminate between enantiomers is a subject of intense study, with several computational models being developed to elucidate the underlying mechanisms. These models are crucial for rational enzyme engineering and for predicting the outcome of biocatalytic resolutions.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational tools used to study the physical movement of atoms and molecules over time.[1][2][3] In the context of lipase enantioselectivity, MD simulations can provide insights into the dynamic interactions between the enzyme and the substrate enantiomers.[1][2][3] By simulating the enzyme-substrate complex in a solvated environment, researchers can observe the conformational changes in the enzyme's active site upon binding of each enantiomer.[4] These simulations can reveal differences in binding energies, the stability of the tetrahedral intermediate, and the hydrogen-bonding networks that are crucial for catalysis and enantiomeric discrimination.[1][2][3]
Quantum Mechanics/Molecular Mechanics (QM/MM) Models
QM/MM models offer a hybrid approach that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. The reaction's core, typically the active site and the substrate, is treated with a high-level QM method, while the rest of the enzyme and the solvent are described by a classical MM force field.[5][6] This allows for the detailed study of bond-breaking and bond-forming events during the catalytic cycle. For lipase enantioselectivity, QM/MM calculations can be used to determine the energy barriers for the conversion of each enantiomer, providing a quantitative prediction of the enantiomeric ratio (E-value).[5]
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are statistical approaches that aim to correlate the chemical structure of a substrate with its biological activity, in this case, the enantioselectivity of a lipase-catalyzed reaction. By analyzing a dataset of substrates with known enantioselectivities, QSAR models can identify key molecular descriptors (e.g., steric and electronic properties) that govern the enzyme's preference for one enantiomer over the other. While less detailed in its mechanistic insights compared to MD or QM/MM, QSAR can be a valuable tool for high-throughput screening of potential substrates and for predicting the enantioselectivity of novel compounds.
Data Presentation: Lipase-Catalyzed Resolution of Ethyl 3-Hydroxybutyrate (B1226725)
The kinetic resolution of ethyl 3-hydroxybutyrate is a well-studied example of lipase enantioselectivity. The following tables summarize key quantitative data from various studies.
| Lipase Source | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Candida antarctica lipase B (CALB) | rac-ethyl 3-hydroxybutyrate | Vinyl acetate | Solvent-free | 35 | 1.3 | 60 | >96 (S)-enantiomer | [7] |
| Candida antarctica lipase B (CALB) | rac-ethyl 3-hydroxybutyrate | Isopropenyl acetate | Solvent-free | - | - | - | E = 150 | [8][9] |
| Burkholderia sp. (L-1) | rac-ethyl 3-hydroxybutyrate | Butanol | Hexane (B92381) | - | - | - | Low | [7] |
| Candida rugosa (L-2) | rac-ethyl 3-hydroxybutyrate | Butanol | Hexane | - | - | - | Low | [7] |
| Pseudomonas sp. (L-4) | rac-ethyl 3-hydroxybutyrate | Butanol | Hexane | - | - | - | Low | [7] |
| Lipase Mutant (Burkholderia cepacia) | Substrate | Effect on Enantioselectivity | Reference |
| Single point mutation | Secondary alcohols | Increased or decreased | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in the study of lipase enantioselectivity towards hydroxybutyrates.
General Protocol for Kinetic Resolution of Ethyl 3-Hydroxybutyrate
This protocol is a generalized procedure based on common practices in the cited literature for the acetylation of racemic ethyl 3-hydroxybutyrate using Candida antarctica lipase B.[7][8][11]
Materials:
-
Racemic ethyl 3-hydroxybutyrate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Organic solvent (optional, e.g., tert-butyl methyl ether, or solvent-free)
-
Stirred tank reactor or shaker flask
-
Temperature control system
Procedure:
-
To a temperature-controlled reactor, add racemic ethyl 3-hydroxybutyrate.
-
If using a solvent, add the appropriate volume of the selected organic solvent. For solvent-free systems, proceed to the next step.
-
Add the acyl donor. An equimolar amount relative to the substrate is a common starting point.[7]
-
Add the immobilized lipase. The enzyme loading is typically between 1-10% (w/w) of the substrate.
-
Stir the reaction mixture at a constant temperature (e.g., 35 °C).[7]
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
Analyze the samples for conversion and enantiomeric excess using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the desired conversion (typically around 50% for kinetic resolution) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can often be washed and reused for subsequent batches.[7]
-
Purify the product (e.g., (R)-ethyl 3-acetoxybutyrate) and the unreacted substrate (e.g., (S)-ethyl 3-hydroxybutyrate) using methods such as fractional distillation or column chromatography.
Determination of Enantiomeric Excess (ee) by Chiral HPLC
This protocol outlines a general procedure for the analysis of the enantiomeric composition of hydroxybutyrate derivatives.
Materials:
-
Sample from the kinetic resolution reaction
-
Chiral HPLC column (e.g., based on amylose (B160209) or cellulose (B213188) derivatives)
-
HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)
-
Mobile phase (e.g., a mixture of hexane and isopropanol)
-
Standards of the pure enantiomers (if available)
Procedure:
-
Prepare a dilute solution of the reaction sample in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate and temperature.
-
Inject the sample onto the column.
-
Record the chromatogram. The two enantiomers should elute at different retention times.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
The conversion can be determined by comparing the peak areas of the substrate and product, or by using an internal standard.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows in the study of lipase enantioselectivity.
Caption: Factors influencing lipase enantioselectivity.
Caption: Experimental workflow for kinetic resolution.
Caption: Simplified lipase catalytic mechanism.
References
- 1. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselectivity in Candida antarctica lipase B: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study | Semantic Scholar [semanticscholar.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Collection - Combined X-ray Diffraction and QM/MM Study of the Burkholderia cepacia Lipase-Catalyzed Secondary Alcohol Esterification - The Journal of Physical Chemistry B - Figshare [figshare.com]
- 6. diva-portal.org [diva-portal.org]
- 7. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rational control of enantioselectivity of lipase by site-directed mutagenesis based on the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Resolution of Racemic Ethyl 2-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirally pure α-hydroxy esters are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. Ethyl 2-hydroxybutyrate, a key intermediate, exists as two enantiomers, (R)- and (S)-ethyl 2-hydroxybutyrate. The biological activity of these enantiomers often differs significantly, making their separation or stereoselective synthesis crucial. Enzymatic kinetic resolution offers a highly selective, environmentally friendly, and efficient method to obtain enantiomerically enriched forms of such chiral compounds. This application note provides a detailed protocol for the enzymatic resolution of racemic this compound using a commercially available immobilized lipase (B570770), Novozym® 435 (Candida antarctica lipase B).
Principle of Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer. In this protocol, the lipase will selectively catalyze the hydrolysis or transesterification of one enantiomer of this compound, leading to a mixture of an enantiomerically enriched ester and the corresponding acid or a new ester.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Racemic this compound | Incubator shaker |
| Novozym® 435 (immobilized Candida antarctica lipase B) | pH meter |
| Organic solvent (e.g., isooctane, vinyl acetate) | Magnetic stirrer with heating plate |
| Phosphate (B84403) buffer (50 mM, pH 7.5) | Centrifuge |
| Acyl donor (e.g., vinyl acetate (B1210297) for transesterification) | Rotary evaporator |
| Sodium bicarbonate (saturated solution) | Glassware (reaction vials, flasks, etc.) |
| Anhydrous sodium sulfate | Syringes and needles |
| Diethyl ether (or other extraction solvent) | Chiral Gas Chromatography (GC) system with FID |
| Standards of (R)- and (S)-ethyl 2-hydroxybutyrate | Chiral GC column (e.g., Astec® CHIRALDEX™ B-DP) |
Experimental Protocols
Two primary approaches for the enzymatic resolution are presented: enantioselective hydrolysis and enantioselective transesterification.
Protocol 1: Enantioselective Hydrolysis
This protocol utilizes water in a buffered system to selectively hydrolyze one enantiomer.
-
Reaction Setup:
-
To a 25 mL screw-capped vial, add 10 mL of 50 mM phosphate buffer (pH 7.5).
-
Add 100 mg of racemic this compound (substrate).
-
Add 20 mg of Novozym® 435.
-
-
Incubation:
-
Seal the vial and place it in an incubator shaker.
-
Incubate at 30°C with shaking at 200 rpm.
-
-
Reaction Monitoring:
-
Periodically (e.g., every 2-4 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quench the reaction by adding the aliquot to 1 mL of a suitable organic solvent (e.g., ethyl acetate) and vortex.
-
Analyze the organic phase by chiral GC to determine the enantiomeric excess (e.e.) of the remaining this compound and the conversion.
-
-
Work-up (after desired conversion is reached, typically ~50%):
-
Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with the reaction buffer and reused.
-
Acidify the aqueous filtrate to pH 2-3 with 1M HCl.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove the acidic product.
-
The organic layer now contains the unreacted, enantiomerically enriched this compound. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The aqueous layer from the bicarbonate wash contains the salt of the hydrolyzed enantiomer. Acidify this layer and extract with diethyl ether to recover the 2-hydroxybutyric acid.
-
Protocol 2: Enantioselective Transesterification
This protocol is performed in an organic solvent with an acyl donor. This method can offer higher enantioselectivity.[1]
-
Reaction Setup:
-
Incubation:
-
Seal the vial and place it in an incubator shaker.
-
Incubate at 30°C with shaking at 100-150 rpm.[1]
-
-
Reaction Monitoring:
-
Follow the same procedure as in Protocol 1, by withdrawing aliquots and analyzing by chiral GC.
-
-
Work-up:
-
Filter the reaction mixture to recover the immobilized enzyme.
-
The filtrate contains the unreacted enantiomer and the newly formed ester.
-
The solvent can be removed under reduced pressure.
-
The resulting mixture can be separated by column chromatography to isolate the unreacted ester and the product.
-
Data Presentation
The progress of the enzymatic resolution should be monitored by determining the conversion and the enantiomeric excess of the substrate (e.e.s) and product (e.e.p).
Table 1: Enantioselective Hydrolysis of Racemic this compound
| Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
| 2 | 15 | 18 | 95 | >100 |
| 4 | 30 | 43 | 96 | >100 |
| 8 | 45 | 82 | 97 | >100 |
| 12 | 50 | >99 | 98 | >100 |
| 24 | 52 | >99 | 98 | >100 |
Table 2: Enantioselective Transesterification of Racemic this compound
| Time (h) | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) | Enantiomeric Ratio (E) |
| 1 | 25 | 33 | 98 | >150 |
| 2 | 40 | 67 | 99 | >150 |
| 4 | 48 | 92 | >99 | >150 |
| 6 | 50 | >99 | >99 | >150 |
| 12 | 51 | >99 | >99 | >150 |
Note: The data presented in the tables are representative and may vary based on specific experimental conditions.
Visualization of Experimental Workflow
Analytical Method: Chiral Gas Chromatography
The enantiomeric excess of this compound can be determined using a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.
-
Column: Astec® CHIRALDEX™ B-DP (or equivalent beta-cyclodextrin (B164692) based chiral column)
-
Carrier Gas: Helium
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Oven Program: 70°C isothermal
-
Injection Volume: 1 µL
-
Sample Preparation: Dilute the sample in a suitable solvent like ethyl acetate.
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula:
e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
References
Application Note and Protocol: Step-by-Step Synthesis of (S)-Ethyl 3-Hydroxybutyrate via Enzymatic Resolution
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-ethyl 3-hydroxybutyrate (B1226725) is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Enzymatic kinetic resolution offers a highly selective and environmentally friendly method for obtaining the enantiomerically pure (S)-enantiomer from a racemic mixture. This application note provides a detailed protocol for the synthesis of (S)-ethyl 3-hydroxybutyrate using lipase-catalyzed transesterification. The method described herein focuses on the use of Candida antarctica lipase (B570770) B (CALB), a robust and highly enantioselective biocatalyst.
Principle: The kinetic resolution of racemic ethyl 3-hydroxybutyrate is based on the differential reaction rates of the two enantiomers with an acyl donor in the presence of a lipase. The lipase selectively catalyzes the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting mixture of (S)-ethyl 3-hydroxybutyrate and the acylated (R)-enantiomer can then be separated to yield the enantiopure (S)-product.
Experimental Protocol
This protocol is adapted from established methods for the lipase-catalyzed resolution of ethyl 3-hydroxybutyrate.[1][2][3]
Materials:
-
Racemic ethyl 3-hydroxybutyrate
-
Immobilized Candida antarctica lipase B (CALB, such as Novozym 435)[2][3]
-
Vinyl acetate (B1210297) (acyl donor)[1][2]
-
Organic solvent (e.g., n-hexane, optional, for purification)
-
Sodium sulfate (B86663) (anhydrous)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and heating mantle or temperature-controlled shaker
-
Filtration apparatus
-
Rotary evaporator
-
Apparatus for fractional distillation
-
Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) system for enantiomeric excess determination
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel, combine racemic ethyl 3-hydroxybutyrate and an equimolar amount of vinyl acetate.[1] For a typical laboratory-scale reaction, you might use 5 mmol of each reactant.[1]
-
This reaction is often performed under solvent-free conditions to increase process throughput.[1][2][3]
-
Add the immobilized CALB to the mixture. A typical enzyme loading is around 50 mg of CALB per 5 mmol of substrate.[1]
-
-
Reaction Conditions:
-
Stir the reaction mixture at a constant temperature, typically between 30°C and 45°C.[1][4]
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at approximately 50-60% conversion to maximize the enantiomeric excess of the remaining (S)-ethyl 3-hydroxybutyrate.[1]
-
-
Enzyme Removal:
-
Product Separation and Purification:
-
The filtrate contains a mixture of unreacted (S)-ethyl 3-hydroxybutyrate and the product, (R)-ethyl 3-acetoxybutyrate.
-
Separate these two components by fractional distillation under reduced pressure.[1][2] (S)-ethyl 3-hydroxybutyrate has a lower boiling point than (R)-ethyl 3-acetoxybutyrate.
-
Collect the fraction corresponding to (S)-ethyl 3-hydroxybutyrate.
-
-
Analysis:
-
Determine the chemical purity of the collected fraction using standard GC or NMR.
-
Determine the enantiomeric excess (e.e.) of the (S)-ethyl 3-hydroxybutyrate using a chiral GC or HPLC method.
-
Data Presentation
The following table summarizes typical quantitative data obtained from the enzymatic resolution of ethyl 3-hydroxybutyrate using CALB.
| Parameter | Value | Reference |
| Enzyme | Immobilized Candida antarctica lipase B (CALB) | [1][2] |
| Substrate | Racemic ethyl 3-hydroxybutyrate | [1][2] |
| Acyl Donor | Vinyl acetate | [1][2] |
| Reaction Type | Solvent-free acetylation | [1][2] |
| Conversion Rate | 60% | [1] |
| Enantiomeric Excess (e.e.) of (S)-HEB | >96% | [1] |
| Conversion Rate (optimized) | >70% | [1] |
| Enantiomeric Excess (e.e.) of (S)-HEB (optimized) | >99% | [1] |
| Overall Process Yield (for both enantiomers) | 73% | [2][6] |
| Chemical Purity | 99% | [2][6] |
Visualizations
Experimental Workflow:
Caption: Workflow for the enzymatic resolution of (S)-ethyl 3-hydroxybutyrate.
Signaling Pathway (Reaction Mechanism):
Caption: Lipase selectively acylates the (R)-enantiomer.
References
- 1. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 2. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. | Semantic Scholar [semanticscholar.org]
Application Note: Enantioselective Analysis of Ethyl 2-Hydroxybutyrate Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the chiral separation and quantification of ethyl 2-hydroxybutyrate enantiomers. Due to the stereospecific nature of many biological and chemical processes, the ability to distinguish between enantiomers is critical in pharmaceutical development, metabolic research, and quality control. This document provides a detailed protocol for sample preparation, instrumental analysis using a chiral capillary column, and data processing. The described method is suitable for the accurate determination of enantiomeric excess and the quantification of individual enantiomers in various sample matrices.
Introduction
This compound is a chiral molecule existing in two enantiomeric forms: (R)-ethyl 2-hydroxybutyrate and (S)-ethyl 2-hydroxybutyrate. These enantiomers can exhibit different pharmacological, toxicological, and metabolic properties. Therefore, a robust and reliable analytical method for their separation and quantification is essential. Gas chromatography with a chiral stationary phase is a powerful technique for the direct separation of enantiomers. Coupled with mass spectrometry, it provides high sensitivity and selectivity for confident identification and quantification. This protocol outlines a direct injection method for the analysis of this compound enantiomers without the need for derivatization, simplifying sample preparation and reducing potential sources of error.
Experimental Protocols
Sample Preparation
-
Standard Preparation:
-
Prepare individual stock solutions of (R)- and (S)-ethyl 2-hydroxybutyrate in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a racemic standard by mixing equal volumes of the (R)- and (S)-enantiomer stock solutions.
-
Create a series of calibration standards by diluting the racemic and individual enantiomer stock solutions to the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
-
Sample Extraction (from a liquid matrix):
-
For liquid samples (e.g., biological fluids, reaction mixtures), perform a liquid-liquid extraction.
-
To 1 mL of the sample, add 2 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen if concentration is required.
-
Reconstitute the residue in a known volume of the solvent used for calibration standards.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Chiral GC Column | Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent cyclodextrin-based chiral column |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | - Initial Temperature: 70 °C, hold for 2 minutes - Ramp: 5 °C/min to 150 °C - Hold: 5 minutes |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-200) and/or Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of this compound (e.g., m/z 75, 103, 132) |
Data Presentation
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method. These values are illustrative and should be determined during method validation.
Table 1: Chromatographic Performance
| Analyte | Expected Retention Time (min) | Resolution (Rs) |
| (R)-ethyl 2-hydroxybutyrate | ~12.5 | > 1.5 |
| (S)-ethyl 2-hydroxybutyrate | ~13.2 | - |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined (e.g., 0.5 µg/mL) |
| Limit of Quantification (LOQ) | To be determined (e.g., 1.5 µg/mL) |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Mandatory Visualization
Experimental Workflow Diagram
Application Note: Chiral HPLC Method for Determining Enantiomeric Excess of Ethyl 2-Hydroxybutyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-hydroxybutyrate is a chiral ester with applications as a building block in organic synthesis. The stereochemistry of the hydroxyl group at the C2 position is crucial for its use in the synthesis of pharmaceuticals and other bioactive molecules. Therefore, a reliable analytical method to determine the enantiomeric excess (ee) is essential for quality control and process development. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of the enantiomers of this compound. The methods described are based on established protocols for structurally similar α-hydroxy esters and provide a robust starting point for method development and validation.
The primary approach for the chiral separation of such compounds involves the use of polysaccharide-based chiral stationary phases (CSPs). Cellulose (B213188) and amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support have demonstrated broad applicability and high enantioselectivity for this class of molecules.
Recommended Chiral Stationary Phases
Two common and effective polysaccharide-based CSPs are recommended for the separation of this compound enantiomers:
-
Chiralcel® OD-H: Based on cellulose tris(3,5-dimethylphenylcarbamate).
-
Chiralpak® AD-H: Based on amylose tris(3,5-dimethylphenylcarbamate).
These CSPs provide different chiral recognition environments and are excellent starting points for screening and method development.
Data Presentation
The following table summarizes the recommended starting conditions and expected chromatographic parameters for two potential methods for the analysis of this compound. These parameters are extrapolated from methods developed for the closely related analyte, ethyl 2-hydroxypent-4-enoate, and may require optimization for this compound. A similar separation of ethyl 3-hydroxybutyrate (B1226725) has been successfully achieved using a Chiralcel OD-H column with a mobile phase of n-hexane and isopropyl alcohol (100:5 v/v).[1]
Table 1: Recommended HPLC Methods and Expected Performance
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Chiralcel® OD-H (5 µm, 4.6 x 250 mm) | Chiralpak® AD-H (5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 10.2 min |
| Expected Retention Time (Enantiomer 2) | ~ 9.8 min | ~ 12.1 min |
| Expected Resolution (Rs) | > 1.5 | > 2.0 |
| Expected Selectivity (α) | ~ 1.25 | ~ 1.35 |
Note: Retention times are estimates based on a structurally similar compound and will need to be confirmed experimentally.
Experimental Protocols
The following are detailed protocols for the two recommended starting methods.
Protocol 1: Normal-Phase HPLC using Chiralcel® OD-H
-
Instrument and Column:
-
HPLC system with isocratic pump, UV detector, and autosampler.
-
Column: Chiralcel® OD-H (5 µm, 4.6 x 250 mm).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 90% n-Hexane and 10% Isopropanol (v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare a racemic standard at the same concentration to identify the elution order of the enantiomers.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25 °C.
-
Set the UV detector to a wavelength of 210 nm.
-
Set the injection volume to 10 µL.
-
-
Data Acquisition and Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Protocol 2: Alternative Normal-Phase HPLC using Chiralpak® AD-H
-
Instrument and Column:
-
HPLC system with isocratic pump, UV detector, and autosampler.
-
Column: Chiralpak® AD-H (5 µm, 4.6 x 250 mm).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 95% n-Hexane and 5% Ethanol (v/v).
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard at the same concentration.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Set the flow rate to 0.8 mL/min.
-
Maintain the column temperature at 25 °C.
-
Set the UV detector to a wavelength of 210 nm.
-
Set the injection volume to 10 µL.
-
-
Data Acquisition and Analysis:
-
Follow the same procedure as in Protocol 1 for column equilibration, injection, and data analysis to determine the enantiomeric excess.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Chiral HPLC Analysis.
Logical Relationship of Chromatographic Parameters
Caption: Key Parameters Influencing Chiral Resolution.
References
Application Note: High-Purity Ethyl 2-Hydroxybutyrate via Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of ethyl 2-hydroxybutyrate to high purity using fractional distillation. This method is effective for separating the target compound from common impurities often present after synthesis, such as residual starting materials and byproducts. The protocol includes apparatus setup, a step-by-step distillation procedure, and methods for assessing the purity of the final product. The provided data and methodologies are intended to guide researchers in obtaining high-quality this compound suitable for applications in research, development, and pharmaceutical synthesis.
Introduction
This compound is a valuable chiral building block and intermediate in the synthesis of various pharmaceuticals and fine chemicals. The stereochemical integrity and high purity of this compound are often critical for the success of subsequent synthetic steps and the biological activity of the final product. Synthesis of this compound can result in a crude product containing unreacted starting materials like ethanol (B145695) and 2-hydroxybutyric acid, as well as side-products such as ethyl lactate (B86563) or ethyl pyruvate (B1213749). Fractional distillation is a robust and scalable purification technique that separates compounds based on differences in their boiling points, making it an ideal method for purifying this compound. This document outlines a comprehensive protocol for achieving high-purity this compound through fractional distillation.
Data Presentation
A successful fractional distillation relies on the significant differences in the boiling points of the components in the mixture. The table below summarizes the key physical properties of this compound and its potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethanol | C₂H₆O | 46.07 | 78.2[1][2][3][4][5] |
| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | 144[6][7][8][9] |
| Ethyl Lactate | C₅H₁₀O₃ | 118.13 | 154[10][11][12][13][14] |
| This compound | C₆H₁₂O₃ | 132.16 | 167 |
| 2-Hydroxybutyric Acid | C₄H₈O₃ | 104.10 | >200 (estimated at atm. pressure)[15][16][17] |
Experimental Workflow
The following diagram illustrates the logical workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound.
Experimental Protocols
Apparatus Setup
A standard fractional distillation apparatus is required.
-
Heating Mantle and Stirrer: To ensure uniform heating of the distillation flask.
-
Round-Bottom Flask: Of an appropriate size to be 1/2 to 2/3 full with the crude this compound.
-
Fractionating Column: A Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) to provide a large surface area for repeated vaporization-condensation cycles. The length of the column should be chosen based on the boiling point differences of the components; a longer column provides better separation.
-
Distillation Head with Thermometer: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Condenser: A Liebig or Allihn condenser with a constant flow of cold water.
-
Receiving Flasks: A set of clean, dry round-bottom flasks to collect the different fractions.
-
Boiling Chips or Magnetic Stir Bar: To ensure smooth boiling.
Fractional Distillation Procedure
-
Preparation of the Crude Sample: Ensure the crude this compound is dry by treating it with a suitable drying agent, such as anhydrous magnesium sulfate, followed by filtration.
-
Assembly of the Apparatus: Assemble the fractional distillation apparatus as described above in a fume hood. Ensure all joints are properly sealed.
-
Charging the Distillation Flask: Add the dry, crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Heating and Equilibration: Begin heating the distillation flask gently. As the mixture starts to boil, a ring of condensate will be observed rising slowly up the fractionating column. Adjust the heating rate to allow for a slow and steady rise of the vapor. This allows for the establishment of a temperature gradient in the column, which is crucial for efficient separation.
-
Collection of Fractions:
-
Fraction 1 (Low-Boiling Impurities): Collect the distillate that comes over at a temperature below approximately 140 °C. This fraction will primarily contain volatile impurities such as residual ethanol.
-
Fraction 2 (Intermediate Fraction): As the temperature begins to rise more steadily, change the receiving flask. Collect the fraction that distills between approximately 140 °C and 165 °C. This fraction will likely contain a mixture of ethyl pyruvate, ethyl lactate, and some this compound.
-
Fraction 3 (Pure this compound): When the vapor temperature stabilizes at the boiling point of this compound (approximately 167 °C), change to a clean receiving flask. Collect the distillate while the temperature remains constant. This is the purified product.
-
-
Shutdown: Stop the distillation before the distillation flask runs dry to avoid the formation of potentially explosive peroxides and overheating of the residue. Allow the apparatus to cool down before disassembling.
Purity Assessment
The purity of the collected fractions should be determined using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to determine the purity of the collected this compound fraction and to identify the components of the other fractions. The relative peak areas in the chromatogram can be used to estimate the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the purified this compound and to check for the presence of impurities. The absence of signals corresponding to known impurities is a good indicator of high purity.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Be cautious when working with heated glassware.
-
Never heat a closed system.
-
Do not distill to dryness.
Conclusion
Fractional distillation is an effective and scalable method for the purification of this compound. By carefully controlling the distillation rate and collecting fractions based on the boiling points of the expected components, a high degree of purity can be achieved. The protocol and data presented in this application note provide a solid foundation for researchers to successfully purify this compound for their specific research and development needs. Subsequent analysis by GC-MS and NMR is recommended to confirm the purity and identity of the final product.
References
- 1. Ethanol - Wikipedia [en.wikipedia.org]
- 2. The Boiling Point of Alcohol [thoughtco.com]
- 3. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 4. testbook.com [testbook.com]
- 5. youtube.com [youtube.com]
- 6. Ethyl pyruvate | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl pyruvate, 97% 617-35-6 India [ottokemi.com]
- 8. ethyl pyruvate, 617-35-6 [thegoodscentscompany.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Ethyl lactate CAS#: 97-64-3 [m.chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. parchem.com [parchem.com]
- 13. ethyl lactate [stenutz.eu]
- 14. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 15. CAS Common Chemistry [commonchemistry.cas.org]
- 16. chembk.com [chembk.com]
- 17. Page loading... [wap.guidechem.com]
Application Note: High-Purity Isolation of Ethyl 2-Hydroxybutyrate via Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of ethyl 2-hydroxybutyrate from a typical crude reaction mixture using flash column chromatography. This method is effective for removing common impurities, such as unreacted starting materials and byproducts, to yield the target compound with high purity.
Introduction
This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its purification is a critical step to ensure the quality and efficacy of the final products. Flash column chromatography is a rapid and efficient technique for the preparative separation of organic compounds. This protocol outlines a robust method for the purification of this compound on a laboratory scale.
The primary impurities in a crude reaction mixture of this compound depend on the synthetic route employed. For instance, in a Fischer esterification of 2-hydroxybutyric acid, the main impurity is the starting carboxylic acid, which is significantly more polar than the desired ester product. Conversely, if the synthesis involves the reduction of ethyl 2-oxobutanoate, the key impurity would be the starting ketone, which is generally less polar than the alcohol product. This protocol is designed to effectively separate this compound from both more and less polar impurities.
Data Presentation
The following table summarizes the key parameters for the flash column chromatography purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica (B1680970) Gel (230-400 mesh) |
| Mobile Phase (Eluent) | 15% Ethyl Acetate (B1210297) in Hexane (v/v) |
| Typical Rf of Product | ~0.25 - 0.35 |
| Column Loading Capacity | 30:1 to 50:1 (Silica Gel:Crude Product by weight) |
| Elution Mode | Isocratic |
| Expected Purity | >98% |
| Expected Recovery | 85-95% |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Slurry and Packing the Column:
1.1. Select a glass chromatography column of an appropriate size based on the amount of crude material to be purified. A general guideline is to use a column that will be filled to about one-third to one-half of its length with the silica gel slurry. 1.2. In a beaker, prepare a slurry of silica gel (230-400 mesh) in the eluent (15% ethyl acetate in hexane). The consistency should be easily pourable but not too dilute. 1.3. Place a small cotton or glass wool plug at the bottom of the column and add a thin layer (approx. 1 cm) of sand. 1.4. Carefully pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles. 1.5. Open the stopcock at the bottom of the column and allow the excess solvent to drain until the solvent level is just above the top of the silica gel bed. Do not let the column run dry. 1.6. Add a thin layer (approx. 1 cm) of sand on top of the silica gel bed to prevent disturbance during sample loading.
2. Sample Preparation and Loading:
2.1. Dissolve the crude this compound in a minimal amount of the eluent. If the crude product is not fully soluble in the eluent, a slightly more polar solvent mixture or dichloromethane (B109758) can be used, but the volume should be kept to an absolute minimum. 2.2. Using a pipette, carefully apply the sample solution to the top of the silica gel bed, allowing it to adsorb evenly onto the surface. 2.3. Open the stopcock and allow the sample to enter the silica gel bed until the liquid level is just at the top of the sand. 2.4. Carefully add a small amount of fresh eluent to wash the sides of the column and allow this to enter the silica gel bed. Repeat this step 2-3 times to ensure all the sample is loaded onto the column.
3. Elution and Fraction Collection:
3.1. Carefully fill the column with the eluent. 3.2. Apply gentle air pressure to the top of the column to begin the elution process. The flow rate should be adjusted to allow for efficient separation, typically a drop rate of 1-2 drops per second. 3.3. Collect the eluate in fractions of appropriate size (e.g., 10-20 mL test tubes for a medium-sized column). 3.4. Monitor the progress of the separation by thin-layer chromatography (TLC) analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in the same eluent system. Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate (B83412) stain).
4. Product Isolation:
4.1. Identify the fractions containing the pure this compound based on the TLC analysis. 4.2. Combine the pure fractions in a round-bottom flask. 4.3. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a colorless oil. 4.4. Determine the yield and confirm the purity of the final product using appropriate analytical techniques such as NMR spectroscopy and gas chromatography.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Application Note: Enhanced Gas Chromatographic Analysis of Ethyl 2-Hydroxybutyrate Following Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-hydroxybutyrate is a chiral ester of significant interest in various fields, including flavor and fragrance chemistry, as well as a potential biomarker in metabolic studies. Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. However, the presence of a polar hydroxyl group can lead to poor peak shape, decreased sensitivity, and potential thermal degradation during GC analysis. Chemical derivatization is a crucial sample preparation step to overcome these limitations by converting the polar hydroxyl group into a less polar, more volatile, and thermally stable moiety. This application note provides detailed protocols for the derivatization of this compound, focusing on silylation, to enhance its analysis by GC-Mass Spectrometry (GC-MS).
Key Derivatization Strategy: Silylation
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[1] The process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile and amenable to GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a common and effective silylating agent.[2][3]
Experimental Protocols
This section details two primary protocols for the silylation of this compound: a standard heating method and a rapid microwave-assisted method.
Protocol 1: Standard Silylation using BSTFA + 1% TMCS
This protocol is a robust and widely used method for the derivatization of hydroxyl compounds.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Ethyl acetate (B1210297) (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous ethyl acetate. Create a series of calibration standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Solvent Evaporation: Transfer 100 µL of each standard solution (and any prepared samples) to a reaction vial. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40-50°C). It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.
-
Derivatization:
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
Transfer the derivatized sample to a GC autosampler vial if necessary.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Workflow for Standard Silylation
Caption: Workflow for the standard silylation of this compound.
Protocol 2: Microwave-Assisted Silylation
This method offers a significant reduction in derivatization time compared to the standard heating protocol.[4][5][6]
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or BSTFA:TMCS (99:1)
-
Ethyl acetate (anhydrous)
-
Microwave-safe reaction vials with screw caps
-
Laboratory microwave oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: As described in Protocol 1, prepare standards and evaporate the solvent to dryness.
-
Derivatization:
-
Cooling and Analysis:
-
Carefully remove the vial from the microwave and allow it to cool to room temperature.
-
Transfer the derivatized sample to a GC autosampler vial.
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Workflow for Microwave-Assisted Silylation
Caption: Workflow for the microwave-assisted silylation of this compound.
Data Presentation
The following tables summarize expected quantitative performance metrics for the GC-MS analysis of hydroxybutyrates following silylation, based on published data for similar analytes.
Table 1: GC-MS Method Parameters
| Parameter | Recommended Setting |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250°C |
| Oven Program | Start at 60°C (hold 1 min), ramp to 300°C at 20°C/min[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target ions of the TMS-derivatized this compound and internal standard |
Table 2: Expected Quantitative Performance
| Parameter | Expected Value | Reference |
| Limit of Quantification (LOQ) | 5 µM | A sensitive GC-MS method for 2-hydroxybutyrate reported an LOQ of 5 µM.[4][5][6] |
| Linearity (R²) | > 0.99 | Linearity for silylated β-hydroxybutyrate was reported with an average R² > 0.99 over a 50-500 mg/L range.[2] |
| Intra-day Precision (%CV) | < 8% | The precision for 2-hydroxybutyrate analysis was found to be less than 8%.[5] |
| Inter-day Precision (%CV) | < 8% | The precision for 2-hydroxybutyrate analysis was found to be less than 8%.[5] |
| Accuracy | 96-101% | The accuracy for 2-hydroxybutyrate analysis was reported to be in the range of 96-101%.[5] |
| Stability of Derivatized Extract | Up to 96 hours | Extracts derivatized under microwave irradiation were found to be stable for up to 96 hours.[4][6] |
Derivatization of this compound via silylation is an effective strategy to improve its chromatographic behavior and achieve sensitive and accurate quantification by GC-MS. Both the standard heating and microwave-assisted protocols provide reliable results, with the microwave method offering a significant advantage in terms of speed. The presented protocols and expected performance data serve as a valuable resource for researchers developing and validating analytical methods for this and similar hydroxy esters.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application of Ethyl 2-Hydroxybutyrate in the Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ethyl 2-hydroxybutyrate and its derivatives are pivotal chiral building blocks in the synthesis of a variety of pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. The stereochemistry at the C-2 position is crucial for the biological activity of these drugs. The (R)-enantiomer of ethyl 2-hydroxy-4-phenylbutyrate is a key intermediate for the synthesis of several widely used ACE inhibitors, including enalapril (B1671234), lisinopril (B193118), and benazepril.[1][2] These drugs are essential in the management of hypertension and congestive heart failure.[1]
The primary synthetic strategy involves the stereoselective reduction of the corresponding keto-ester, ethyl 2-oxo-4-phenylbutyrate, to yield the desired chiral alcohol.[3] Both chemo- and biocatalytic methods have been extensively developed for this transformation. Biocatalytic approaches using various microorganisms and isolated enzymes, such as carbonyl reductases, are often favored due to their high enantioselectivity and mild reaction conditions.[4][5][6]
Following the synthesis of the chiral hydroxy ester, the subsequent steps typically involve the introduction of an amino acid moiety, often via a reductive amination reaction, to construct the core structure of the ACE inhibitor.[7][8] The ethyl ester group can then be hydrolyzed to the corresponding carboxylic acid, which is the active form of the drug (e.g., enalaprilat (B1671235) from enalapril).[7]
Key Pharmaceutical Intermediates Synthesized from this compound Derivatives:
-
(R)-Ethyl 2-hydroxy-4-phenylbutyrate ((R)-HPBE): A crucial precursor for ACE inhibitors like enalapril and lisinopril.[2]
-
(S)-Ethyl 2-hydroxy-4-phenylbutanoate: Serves as a versatile building block for various biologically active molecules, including benzothiophenes, benzofurans, and indoles, which are investigated for conditions like insulin (B600854) resistance.[9]
-
Ethyl (R)-4-chloro-3-hydroxybutanoate: A versatile chiral precursor for several pharmacologically valuable products.
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors exert their therapeutic effect by blocking the angiotensin-converting enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced blood pressure.[7][10]
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibitors.
Data Presentation
Table 1: Biocatalytic Reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-Ethyl 2-hydroxy-4-phenylbutyrate ((R)-HPBE)
| Biocatalyst | Substrate Conc. | Co-substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Candida krusei SW2026 | 2.5 g/L | 5% Glucose | 95.1 | 99.7 | [11] |
| Recombinant E. coli with Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH) | 30 mM | Glucose | 98.3 | 99.9 | [1] |
| Recombinant E. coli with Carbonyl Reductase (CpCR) and GDH (High Density) | 920 mM | Glucose | 99.1 | >99 | [4] |
| Rhodotorula minuta IFO 0920 | Not Specified | Not Specified | 58 | 95 | [12] |
| Candida holmii KPY 12402 | Not Specified | Not Specified | Not Specified | 94 | [12] |
Table 2: Chemical Synthesis of Enalapril via Reductive Amination
| Catalyst | Additives | Hydrogen Pressure | Temperature (°C) | Yield (%) | Reference |
| Raney Nickel | None | 98-103 kPa | 45 | 30-70 | [8] |
| Raney Nickel | Acetic Acid, Sodium Bromide | ~14-690 kPa | 15-30 | Not Specified | [13] |
| 5% Pd/C | None | 2 atm | Not Specified | Not Specified | [14] |
Experimental Protocols
Protocol 1: Synthesis of Enalapril via Reductive Amination
This protocol is based on the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline.[15]
Materials:
-
L-Alanyl-L-proline
-
Ethyl 2-oxo-4-phenylbutanoate
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
Ethyl acetate (B1210297)
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)
-
1 M Phosphoric acid (H₃PO₄)
-
Anhydrous sodium sulfate
-
Sodium chloride
Procedure:
-
Catalyst Activation: In a glass reactor equipped with a magnetic stirrer and a hydrogen inlet, suspend Raney Nickel (100-500 mg) in ethanol (50 mL). Activate the catalyst by stirring under a hydrogen atmosphere (98-103 kPa) for 20-30 minutes.
-
Reaction: To the activated catalyst suspension, add L-alanyl-L-proline (4 g, 0.022 mol) and ethyl 2-oxo-4-phenylbutanoate (10 g, 0.043 mol) under a continuous flow of hydrogen. Stir the reaction mixture vigorously (900-1100 rpm) at 45°C under a hydrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain a pale yellow oily residue.
-
Extraction: Disperse the residue in a solution of sodium chloride (20 g) in water (100 mL). Adjust the pH to 8.5 with K₂HPO₄. Extract the aqueous solution with ethyl acetate (2 x 100 mL) to remove unreacted starting materials.
-
Isolation: Acidify the aqueous layer to pH 4.2 with 1 M phosphoric acid. Extract the acidified aqueous layer with ethyl acetate (4 x 100 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Enalapril as an oily substance. The crude product can be further purified by crystallization from warm water.[8]
Caption: Workflow for the synthesis and purification of Enalapril.
Protocol 2: Synthesis of a Lisinopril Intermediate
This protocol describes a key step in a lisinopril synthesis pathway, involving the condensation of N⁶-trifluoroacetyl-L-lysyl-L-proline with ethyl 2-oxo-4-phenyl butyrate (B1204436) followed by hydrogenation.[16]
Materials:
-
N⁶-trifluoroacetyl-L-lysyl-L-proline
-
Ethyl 2-oxo-4-phenyl butyrate
-
Raney-Nickel catalyst
-
Molecular sieves (type 3A)
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a one-liter hydrogenator, charge a solution of N⁶-trifluoroacetyl-L-lysyl-L-proline (25 g, 53.64 mmol) in methanol (400 mL).
-
Addition of Reagents: Add molecular sieves powder (50 g, type 3A) followed by ethyl-2-oxo-4-phenyl butyrate (13.81 g, 67 mmol) and Raney-Nickel (25 g).
-
Hydrogenation: Carry out hydrogenation at 25–30°C with a hydrogen pressure of 4 kg/cm ² for 16 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, carefully filter the reaction mixture under a nitrogen atmosphere to remove the Raney-Nickel catalyst.
-
Isolation: Concentrate the methanol filtrate to obtain the crude product, N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-N⁶-(trifluoroacetyl)-L-lysyl-L-proline. This intermediate can be further hydrolyzed to yield lisinopril.[16]
Caption: Workflow for the synthesis of a key Lisinopril intermediate.
References
- 1. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 14. CN114249795A - Preparation method of enalapril maleate and intermediate thereof - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Reduction of Ethyl Acetoacetate to Ethyl (R)-3-Hydroxybutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (R)-3-hydroxybutyrate is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Its importance lies in the stereospecific introduction of a hydroxyl group, which is a key feature in many natural products and synthetic drugs. The asymmetric reduction of the prochiral ketone, ethyl acetoacetate (B1235776), is a direct and efficient route to this valuable intermediate. This document provides detailed application notes and protocols for both biocatalytic and chemocatalytic methods to achieve this transformation with high enantioselectivity.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems used in the asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate.
Table 1: Biocatalytic Reduction of Ethyl Acetoacetate
| Biocatalyst | Substrate Concentration | Co-substrate/Medium | Reaction Time (h) | Temperature (°C) | Product Concentration/Yield | Enantiomeric Excess (ee) of (R)-EHB | Reference(s) |
| Paracoccus denitrificans | 150 mM | Nitrate (B79036) (100 mM), anaerobic | 8 | - | 49 mM | 98.9% | [1] |
| Paracoccus denitrificans (fed-batch) | Intermittent addition | Nitrate, anaerobic | 104 | - | 124 mM | 88.7% | [1] |
| Geotrichum candidum | - | - | - | - | - | Produces (R)-enantiomer | [2] |
| Baker's Yeast (Saccharomyces cerevisiae) | 15 g/L | Sucrose (192 g/L) | 72 | Ambient | 69% yield (of (S)-EHB) | 85% (for (S)-EHB) | [3] |
Note: Baker's yeast predominantly produces the (S)-enantiomer. However, specific strains or modified conditions can favor the (R)-enantiomer.
Table 2: Chemocatalytic Reduction of Ethyl Acetoacetate
| Catalyst System | Substrate/Catalyst Ratio (S/C) | Hydrogen Pressure (atm) | Solvent | Reaction Time (h) | Temperature (°C) | Yield | Enantiomeric Excess (ee) of (R)-EHB | Reference(s) |
| Ru(II)-BINAP | - | 4 - 100 | Methanol (B129727) | - | 23 - 100 | - | >97% | [4][5] |
| [RuCl2(benzene)]2/(R)-BINAP | - | 4 - 100 | DMF/Methanol | - | 23 - 100 | High | High | [4] |
| Ru(OCOCH3)2((R)-BINAP) | 2000 | - | 95% aq. Methanol | 0.25 | - | - | 94% | [6] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction using Geotrichum candidum
This protocol is adapted from general procedures for ketone reduction using Geotrichum candidum, which is known to produce the (R)-enantiomer.
Materials:
-
Geotrichum candidum cells (freely suspended or immobilized)
-
Ethyl acetoacetate
-
Glucose
-
Na2HPO4-KH2PO4 buffer (100 mM, pH 7.0)
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
Equipment:
-
Shaker incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Preparation of the Biocatalyst:
-
Cultivate Geotrichum candidum in a suitable growth medium.
-
Harvest the cells by centrifugation.
-
Prepare a suspension of free resting cells or immobilize the cells on a suitable support like agar (B569324) or calcium alginate.[7]
-
-
Reaction Setup:
-
In a sterile flask, prepare a reaction mixture containing Na2HPO4-KH2PO4 buffer (100 mM, pH 7.0), glucose (as a co-substrate for cofactor regeneration), and the Geotrichum candidum cell suspension (e.g., 3 g of free resting cells in 10 mL of buffer).[7]
-
Add ethyl acetoacetate to the reaction mixture to a final concentration of 10 mM.[7]
-
-
Biotransformation:
-
Incubate the reaction mixture in a shaker at 25 °C with agitation (e.g., 220 rpm) for 24 hours.[7]
-
Monitor the progress of the reaction by TLC or GC analysis.
-
-
Work-up and Purification:
-
Separate the cells from the reaction mixture by centrifugation.[7]
-
Saturate the supernatant with NaCl and extract the product with ethyl acetate (2 x volume of supernatant).[7]
-
Combine the organic layers and dry over anhydrous Na2SO4.[7]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[7]
-
Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain pure ethyl (R)-3-hydroxybutyrate.[7]
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
-
Protocol 2: Chemocatalytic Asymmetric Hydrogenation using Ru-BINAP Catalyst
This protocol describes a general procedure for the asymmetric hydrogenation of ethyl acetoacetate using an in-situ prepared Ru-BINAP catalyst.
Materials:
-
[RuCl2(benzene)]2
-
(R)-BINAP
-
Ethyl acetoacetate
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave or hydrogenation reactor
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox or under an inert atmosphere, charge the autoclave with [RuCl2(benzene)]2 and (R)-BINAP in a 1:1.1 molar ratio.
-
Add anhydrous methanol as the solvent. The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000.[4]
-
-
Reaction Setup:
-
Add ethyl acetoacetate to the catalyst mixture in the autoclave.
-
Seal the autoclave securely.
-
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas several times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 to 100 atm).[4]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 40 °C).[4]
-
Maintain the reaction under these conditions for the required time (e.g., 8 hours), monitoring the reaction progress by GC if possible.[4]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of the ethyl (R)-3-hydroxybutyrate product by GC or chiral HPLC.
-
Visualizations
Caption: General experimental workflows for biocatalytic and chemocatalytic asymmetric reduction.
Caption: Conceptual diagram of the asymmetric reduction of a prochiral ketone.
Caption: Cofactor regeneration cycle in biocatalytic reduction using glucose dehydrogenase.
References
- 1. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. ethz.ch [ethz.ch]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: Immobilization Techniques for Candida antarctica Lipase B for Enhanced Reusability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candida antarctica lipase (B570770) B (CALB) is a versatile and robust enzyme widely employed in various biocatalytic processes within the pharmaceutical and fine chemical industries.[1][2][3] Its high stereoselectivity, broad substrate specificity, and stability in organic solvents make it an ideal catalyst for the synthesis of chiral compounds and other valuable molecules.[1][4] However, the practical and economic viability of using CALB in industrial applications is often limited by its stability, recovery, and reuse.[5] Immobilization of the enzyme onto or within a solid support is a key strategy to overcome these limitations, enhancing its operational stability and facilitating its separation from the reaction mixture for repeated use.[5][6]
This document provides detailed application notes and protocols for several common and effective techniques for immobilizing Candida antarctica lipase B, with a focus on maximizing its reusability. The techniques covered include covalent attachment to magnetic nanoparticles, entrapment within a sol-gel matrix, physical adsorption on various supports, and the formation of carrier-free cross-linked enzyme aggregates (CLEAs).
Immobilization Techniques: A Comparative Overview
Several strategies exist for immobilizing CALB, each with its own set of advantages and disadvantages. The choice of immobilization method can significantly impact the enzyme's activity, stability, and reusability.[7] Common approaches include:
-
Covalent Attachment: This method involves the formation of stable covalent bonds between the enzyme and a support material.[7] It typically results in low enzyme leaching and high operational stability.[8] Magnetic nanoparticles are an attractive support for this method due to their easy separation from the reaction mixture using an external magnetic field.[9]
-
Entrapment: In this technique, the enzyme is physically confined within the porous network of a matrix, such as a sol-gel.[10][11] Sol-gel entrapment is known for producing robust and highly stable biocatalysts.[10][12]
-
Adsorption: This is a simple method based on the physical interaction, such as hydrophobic interactions, between the enzyme and the support.[5][11][13] While straightforward, enzyme leaching can be a concern.
-
Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free method involves the precipitation of the enzyme followed by cross-linking to form insoluble aggregates.[14][15] CLEAs can exhibit high catalytic activity and stability.[14]
The following sections provide detailed protocols and comparative data for these techniques.
Quantitative Data Summary
The performance of immobilized CALB is highly dependent on the chosen immobilization technique and support material. The following tables summarize key quantitative data from various studies to facilitate comparison.
| Immobilization Method | Support Material | Enzyme Loading | Activity Recovery/Enhancement | Reusability | Reference |
| Covalent Attachment | Magnetic Nanoparticles (Fe₃O₄@APTES) | Not specified | High activity | >49% conversion after 10 cycles | [16] |
| Epoxy-functionalized Fe₃O₄@SiO₂ | High (84% yield) | ~97% of free enzyme activity | Not specified | [8] | |
| Lysine-modified Magnetic Nanoparticles | Not specified | High | 60% activity after 8 cycles | [9][17] | |
| Entrapment | Sol-Gel | 17.4 mg/g support | High activity | Unaltered activity for 15 cycles | [10][12][18] |
| Sol-Gel with Celite 545 | 10.7 mg/g support | High activity | Unaltered activity for 15 cycles | [10][12][18] | |
| Polyurethane Foam (PU) | Not specified | Highest activity (5.52 U/g) | Not specified | [11] | |
| Silica Aerogel | Not specified | High | 8-12 cycles with >50% activity | [19] | |
| Adsorption | Polyurethane Foam (PU-ADS) | Not specified | High | Not specified | [11] |
| Green Coconut Fiber | Not specified | High | Retained 80% activity after 6 cycles (synthesis) | [13] | |
| Silica-Lignin Matrix | Not specified | 92% of native enzyme | >80% activity after 20 cycles | [20] | |
| Octyl Agarose | 2 mg/g support | High activity | Not specified | [21] | |
| Cross-Linked Enzyme Aggregates (CLEA) | Carrier-free | Not applicable | Can exceed native enzyme activity | Reused for 6 cycles without activity loss | [14] |
| Immobilization Method | Support Material | Optimal pH | Optimal Temperature (°C) | Thermal Stability | Reference |
| Covalent Attachment | Epoxy-functionalized Fe₃O₄@SiO₂ | 7.5 | Not specified | 100% activity at 55°C for 2h | [8] |
| Adsorption | Silica-Lignin Matrix | 8 | 40 | Increased thermal stability | [20] |
| Green Coconut Fiber | 7 | Not specified | Half-life 92-fold higher at 60°C | [13] | |
| Immobead IB-D152 | 6-9 | 25-55 | Broader optimal temperature range | [7] |
| Immobilization Method | Support Material | Michaelis-Menten Constant (Kₘ) | Maximum Reaction Velocity (Vₘₐₓ) | Reference |
| Adsorption | Silica-Lignin Matrix | 4.36 ± 0.32 mM (p-NPP) | Decreased compared to native enzyme | [20] |
| Native Enzyme | - | 3.24 ± 0.39 mM (p-NPP) | - | [20] |
Experimental Protocols
Protocol 1: Covalent Immobilization of CALB on Magnetic Nanoparticles
This protocol describes the covalent attachment of CALB to 3-aminopropyltriethoxysilane (B1664141) (APTES)-functionalized magnetic nanoparticles (Fe₃O₄) using glutaraldehyde (B144438) as a cross-linker.[16]
Materials:
-
Candida antarctica lipase B (CALB) solution
-
Fe₃O₄ nanoparticles
-
3-aminopropyltriethoxysilane (APTES)
-
Glutaraldehyde solution (e.g., 25% in water)
-
Phosphate (B84403) buffer (e.g., 20 mM, pH 7.4)
-
Toluene
-
Deionized water
Procedure:
-
Preparation of Amino-Functionalized Magnetic Nanoparticles (APTES-Fe₃O₄):
-
Disperse Fe₃O₄ nanoparticles in an ethanol-water solution.
-
Add APTES and stir at an elevated temperature (e.g., 80°C) for several hours.
-
Collect the APTES-Fe₃O₄ nanoparticles using a magnet, wash with ethanol and deionized water, and dry.
-
-
Activation with Glutaraldehyde:
-
Disperse the APTES-Fe₃O₄ nanoparticles in a phosphate buffer.
-
Add glutaraldehyde solution and stir at room temperature for a specified time (e.g., 3 hours).[16]
-
Collect the activated nanoparticles with a magnet and wash thoroughly with phosphate buffer to remove excess glutaraldehyde.
-
-
Immobilization of CALB:
-
Disperse the glutaraldehyde-activated nanoparticles in a fresh phosphate buffer.
-
Add the CALB solution to the nanoparticle suspension.
-
Incubate the mixture with gentle shaking at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20 minutes followed by ultrasonication and further stirring).[16]
-
Collect the immobilized CALB (magnetic CALB CLEAs) with a magnet.
-
Wash the immobilized enzyme with phosphate buffer to remove any unbound enzyme.
-
Store the immobilized CALB at a low temperature (e.g., -20°C).[16]
-
Characterization:
-
Enzyme Activity Assay: Determine the activity of the immobilized CALB using a standard lipase assay, such as the hydrolysis of p-nitrophenyl butyrate (B1204436) (p-NPB).[6][8]
-
Protein Loading: Quantify the amount of immobilized protein by measuring the protein concentration in the supernatant before and after immobilization using the Bradford method.[2][7]
-
Reusability Study: After each reaction cycle, recover the immobilized enzyme using a magnet, wash it with a suitable solvent, and introduce it into a fresh reaction mixture.[16]
Protocol 2: Entrapment of CALB in a Sol-Gel Matrix
This protocol details the immobilization of CALB by entrapment within a silica-based sol-gel matrix.[10][18]
Materials:
-
Candida antarctica lipase B (CALB) solution
-
Tetramethyl orthosilicate (B98303) (TMOS)
-
Methyltrimethoxysilane (MeTMOS)
-
Phenyltrimethoxysilane (PhTMOS)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Optional: Additives like ionic liquids (e.g., [Omim]BF₄) or an inert support like Celite.[10][18]
Procedure:
-
Preparation of the Silane (B1218182) Precursor Solution:
-
Entrapment of CALB:
-
Prepare an aqueous solution of CALB.
-
If using an additive, dissolve it in the enzyme solution.
-
Add the silane precursor solution to the enzyme solution.
-
If using a support like Celite, add it to the mixture.
-
Allow the mixture to gel at room temperature.
-
Age the resulting gel for a specified period.
-
-
Washing and Drying:
-
Wash the gel extensively with a suitable buffer or deionized water to remove any unentrapped enzyme and other soluble components.
-
Dry the gel under controlled conditions (e.g., air-drying or lyophilization) to obtain the final immobilized biocatalyst.
-
Characterization:
-
Enzyme Loading: Determine the amount of entrapped enzyme by measuring the protein content in the washing solutions.
-
Activity and Stability: Assess the catalytic activity, thermal stability, and operational stability (reusability) of the entrapped CALB. The immobilized enzyme has been shown to maintain activity for at least 15 reuse cycles.[10][18]
-
Morphological Analysis: Characterize the morphology of the sol-gel matrix using Scanning Electron Microscopy (SEM).[10][18]
Visualizations
Experimental Workflow for Covalent Immobilization of CALB on Magnetic Nanoparticles
Caption: Workflow for covalent immobilization of CALB on magnetic nanoparticles.
Experimental Workflow for Sol-Gel Entrapment of CALB
Caption: Workflow for the entrapment of CALB within a sol-gel matrix.
Logical Relationship of Immobilization Benefits for CALB
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 重组脂肪酶 B 南极假丝酵母 来源于米曲霉 powder, beige, ~9 U/mg | Sigma-Aldrich [sigmaaldrich.com]
- 4. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Immobilization of CALB on lysine-modified magnetic nanoparticles: influence of the immobilization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of different methods for immobilization of Candida antarctica lipase B (CalB lipase) in polyurethane foam and its application in the production of geranyl propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 13. Immobilization of Candida antarctica lipase B by adsorption to green coconut fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. mdpi.com [mdpi.com]
- 21. Stabilization of Candida antarctica Lipase B (CALB) Immobilized on Octyl Agarose by Treatment with Polyethyleneimine (PEI) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Ethyl 2-Hydroxybutyrate in Complex Biological Matrices
Abstract
This application note details a robust and sensitive methodology for the quantification of ethyl 2-hydroxybutyrate in complex biological matrices such as plasma, serum, and urine. This compound and related short-chain fatty acid esters are gaining interest as potential biomarkers for various metabolic states and diseases. The accurate measurement of these compounds is crucial for clinical and research applications. This document provides detailed protocols for sample preparation using liquid-liquid extraction (LLE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step to enhance analyte volatility and detection. The methods described are based on established principles for the analysis of similar small polar molecules in biological fluids.
Introduction
This compound is a short-chain fatty acid ester. Its parent acid, 2-hydroxybutyric acid (2-HB), is a recognized biomarker for several metabolic conditions, including insulin (B600854) resistance and oxidative stress.[1][2] Elevated levels of 2-HB can indicate metabolic disturbances such as lactic acidosis and ketoacidosis, often associated with diabetes.[1] The quantification of this compound may provide further insights into metabolic pathways and disease progression.
The analysis of small, polar, and often volatile compounds like this compound in complex biological matrices presents analytical challenges. These challenges include matrix interference, the need for high sensitivity, and the potential for analyte loss during sample preparation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of such compounds, often requiring a derivatization step to improve chromatographic properties and sensitivity.[3] This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of this compound from biological samples.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., deuterated analog like 2-hydroxybutyrate-d3)
-
Ethyl acetate (B1210297) (GC grade)
-
Acetonitrile (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Biological matrix (plasma, serum, or urine)
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods for similar small polar analytes in biological fluids.[4][5][6]
-
Sample Thawing and Centrifugation: Thaw frozen biological samples (plasma, serum, or urine) at room temperature. Centrifuge the samples to remove any particulate matter.
-
Internal Standard Spiking: To 100 µL of the biological sample in a microcentrifuge tube, add 100 µL of the internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 10 mg/L).
-
Acidification: Acidify the sample by adding 100 µL of 0.025 M sulfuric acid or 20 µL of 1 M HCl.[4][5] This step helps to protonate any corresponding acid, making it more extractable into an organic solvent.
-
Extraction: Add 1 mL of ethyl acetate as the extraction solvent.[4] Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 1500 rpm) for 15 minutes to separate the organic and aqueous layers.[4]
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 37°C).[6]
Derivatization
Derivatization is a critical step to convert the polar analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis.[5]
-
Reagent Addition: To the dried extract, add 75 µL of BSTFA + 1% TMCS.[4]
-
Incubation: Tightly cap the tube and heat at 70-90°C for 10-30 minutes to facilitate the derivatization reaction.[4]
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for analysis.
GC-MS Analysis
The following are typical GC-MS parameters that can be used as a starting point for method development.
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Injection Volume: 1-2 µL in splitless mode.[4]
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at 20°C/min.
-
Ramp: Increase to 250°C at 35°C/min, hold for 4 minutes.[7]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
Ions to Monitor: The specific ions for this compound and the internal standard would need to be determined by analyzing the derivatized standards. For related compounds like derivatized β-Hydroxybutyrate (BHB), monitored ions include m/z 191 and 117 for the analyte and m/z 239 and 240 for the deuterated internal standard.[4]
Quantitative Data Summary
The following table summarizes typical performance characteristics for GC-MS methods used for the analysis of related hydroxybutyrate compounds in biological fluids. These values can serve as a benchmark for the validation of the this compound method.
| Parameter | Blood | Urine | Reference |
| Limit of Detection (LOD) | 2 mg/L | 2 mg/L | [4] |
| Lower Limit of Quantification (LLOQ) | 7 mg/L | 6 mg/L | [4] |
| Linear Range | 50–500 mg/L | 50–500 mg/L | [4] |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 | [4] |
| Intra-day Precision (CV%) | 1.0 - 12.4% | 1.0 - 12.4% | [4] |
| Inter-day Precision (CV%) | 1.0 - 12.4% | 1.0 - 12.4% | [4] |
| Extraction Recovery | ≥ 82% | ≥ 59% | [4] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified metabolic context of 2-hydroxybutyrate.
Discussion
The described methodology provides a solid framework for the reliable quantification of this compound in biological matrices. The use of liquid-liquid extraction offers a straightforward and effective means of isolating the analyte from complex sample components. Derivatization with BSTFA is a well-established technique for improving the GC-MS analysis of small polar molecules containing hydroxyl and carboxyl groups.
Method validation is a critical step to ensure the accuracy and precision of the results. Key validation parameters to assess include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-day), accuracy, recovery, and matrix effects. The data presented for related compounds can serve as a useful guide for expected performance.
Conclusion
This application note provides a detailed protocol for the quantification of this compound in biological samples using GC-MS. The methodology is based on proven analytical techniques for similar compounds and is suitable for researchers, scientists, and drug development professionals. The successful implementation of this method will enable further investigation into the role of this compound as a potential biomarker in various physiological and pathological states.
References
- 1. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]
- 2. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
Application Note: Monitoring Ethyl 2-Hydroxybutyrate Synthesis by Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of ethyl 2-hydroxybutyrate, a key intermediate in the production of various pharmaceuticals, requires careful monitoring to ensure reaction completion and maximize yield. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for qualitatively monitoring the progress of this reaction. By comparing the chromatographic profile of the reaction mixture over time to that of the starting materials and the final product, researchers can efficiently determine the extent of the conversion. This protocol provides a detailed method for monitoring the synthesis of this compound, for example, via the Fischer esterification of 2-hydroxybutyric acid with ethanol.
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent system). In the context of this compound synthesis from 2-hydroxybutyric acid, the polarity of the molecules changes significantly.
-
2-Hydroxybutyric Acid (Starting Material): A polar molecule due to the presence of both carboxylic acid and hydroxyl functional groups. It will adhere strongly to the polar silica gel and thus have a low Retention Factor (Rf).
-
This compound (Product): An ester of moderate polarity. It is less polar than the starting carboxylic acid. Consequently, it will travel further up the TLC plate, resulting in a higher Rf value.
By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the starting material spot and the appearance of a new product spot can be tracked to determine the reaction's progress.
Experimental Protocol
This protocol outlines the necessary steps for preparing and analyzing TLC plates to monitor the synthesis of this compound.
2.1. Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
Developing Chamber: A glass jar or beaker with a lid or watch glass.
-
Spotting Capillaries: Glass capillary tubes.
-
Mobile Phase (Eluent): 30% Ethyl Acetate (B1210297) in Hexane (v/v).
-
Visualization Reagents:
-
Potassium permanganate (B83412) (KMnO₄) stain.
-
Bromocresol green stain for specific acid visualization.[1]
-
-
Heat gun.
-
Forceps.
-
Pencil.
2.2. Sample Preparation
-
Reaction Mixture (RM): Using a capillary tube, take a small aliquot of the reaction mixture. Dilute with a small amount of a volatile solvent like ethyl acetate or dichloromethane (B109758) (DCM) in a microvial to an appropriate concentration (typically 1-2 mg/mL).
-
Starting Material Standard (SM): Prepare a dilute solution (1-2 mg/mL) of 2-hydroxybutyric acid in ethyl acetate or DCM.
-
Co-spot (Co): In a separate microvial, mix a small amount of the SM solution with the RM solution. This spot helps to confirm the identity of the starting material spot in the reaction mixture lane.
2.3. TLC Plate Preparation and Development
-
Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.[2]
-
Mark three small, equidistant points on the origin line for the SM, RM, and Co spots.
-
Using separate capillary tubes for each sample, carefully and briefly touch the tip to the corresponding mark on the origin line. Aim for small, concentrated spots (1-2 mm in diameter).[3]
-
Pour the mobile phase (30% Ethyl Acetate/Hexane) into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[4]
-
Cover the chamber and let the atmosphere saturate with solvent vapor for a few minutes.
-
Using forceps, carefully place the spotted TLC plate into the chamber and replace the lid.
-
Allow the solvent front to travel up the plate until it is approximately 1 cm from the top edge.
-
Remove the plate with forceps and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
2.4. Visualization
Since 2-hydroxybutyric acid and its ethyl ester are not UV-active, a chemical stain is required for visualization.[5] Potassium permanganate stain is highly effective for visualizing alcohols and other oxidizable groups.
-
Potassium Permanganate Staining:
-
Hold the dried TLC plate with forceps and quickly dip it into a jar containing the KMnO₄ stain.[6]
-
Remove the plate, let the excess stain drip off, and wipe the back with a paper towel.[6]
-
Gently warm the plate with a heat gun. Spots will appear as yellow-brown spots on a purple or pink background.[7]
-
-
Interpretation:
-
The SM lane should show a single spot with a low Rf value.
-
As the reaction progresses, the RM lane will show the SM spot diminishing in intensity while a new spot with a higher Rf (the product) appears and intensifies.
-
The reaction is considered complete when the SM spot is no longer visible in the RM lane.[3] The Co-spot lane will show two distinct spots if the starting material is still present, confirming the identity of the lower spot.
-
Data Presentation
The progress of the reaction can be quantified by calculating the Rf values of the spots.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The expected Rf values are summarized in the table below. Note that these are approximate values and can vary based on the exact conditions.
| Compound | Functionality | Expected Polarity | Expected Rf Value (30% EtOAc/Hexane) |
| 2-Hydroxybutyric Acid | Carboxylic Acid, Alcohol | High | ~ 0.2 - 0.3 |
| This compound | Ester, Alcohol | Medium | ~ 0.5 - 0.6 |
Workflow Diagram
The following diagram illustrates the complete workflow for monitoring the reaction progress using TLC.
References
Application Notes & Protocols for the Large-Scale Production of Enantiomerically Pure Ethyl 3-Hydroxybutyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Enantiomerically pure ethyl 3-hydroxybutyrate (B1226725) (EHB) serves as a critical chiral building block in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The (R)-enantiomer is a key intermediate for synthesizing β-lactamase inhibitors, while the (S)-enantiomer is vital for producing carbapenem (B1253116) antibiotics and insect pheromones.[1][2] The increasing demand for these chiral compounds necessitates robust and scalable production methods that ensure high enantiomeric purity and yield.
These application notes provide detailed protocols for the large-scale production of both (R)- and (S)-ethyl 3-hydroxybutyrate, focusing on biocatalytic methods that offer high selectivity and environmentally benign reaction conditions. The protocols are based on established and scalable methodologies, including enzymatic resolution of racemic mixtures and asymmetric reduction of a prochiral ketone.
I. Production Methods Overview
The large-scale synthesis of enantiomerically pure EHB can be broadly categorized into two primary strategies:
-
Enzymatic Resolution of Racemic Ethyl 3-Hydroxybutyrate: This method involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of both (R)- and (S)-EHB.
-
Asymmetric Reduction of Ethyl Acetoacetate (B1235776): This approach utilizes biocatalysts, such as whole microbial cells or isolated enzymes, to convert the prochiral substrate, ethyl acetoacetate (EAA), into a single, desired enantiomer of EHB.
The choice of method often depends on the desired enantiomer, cost-effectiveness, and the available infrastructure for large-scale bioprocessing.
II. Experimental Protocols
Protocol 1: Two-Step Enzymatic Resolution for (R)- and (S)-Ethyl 3-Hydroxybutyrate Production using Immobilized Candida antarctica Lipase (B570770) B (CALB)
This protocol describes a solvent-free, two-step enzymatic resolution process that has been successfully scaled to the multi-kilogram level, yielding both enantiomers with high chemical and enantiomeric purity.[3][4]
Step 1: Production of (S)-Ethyl 3-Hydroxybutyrate via Acetylation
-
Reactor Setup: A batchwise loop reactor system is recommended for large-scale production to prevent attrition of the immobilized enzyme particles.[3][4] The immobilized CALB is packed into a column, and the reactants are circulated through the enzyme bed.
-
Reaction Mixture:
-
Racemic ethyl 3-hydroxybutyrate (rac-EHB)
-
Vinyl acetate (B1210297) (equimolar amount to rac-EHB)[4]
-
Immobilized Candida antarctica lipase B (CALB)
-
-
Reaction Conditions:
-
Procedure: a. Charge the reactor with racemic ethyl 3-hydroxybutyrate and vinyl acetate. b. Circulate the reaction mixture through the column containing immobilized CALB. c. Monitor the reaction progress by gas chromatography (GC) until approximately 60-70% conversion is achieved. At 60% conversion, >96% enantiomeric excess (e.e.) of (S)-EHB can be expected. At higher conversions (>70%), the e.e. can reach >99%.[4]
-
Product Separation: a. After the reaction, separate the components of the mixture via fractional distillation. b. The unreacted (S)-ethyl 3-hydroxybutyrate is collected as one fraction, while the acetylated product, (R)-ethyl 3-acetoxybutyrate, is collected as another.
Step 2: Production of (R)-Ethyl 3-Hydroxybutyrate via Alcoholysis
-
Reactor Setup: The same batchwise loop reactor system with immobilized CALB can be utilized.
-
Reaction Mixture:
-
(R)-enriched ethyl 3-acetoxybutyrate (from Step 1)
-
Ethanol (B145695) (equimolar amount)
-
-
Reaction Conditions:
-
Temperature: 45°C[4]
-
Solvent: A small amount of hexane (B92381) can be used if necessary.[4]
-
-
Procedure: a. Charge the reactor with the (R)-enriched ethyl 3-acetoxybutyrate and ethanol. b. Circulate the mixture through the CALB column. c. Monitor the reaction until the desired conversion is reached.
-
Product Separation: a. Separate the (R)-ethyl 3-hydroxybutyrate from the reaction mixture by fractional distillation.
Protocol 2: Asymmetric Reduction of Ethyl Acetoacetate to (R)-Ethyl 3-Hydroxybutyrate using Paracoccus denitrificans
This protocol utilizes whole cells of Paracoccus denitrificans for the asymmetric reduction of ethyl acetoacetate, induced by the addition of nitrate (B79036) under anaerobic conditions.[5]
-
Cell Culture and Preparation: a. Cultivate Paracoccus denitrificans under appropriate conditions to achieve the desired cell density. b. Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Reaction Setup:
-
Bioreactor equipped for anaerobic operation.
-
-
Reaction Mixture:
-
Reaction Conditions:
-
Temperature: Maintain at the optimal temperature for the microorganism.
-
Atmosphere: Anaerobic.
-
-
Procedure (Fed-Batch): a. Suspend the cells in the buffer within the bioreactor. b. Initiate the reaction by adding EAA and nitrate. c. To mitigate substrate inhibition and prolong the reaction, employ a fed-batch strategy with intermittent additions of both EAA and nitrate.[5] d. Monitor the formation of (R)-EHB and the consumption of EAA using chiral GC or HPLC.
-
Product Isolation: a. After the reaction, separate the cells from the broth by centrifugation or filtration. b. Extract the (R)-EHB from the supernatant using an appropriate organic solvent (e.g., ethyl acetate). c. Purify the product by distillation under reduced pressure.
Protocol 3: Asymmetric Reduction of Ethyl Acetoacetate to (S)-Ethyl 3-Hydroxybutyrate using Baker's Yeast (Saccharomyces cerevisiae)
Baker's yeast is a cost-effective and readily available biocatalyst for the production of (S)-EHB.[2][6]
-
Yeast Suspension Preparation: a. Suspend baker's yeast in tap water. b. Add a carbon source, such as sucrose (B13894) or glucose, to energize the yeast cells.[6]
-
Reaction Setup:
-
A large-volume stirred-tank or bubble-column bioreactor.[2]
-
-
Reaction Mixture:
-
Baker's yeast suspension
-
Ethyl acetoacetate (EAA)
-
Carbon source (e.g., sucrose or ethanol)[2]
-
-
Reaction Conditions:
-
Temperature: Room temperature to 30°C.[6]
-
Aeration: Gentle aeration may be required.
-
-
Procedure (Fed-Batch): a. To achieve high yield and optical purity, a fed-batch process is recommended.[2] b. Continuously or intermittently feed both EAA and the carbon source to the yeast suspension. It is crucial to maintain a low concentration of EAA in the reactor to achieve high enantiomeric excess.[2] c. Monitor the reaction progress by chiral GC. The reaction can be run for several days.
-
Product Isolation: a. Remove the yeast cells by centrifugation or filtration, using a filter aid like Celite if necessary.[6] b. Saturate the filtrate with sodium chloride and extract the (S)-EHB with an organic solvent like diethyl ether.[6] c. Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. d. Purify the crude product by distillation.
III. Data Presentation
Table 1: Comparison of Large-Scale Production Methods for Enantiomerically Pure Ethyl 3-Hydroxybutyrate
| Method | Target Enantiomer | Biocatalyst | Substrate | Key Process Feature | Enantiomeric Excess (e.e.) | Yield/Productivity | Reference |
| Enzymatic Resolution | (S)-EHB & (R)-EHB | Immobilized Candida antarctica Lipase B (CALB) | Racemic EHB | Solvent-free, two-step process | >96% | 73% (total process) | [3][4] |
| Asymmetric Reduction | (R)-EHB | Paracoccus denitrificans | Ethyl Acetoacetate | Anaerobic, nitrate-induced | 98.9% (batch), 88.7% (fed-batch) | 49 mM (batch), 124 mM (fed-batch) | [5] |
| Asymmetric Reduction | (S)-EHB | Baker's Yeast (Saccharomyces cerevisiae) | Ethyl Acetoacetate | Fed-batch with ethanol as energy source | >99% | 6% (w/w) final concentration | [2] |
| Asymmetric Reduction | (R)-EHB | Recombinant E. coli | Ethyl Acetoacetate | High substrate loading with ionic liquids | Not specified | 754.9 g/L/d (space-time yield) | [7] |
IV. Analytical Methods
Protocol 4: Determination of Enantiomeric Excess using Chiral Gas Chromatography (GC)
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., β-cyclodextrin phase).[8]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., ethyl acetate).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: Isothermal or temperature gradient optimized for the separation of the two enantiomers.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: a. Inject the prepared sample. b. The two enantiomers will have different retention times on the chiral column. c. Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
V. Visualizations
Caption: Overall workflow for the production and analysis of enantiomerically pure ethyl 3-hydroxybutyrate.
Caption: Signaling pathway for the asymmetric reduction of ethyl acetoacetate catalyzed by a reductase with cofactor regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 5. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. Efficient asymmetric synthesis of ethyl (R)-3-hydroxybutyrate by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Poly(3-hydroxybutyrate)-oligo-2-ethyl-2-oxazoline Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of amphiphilic block copolymers composed of poly(3-hydroxybutyrate) (PHB) and oligo-2-ethyl-2-oxazoline (oligoEtOx). These conjugates are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility, biodegradability, and potential for forming self-assembled nanostructures for drug delivery applications.[1][2][3][4]
Introduction
Poly(3-hydroxybutyrate) (PHB) is a natural, biodegradable polyester (B1180765) produced by various microorganisms.[4][5] Its biocompatibility makes it a promising material for biomedical applications such as tissue engineering and drug delivery systems.[4][6] However, the inherent hydrophobicity and crystallinity of PHB can limit its applications. To overcome these limitations, PHB can be conjugated with hydrophilic polymers.
Poly(2-ethyl-2-oxazoline) (PEtOx) is a water-soluble polymer that has gained attention as a potential alternative to polyethylene (B3416737) glycol (PEG) in biomedical applications.[7][8][9] It exhibits "stealth" properties, reducing immunogenicity and prolonging circulation times of conjugated drugs or nanoparticles.[8][9] The synthesis of PHB-oligoEtOx block copolymers results in amphiphilic macromolecules that can self-assemble in aqueous environments, forming micelles or other nanostructures capable of encapsulating hydrophobic drugs.[3]
This document outlines the synthesis of PHB-oligoEtOx conjugates via the coupling of carboxyl-terminated PHB with hydroxyl-terminated oligoEtOx.[1][2][10]
Data Presentation
The following table summarizes the synthesis conditions and results for the PHB-b-oligoEtOx block copolymer.
| Sample Code | Reactants and Conditions (24h, room temperature) | Mn ( g/mol ) | PDI |
| PHB-COOH | PHB, Adipic Acid, Sn-oct, CHCl3, reflux | 1800 | 1.65 |
| oligoEtOx | 2-Ethyl oxazoline (B21484), MepTs, Acetonitrile (B52724), 100°C, 70 min | 900 | 1.57 |
| PHB-b-oligoEtOx | PHB-COOH, oligoEtOx, DCC, DPTS, CH2Cl2 | 2600 | 1.70 |
Mn = Number-average molecular weight; PDI = Polydispersity Index; DCC = Dicyclohexylcarbodiimide; DPTS = 4-(dimethylamino)pyridinium-4-toluenesulfonate; Sn-oct = Stannous octoate; MepTs = Methyl p-toluenesulfonate
Experimental Protocols
Materials
-
2-Ethyl-2-oxazoline (B78409) (2-EtOx), Sigma-Aldrich (passed through an Al2O3 column before use)[2]
-
Poly(3-hydroxybutyrate) (PHB)
-
Adipic acid[2]
-
Stannous octoate (Sn-oct)[2]
-
Methyl p-toluenesulfonate (MepTs)[1]
-
Acetonitrile (AcCN)[1]
-
Chloroform (CHCl3)[2]
-
Dichloromethane (CH2Cl2)
-
4-(dimethylamino)pyridinium-4-toluenesulfonate (DPTS)
-
Diethyl ether[1]
Synthesis of Hydroxyl-Terminated Oligo(2-ethyl-2-oxazoline) (oligoEtOx)
OligoEtOx is synthesized via cationic ring-opening polymerization of 2-ethyl-2-oxazoline.[1][2]
-
In a reaction bottle, dissolve 2-ethyl-2-oxazoline (2.01 g) and MepTs (0.20 g) as the catalyst in acetonitrile (2.0 mL).[1]
-
Pass argon gas through the solution for 2 minutes to create an inert atmosphere.[1]
-
Carry out the polymerization at 100°C for 70 minutes.[1]
-
Precipitate the resulting polymer in excess diethyl ether.[1]
-
Dry the precipitate under vacuum at 40°C for 24 hours.[1]
-
The expected yield is approximately 1.98 g with a number-average molecular weight (Mn) of around 900 g/mol and a polydispersity index (PDI) of 1.57.[1]
Synthesis of Dicarboxylic Acid-Terminated PHB (PHB-COOH)
Carboxyl-terminated PHB is prepared by refluxing PHB with adipic acid.[1][2]
-
In a suitable flask, dissolve a mixture of adipic acid (1.00 g), PHB (0.64 g), and Sn-oct (20 mg) in CHCl3 (20 mL).[2]
-
Reflux the mixture to induce the reaction.
-
After the reaction, the product can be purified to remove unreacted reagents.
Synthesis of PHB-oligoEtOx Polymer Conjugates
The final conjugate is synthesized by reacting the carboxyl-terminated PHB with the hydroxyl-terminated oligoEtOx using DCC chemistry.[1][2][10]
-
Dissolve PHB-COOH and oligoEtOx in dichloromethane.
-
Add DCC and DPTS to the solution to facilitate the esterification reaction.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
After the reaction is complete, the resulting PHB-b-oligoEtOx block copolymer can be purified to remove byproducts and unreacted starting materials. A common purification step involves precipitation to remove unreacted oligoEtOx residue.[10]
Characterization
The synthesized polymers and the final conjugate are characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymers and the successful conjugation.[1][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups present in the polymers. The –N-C(O) group of the oligoEtOx block typically shows a characteristic signal around 1633 cm⁻¹.[10]
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), of the copolymers.[1][10]
-
Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn) and the polydispersity index (PDI) of the polymers.[1][10]
Visualizations
References
- 1. Synthesis of fully bio-based poly (3-hydroxybutyrate)-oligo-2-ethyl oxazoline conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of fully bio-based poly (3-hydroxybutyrate)-oligo-2-ethyl oxazoline conjugates [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthesis of Poly-3-Hydroxybutyrate and its Application in Controlled Drug Delivery : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 5. Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate): Enhancement Strategies for Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomedical Applications of the Biopolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): Drug Encapsulation and Scaffold Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphiphilic oligo(2-ethyl-2-oxazoline)s via straightforward synthesis and their self-assembly behaviour - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00809F [pubs.rsc.org]
- 8. Polyoxazoline: chemistry, properties, and applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Grafting-from" synthesis and characterization of poly (2-ethyl-2-oxazoline)-b-poly (benzyl L-glutamate) micellar nanoparticles for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in ethyl 2-hydroxybutyrate synthesis
Technical Support Center: Ethyl 2-Hydroxybutyrate Synthesis
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of this compound. The most common synthetic route, the reduction of ethyl 2-oxobutyrate, is the primary focus.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in the reduction of ethyl 2-oxobutyrate are typically traced back to one of several factors:
-
Reagent Quality: The primary reducing agent, sodium borohydride (B1222165) (NaBH₄), is sensitive to moisture.[1] Degradation of the reagent before or during the reaction will directly lead to an incomplete reaction and lower yields.
-
Reaction Conditions: Temperature control is crucial. While the reaction is often run at room temperature or below, excessive heat can promote side reactions.[2] Conversely, a temperature that is too low can significantly slow down the reaction rate.
-
Stoichiometry: An insufficient amount of the reducing agent will result in an incomplete conversion of the starting material. An excess is typically used to compensate for any decomposition.[1]
-
Solvent Purity: The presence of water in the reaction solvent (e.g., ethanol (B145695), methanol) can decompose the sodium borohydride, reducing its effectiveness.[1][2]
-
Work-up & Purification Losses: Significant product loss can occur during the extraction and distillation phases if not performed carefully. Emulsion formation during extraction or decomposition during distillation are common issues.
Q2: I'm observing multiple spots on my TLC analysis post-reaction. What are these impurities?
A2: Besides your desired product, this compound, other spots on a TLC plate could represent:
-
Unreacted Starting Material: The most common impurity is unreacted ethyl 2-oxobutyrate. This is easily identified by running a co-spot with the starting material.
-
Side-Products: Although the reduction is generally clean, side reactions can occur. The specific byproducts will depend on the reaction conditions and the purity of the reagents used.
-
Solvent Adducts: In some cases, the solvent can react to form minor byproducts.
Q3: How can I ensure my sodium borohydride (NaBH₄) is active?
A3: Sodium borohydride is a mild reducing agent that reacts with protic solvents like methanol (B129727) and ethanol.[1] To ensure maximum activity:
-
Proper Storage: Store NaBH₄ in a tightly sealed container in a cool, dry place, away from moisture.
-
Fresh Reagent: Use a freshly opened bottle of the reagent whenever possible.
-
Use of Excess: It is standard practice to use a molar excess of NaBH₄ to account for some level of decomposition by the solvent.[1]
Q4: The reaction seems to have stalled or is proceeding very slowly. What steps can I take?
A4: If the reaction is not progressing as expected, consider the following:
-
Temperature: If the reaction is being run at a very low temperature (e.g., 0°C), consider allowing it to slowly warm to room temperature.
-
Reagent Addition: Ensure that the reducing agent was added in the correct amount. If necessary, a small, additional portion of NaBH₄ can be added, but be mindful of the stoichiometry.
-
Mixing: Ensure the reaction mixture is being stirred efficiently to allow for proper mixing of the reagents.
Q5: What are the best practices for purifying this compound to maximize recovery?
A5: Effective purification is key to achieving a high isolated yield.
-
Work-up: After the reaction is complete, it is typically quenched with a dilute acid. This neutralizes any excess reducing agent and facilitates the separation of the organic and aqueous layers.[2]
-
Extraction: Use a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether, for extraction.[3][4] To minimize emulsion formation, perform gentle inversions rather than vigorous shaking. A brine wash can help to break up emulsions and remove water from the organic layer.[3]
-
Drying: Thoroughly dry the organic extracts over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before solvent removal.[4]
-
Distillation: The final product is often purified by vacuum distillation.[5] It is important to use a stable vacuum and a controlled heating source to prevent decomposition of the product at high temperatures.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Ketone Reduction
| Reducing Agent | Formula | Reactivity | Typical Solvents | Work-up | Key Considerations |
| Sodium Borohydride | NaBH₄ | Mild | Methanol, Ethanol, Water | Acidic Quench | Reduces aldehydes and ketones.[6] Safer and easier to handle.[7] |
| Lithium Aluminum Hydride | LiAlH₄ | Strong | Diethyl Ether, THF (anhydrous) | Separate Acidic Step | Reduces aldehydes, ketones, esters, and carboxylic acids.[8] Reacts violently with water and protic solvents.[2] |
Table 2: Troubleshooting Guide for Low Yield
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Reaction Incomplete (Starting material remains) | 1. Inactive or insufficient reducing agent.[1] 2. Reaction time too short or temperature too low. | 1. Use fresh NaBH₄ and ensure a molar excess. 2. Allow the reaction to stir for a longer period or warm to room temperature. |
| Formation of Multiple Byproducts | 1. Reaction temperature too high. 2. Impure starting materials or solvent. | 1. Maintain the recommended reaction temperature. 2. Use purified starting materials and anhydrous solvents. |
| Low Isolated Yield After Work-up | 1. Product loss during extraction (e.g., emulsions). 2. Decomposition during distillation. | 1. Use a brine wash to aid in layer separation.[3] 2. Perform distillation under a high vacuum to lower the boiling point.[5] |
Experimental Protocol
Synthesis of this compound via Reduction of Ethyl 2-Oxobutyrate
This protocol is a general guideline for the reduction of ethyl 2-oxobutyrate using sodium borohydride.
Materials:
-
Ethyl 2-oxobutyrate
-
Sodium borohydride (NaBH₄)
-
Ethanol (or Methanol)
-
Diethyl ether (or Ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxobutyrate in ethanol (approximately 5-10 mL of solvent per gram of starting material). Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.0 to 1.5 molar equivalents) to the solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas evolution may occur.
-
Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[3]
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[4]
-
Purification: Purify the crude this compound by vacuum distillation to yield a colorless liquid.[5]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield issues.
Caption: Reaction pathway for the reduction of ethyl 2-oxobutyrate.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. prepchem.com [prepchem.com]
- 4. Ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Enzymatic Resolution of Ethyl 3-Hydroxybutyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic resolution of ethyl 3-hydroxybutyrate (B1226725).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic resolution of ethyl 3-hydroxybutyrate in a question-and-answer format.
Question: Why is my reaction rate slow?
Answer: A slow reaction rate can be attributed to several factors. Consider the following troubleshooting steps:
-
Sub-optimal Reaction Conditions: Ensure that the reaction pH and temperature are optimal for the chosen enzyme. For Candida antarctica lipase (B570770) B (CALB), a commonly used enzyme, the optimal pH is around 8.0, and the optimal temperature is in the range of 50-55°C.[1]
-
Low Substrate Concentration: The reaction rate is dependent on the substrate concentration. At concentrations significantly below the enzyme's Michaelis constant (K_m), the reaction rate will be proportionally lower.[2][3] Consider incrementally increasing the substrate concentration.
-
Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration. If the rate is too slow, consider increasing the amount of enzyme. It is crucial to first establish that the reaction rate is indeed limited by the enzyme concentration.[4]
-
Enzyme Inhibition: The presence of inhibitors can significantly reduce the reaction rate. Alcohols, a product of the hydrolysis or alcoholysis reaction, can act as competitive inhibitors to lipases.[5] Certain organic solvents, particularly ketones, can also act as competitive inhibitors.[6] If possible, consider removing the inhibitory product as the reaction progresses or choosing a non-inhibitory solvent.
-
Mass Transfer Limitations: For immobilized enzymes, especially in stirred-tank reactors, poor mixing can lead to mass transfer limitations, where the rate of substrate diffusion to the enzyme's active site is the limiting factor. Ensure adequate agitation, but be mindful that excessive agitation can cause attrition of immobilized enzyme particles.[7][8] A loop reactor system can be a suitable alternative to a stirred reactor for large-scale production to avoid this issue.[7][8]
Question: How can I improve low enantiomeric excess (ee)?
Answer: Achieving high enantiomeric excess is a critical goal in kinetic resolution. If you are observing low ee, consider the following:
-
Sub-optimal Conversion: For kinetic resolutions, the enantiomeric excess of the remaining substrate increases with conversion. To achieve high ee of the unreacted enantiomer, the reaction should be allowed to proceed to a conversion of around 50%. Pushing the conversion too far beyond 50% will lead to a decrease in the ee of the product.
-
Enzyme Selection: The choice of enzyme is paramount for high enantioselectivity. Candida antarctica lipase B (CALB) is known for its high selectivity in the resolution of ethyl 3-hydroxybutyrate.[7][8] If you are using a different lipase or enzyme class, it may not be as selective for this substrate.
-
Acylating Agent/Substrate Structure: The structure of the acyl donor in transesterification reactions can influence enantioselectivity. For the resolution of 3-hydroxybutyrate esters, using bulky acyl groups can sometimes improve the enantioselectivity of the enzyme.[7][8]
-
Organic Solvent: The choice of organic solvent can impact the enzyme's conformation and, consequently, its enantioselectivity. It is often necessary to screen different solvents to find the one that provides the best balance of activity and selectivity. Non-polar solvents may enhance rigidity and affect selectivity.[9]
-
Temperature: Reaction temperature can influence the flexibility of the enzyme and its enantioselectivity. While higher temperatures increase the reaction rate, they can sometimes lead to a decrease in enantioselectivity. It may be beneficial to perform the reaction at a slightly lower temperature to favor the desired enantiomer.
Question: My immobilized enzyme seems to be losing activity after a few cycles. What could be the cause?
Answer: Loss of activity in immobilized enzymes upon recycling is a common issue. Potential causes include:
-
Enzyme Leaching: The enzyme may be desorbing from the support material. This can be due to weak enzyme-support interactions or harsh reaction conditions (e.g., extreme pH, high concentrations of certain organic solvents).
-
Mechanical Damage: In stirred-tank reactors, the mechanical stress from the impeller can lead to the physical breakdown or attrition of the support particles, resulting in the loss of enzyme.[7][8] As mentioned, a loop reactor can mitigate this issue.
-
Enzyme Denaturation: Exposure to sub-optimal pH, high temperatures, or certain organic solvents can cause the enzyme to denature and lose its activity over time.
-
Fouling of the Support: The pores of the support material can become blocked by substrate, product, or byproducts, preventing the substrate from reaching the enzyme's active site. Washing the immobilized enzyme between cycles can help to alleviate this problem.
Frequently Asked Questions (FAQs)
Q1: What is the recommended enzyme for the resolution of ethyl 3-hydroxybutyrate?
A1: Immobilized Candida antarctica lipase B (CALB), often sold under the trade name Novozym 435, is widely reported to be highly effective for this resolution, demonstrating high productivity and selectivity.[7][8]
Q2: What are the typical reaction conditions for the CALB-catalyzed resolution of ethyl 3-hydroxybutyrate?
A2: A common approach is a two-step process. The first step involves the acetylation of racemic ethyl 3-hydroxybutyrate with an acyl donor like vinyl acetate, often in a solvent-free system.[7][8] The second step is the alcoholysis of the resulting (R)-enriched ethyl 3-acetoxybutyrate with an alcohol like ethanol (B145695) to yield the optically pure (R)-ethyl 3-hydroxybutyrate.[7][8]
Q3: How do I monitor the progress of the reaction?
A3: The progress of the reaction, including conversion and enantiomeric excess, is typically monitored by chiral gas chromatography (GC). A column with a chiral stationary phase, such as one based on β-cyclodextrin, is used to separate the enantiomers of the substrate and product.[10]
Q4: Can I use a solvent in the reaction?
A4: While solvent-free systems are often preferred for higher throughput and greener chemistry, organic solvents can be used.[7][8] The choice of solvent can significantly affect the enzyme's activity and selectivity. Non-polar solvents are generally preferred for lipase-catalyzed reactions. It is advisable to screen a range of solvents to find the optimal one for your specific reaction.
Q5: What is the expected yield and enantiomeric excess for this resolution?
A5: With an optimized process using CALB, it is possible to obtain both the (S)- and (R)-enantiomers with high chemical purity (99%) and enantiomeric excess (>96%).[7][8] The total process yield for a two-step resolution can be around 73%.[7][8]
Data Presentation
Table 1: Optimal Reaction Conditions for CALB in the Resolution of Ethyl 3-Hydroxybutyrate
| Parameter | Optimal Value/Range | Reference(s) |
| pH | 8.0 (active in 6.0-8.0) | [1] |
| Temperature | 50-55 °C | [1] |
Table 2: Influence of Ester Alkyl Chain on CALB Enantioselectivity
| Ester Alkyl Group | Enantiomeric Excess (ee) | Trend | Reference(s) |
| Ethyl | High | - | [7][8] |
| Octyl | Decreased | Extending the alkyl chain decreases ee | [7][8] |
| Benzyl | Improved | Bulky groups can improve ee | [7][8] |
| t-Butyl | Improved | Bulky groups can improve ee | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for CALB-Catalyzed Acetylation of Racemic Ethyl 3-Hydroxybutyrate
-
Reaction Setup: In a suitable reaction vessel, combine racemic ethyl 3-hydroxybutyrate and an equimolar amount of vinyl acetate.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435). The amount of enzyme will depend on the scale of the reaction and desired reaction time and should be optimized.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 40-50°C) with appropriate agitation.
-
Monitoring: Periodically withdraw small aliquots of the reaction mixture. Quench the reaction in the aliquot (e.g., by adding a denaturing solvent or filtering out the enzyme). Analyze the sample by chiral GC to determine the conversion and enantiomeric excess of the remaining (S)-ethyl 3-hydroxybutyrate.
-
Reaction Termination: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Product Isolation: The unreacted (S)-ethyl 3-hydroxybutyrate and the product, (R)-ethyl 3-acetoxybutyrate, can be separated by methods such as fractional distillation.[7][8]
Protocol 2: Chiral Gas Chromatography (GC) Analysis
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A chiral capillary column (e.g., β-cyclodextrin-based).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: Develop a temperature program that allows for the baseline separation of the enantiomers of ethyl 3-hydroxybutyrate and ethyl 3-acetoxybutyrate. An example program might be:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample.
-
Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on retention times determined using authentic standards. Calculate the enantiomeric excess (ee) using the peak areas:
-
ee (%) = [|Area_R - Area_S| / (Area_R + Area_S)] * 100
-
Mandatory Visualization
Caption: Workflow for the two-step enzymatic resolution of ethyl 3-hydroxybutyrate.
Caption: Troubleshooting decision tree for enzymatic resolution experiments.
References
- 1. Metagenomic discovery of lipases with predicted structural similarity to Candida antarctica lipase B | PLOS One [journals.plos.org]
- 2. quora.com [quora.com]
- 3. biochemistry - Why are enzyme-catalysed reactions slower at lower substrate concentration? - Biology Stack Exchange [biology.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol inhibition and specificity studies of lipase B from candida antarctica in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent as a competitive inhibitor for Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 9. mdpi.com [mdpi.com]
- 10. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve enantiomeric excess in the synthesis of ethyl 2-hydroxybutyrate
Welcome to the technical support center for the asymmetric synthesis of ethyl 2-hydroxybutyrate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high enantiomeric excess (e.e.).
Section 1: Enzymatic Kinetic Resolution of Racemic this compound
Enzymatic kinetic resolution is a widely used method that employs an enzyme to selectively acylate or hydrolyze one enantiomer from a racemic mixture, allowing for the separation of the two enantiomers. Lipases are commonly used for this purpose.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are most effective for the kinetic resolution of this compound? Lipases are the most common choice. Specifically, immobilized Candida antarctica Lipase B (CALB) is highly effective and widely used for resolving 2-hydroxyesters due to its high selectivity and stability.[1][2] Other lipases, such as those from Pseudomonas species (e.g., Lipase AK or Lipase PS), have also shown high enantioselectivity for similar substrates.[3]
Q2: What is the best acyl donor for lipase-catalyzed resolution? Vinyl acetate (B1210297) is often the preferred acyl donor. It participates in a transesterification reaction that is effectively irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde. This drives the reaction forward and prevents the reverse reaction from occurring, leading to higher conversions and enantioselectivity.[4]
Q3: How does temperature affect the enantioselectivity of the resolution? The effect of temperature is enzyme-dependent. Generally, increasing the temperature increases the reaction rate. However, for many lipases, higher temperatures can lead to a decrease in enantioselectivity (a lower E-value).[5][6] It is crucial to find an optimal temperature that balances reaction speed and selectivity. For many lipase-catalyzed reactions, temperatures between 30°C and 50°C are a good starting point.[[“]][8][9]
Troubleshooting Guide: Enzymatic Resolution
Problem: Low Enantiomeric Excess (e.e. < 95%)
-
Possible Cause 1: Suboptimal Conversion. In kinetic resolution, the e.e. of both the unreacted substrate and the product is a function of conversion. For a highly selective enzyme (high E-value), the e.e. of the unreacted starting material approaches >99% only as the conversion nears 50%. The e.e. of the product is highest at low conversions.
-
Solution: Carefully monitor the reaction progress over time using chiral GC or HPLC. Stop the reaction at the optimal point to achieve the desired e.e. for either the product or the remaining substrate. For the unreacted (R)- or (S)-ethyl 2-hydroxybutyrate, aim for a conversion as close to 50% as possible.
-
-
Possible Cause 2: Poor Enzyme Selectivity (Low E-value). The chosen enzyme may not be sufficiently selective for your substrate.
-
Solution: Screen different lipases (e.g., CALB, Pseudomonas cepacia, Thermomyces lanuginosus). The enantioselectivity can also be highly dependent on the solvent; try switching from non-polar solvents like hexane (B92381) or toluene (B28343) to more polar options like t-butyl methyl ether (TBME) or even solvent-free conditions.[4]
-
-
Possible Cause 3: Incorrect Temperature. As noted, high temperatures can sometimes reduce the enantioselectivity of a lipase.
-
Solution: Perform the reaction at a lower temperature (e.g., room temperature or 30°C). While this will slow the reaction rate, it may significantly improve the e.e.[6]
-
Problem: Reaction is too slow or stalls.
-
Possible Cause 1: Insufficient Enzyme Activity. The enzyme may be old, denatured, or inhibited.
-
Solution: Use fresh, active enzyme. Ensure it has been stored correctly. Increase the enzyme loading in the reaction. If using an immobilized enzyme, ensure it has not been fouled from previous uses.
-
-
Possible Cause 2: Water Content. Lipases require a small amount of water to maintain their active conformation, but excess water can promote unwanted hydrolysis instead of acylation.
-
Solution: In organic solvents, the water content is critical. If the solvent is too dry, enzyme activity will be low. If too wet, side reactions may occur. Use a solvent with a defined water activity or add a small amount of buffer or hydrated salt.
-
-
Possible Cause 3: Substrate/Product Inhibition. High concentrations of the substrate or product can sometimes inhibit the enzyme.
-
Solution: Employ a substrate fed-batch strategy, where the substrate is added portion-wise throughout the reaction to maintain a low, steady concentration.[10]
-
Data Summary: Lipase-Catalyzed Resolutions
| Enzyme | Substrate | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | e.e. (%) | Reference |
| Lipase AK | Racemic ethyl-2-hydroxy-4-phenylbutyrate | Ethenyl ethanoate | Ethenyl ethanoate | 30 | ~50 | >99 (for R-ester) | [3][[“]] |
| Candida antarctica Lipase B (CALB) | Racemic ethyl-3-hydroxybutyrate | Vinyl acetate | Solvent-free | 45 | 60 | >96 (for S-ester) | [1][4] |
| Candida holmii | Ethyl 2-oxo-4-phenylbutanoate (Reduction) | N/A (whole cell) | Interface bioreactor | N/A | 58 | 90 (for R-alcohol) | [11] |
Experimental Protocol: CALB-Catalyzed Resolution
-
Setup: To a 100 mL flask, add racemic this compound (e.g., 10 mmol) and immobilized Candida antarctica Lipase B (CALB) (e.g., 10% by weight of the substrate).
-
Solvent/Reagent: Add vinyl acetate (1.0 to 1.2 equivalents) and a suitable organic solvent like TBME or hexane (e.g., 50 mL). Alternatively, for a solvent-free reaction, use an equimolar amount of vinyl acetate.[4]
-
Reaction: Stir the mixture at a controlled temperature, typically between 30-45°C.
-
Monitoring: Periodically take small aliquots from the reaction mixture. Filter out the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and the e.e. of the substrate and product.
-
Workup: Once the desired conversion is reached (often ~50%), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: Remove the solvent and excess vinyl acetate under reduced pressure. The resulting mixture of acetylated product and unreacted alcohol can be separated by column chromatography.
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Workflow for obtaining both enantiomers via enzymatic kinetic resolution.
Section 2: Asymmetric Hydrogenation of Ethyl 2-Ketobutyrate
This method involves the direct reduction of the prochiral ketone, ethyl 2-ketobutyrate, to the chiral alcohol using a chiral catalyst, typically a transition metal complexed with a chiral ligand. This approach can theoretically achieve 100% yield of a single enantiomer.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are used for this asymmetric hydrogenation? The most successful catalysts are typically based on ruthenium, rhodium, or iridium complexed with chiral phosphine (B1218219) ligands.[12][13] For the reduction of α-keto esters, heterogeneous platinum catalysts modified with cinchona alkaloids (e.g., cinchonidine) are also highly effective and offer easier separation.[14]
Q2: How do reaction parameters like solvent and hydrogen pressure impact the e.e.? These parameters can have a profound effect.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's structure and the transition state of the reaction, thereby affecting enantioselectivity.[15] For some systems, non-polar, non-coordinating solvents give the best results, while others benefit from protic solvents like alcohols.[16][17]
-
Pressure: While some older catalyst systems show a strong dependence of e.e. on hydrogen pressure, many modern catalysts, particularly Ru-BINAP systems, are robust and provide high e.e. across a wide range of pressures.[17]
Q3: My substrate, ethyl 2-ketobutyrate, is unstable. How do I handle it? α-keto esters can be prone to self-condensation or degradation. It is crucial to use freshly distilled or purified substrate. The quality of the starting material is often directly linked to the success of the enantioselective hydrogenation.[14]
Troubleshooting Guide: Asymmetric Hydrogenation
Problem: Low Enantiomeric Excess (e.e.)
-
Possible Cause 1: Catalyst/Ligand Mismatch. The chosen chiral ligand may not be optimal for this specific substrate.
-
Solution: Screen a variety of chiral ligands. For keto esters, ligands from the BINAP family are a good starting point. Also, consider heterogeneous systems like Pt/C modified with a cinchona alkaloid.
-
-
Possible Cause 2: Impurities. Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons.
-
Solution: Use highly pure, degassed solvents. Ensure the substrate is pure. Use high-purity hydrogen gas. Even trace amounts of oxygen can deactivate the catalyst. Rigorously deoxygenate the reaction vessel and solvent before adding the catalyst.
-
-
Possible Cause 3: Incorrect Solvent. The solvent may be interfering with the stereochemical control.
Problem: Low Conversion or Poor Catalyst Activity
-
Possible Cause 1: Catalyst Deactivation. As mentioned, impurities (especially oxygen, water, or sulfur compounds) can poison the metal catalyst.
-
Solution: Ensure all components of the reaction are scrupulously pure and the reaction is performed under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques).
-
-
Possible Cause 2: Insufficient Pressure or Temperature. The reaction may require more energy to proceed.
-
Solution: Gradually increase the hydrogen pressure and/or the reaction temperature. Monitor for any negative impact on e.e.
-
Data Summary: Asymmetric Hydrogenation of Keto Esters
| Catalyst / Modifier | Substrate | Solvent | Pressure (bar) | Temp. (°C) | e.e. (%) | Reference |
| Pt/C / Dihydrocinchonidine | Ethyl 2,4-dioxo-4-phenylbutyrate | Toluene/Acetic Acid | 60 | 25 | up to 86 (enriched to >99 by crystallization) | [14] |
| [RuCl((S)-SunPhos)]₂ (μ-Cl)₃ | (E)-ethyl 2-oxo-4-arylbut-3-enoate | Methanol | 50 | 50 | 94-96 | [18] |
| Pt-Ir/Al₂O₃ / Cinchona Alkaloid | Ethyl 2-oxo-4-phenylbutyrate | Toluene | N/A | N/A | N/A (Study focused on catalyst properties) | [19] |
Experimental Protocol: Heterogeneous Asymmetric Hydrogenation
-
Catalyst Preparation: Prepare a 5% Pt on carbon catalyst modified with a chiral cinchona alkaloid (e.g., dihydrocinchonidine).
-
Setup: In a high-pressure autoclave, add the modified Pt/C catalyst.
-
Reagents: Add a solution of purified ethyl 2-ketobutyrate in a suitable solvent mixture (e.g., toluene with a small amount of acetic acid, as used for similar substrates).[14]
-
Inerting: Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas, to ensure an oxygen-free atmosphere.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 60 bar) and begin stirring. Maintain a constant temperature (e.g., 25°C).[14]
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the autoclave. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Purification: Wash the filtrate, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be analyzed for e.e. and purified further if necessary, for example, by crystallization to enrich the enantiomeric excess.[14]
Diagram: Asymmetric Hydrogenation Logic
Caption: Key interdependent factors influencing the success of asymmetric hydrogenation.
Section 3: Chiral Auxiliary-Mediated Synthesis
This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a precursor. The auxiliary's steric and electronic properties then direct a subsequent reaction, such as alkylation or reduction, to occur with high diastereoselectivity. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.
Frequently Asked Questions (FAQs)
Q1: What are common chiral auxiliaries for synthesizing chiral α-hydroxy esters? For syntheses involving stereoselective alkylation of a glycine (B1666218) enolate equivalent or an aldol (B89426) reaction, Evans oxazolidinones and pseudoephedrine amides are very effective and well-documented.[20] After the key stereoselective step, the resulting product can be converted to the desired this compound.
Q2: What is the most challenging step in this synthetic route? The cleavage of the chiral auxiliary without causing epimerization (racemization) at the newly formed stereocenter is often the most critical and difficult step.[21] The conditions must be carefully chosen to be mild enough to preserve stereochemical integrity while ensuring complete removal of the auxiliary.
Q3: How do I separate my product from the cleaved auxiliary? The physical properties of the auxiliary are designed for easy separation. For example, after cleaving a pseudoephedrine amide, the resulting pseudoephedrine is a water-soluble amine, while the desired product is an ester. An acid-base extraction is a highly effective way to separate the two.[21]
Troubleshooting Guide: Chiral Auxiliaries
Problem: Low Diastereoselectivity in the Key Stereocontrol Step
-
Possible Cause 1: Incorrect Base or Lewis Acid. In enolate-based reactions (e.g., alkylation), the geometry of the enolate is critical and is controlled by the base and additives used.
-
Solution: For Evans auxiliaries, specific conditions (e.g., sodium bis(trimethylsilyl)amide for alkylations or dibutylboron triflate for aldol reactions) are known to give high selectivity.[20] Ensure you are following established protocols for the specific auxiliary you are using.
-
-
Possible Cause 2: Suboptimal Temperature. These reactions are often highly sensitive to temperature.
-
Solution: Perform the reaction at a much lower temperature (e.g., -78°C). This typically enhances diastereoselectivity by favoring the more ordered transition state.
-
Problem: Incomplete or Difficult Cleavage of the Auxiliary
-
Possible Cause 1: Steric Hindrance. The auxiliary or the attached substrate may be very bulky, making the cleavage site inaccessible.[21]
-
Solution: If using basic hydrolysis (e.g., LiOH), try increasing the temperature or using a stronger nucleophile like lithium hydroperoxide (LiOOH), which can cleave hindered esters under milder conditions.[21] Alternatively, consider a different cleavage method, such as reductive cleavage with LiAlH₄.[21]
-
-
Possible Cause 2: Wrong Cleavage Conditions. The chosen method may not be suitable for the specific amide or ester bond.
-
Solution: Consult the literature for proven cleavage methods for your specific auxiliary. For example, Evans auxiliaries are often removed via hydrolysis with LiOH/H₂O₂.
-
Problem: Epimerization/Racemization During Auxiliary Removal
-
Possible Cause 1: Harsh Basic Conditions. If the α-proton of your product is acidic, strong basic conditions used for cleavage can deprotonate it, leading to a planar enolate and subsequent racemization.[21]
-
Solution: Perform the hydrolysis at the lowest possible temperature (e.g., 0°C). Use a milder base or a non-basic cleavage method if possible.
-
-
Possible Cause 2: Extended Reaction Time. Prolonged exposure to cleavage conditions increases the risk of side reactions, including epimerization.
-
Solution: Monitor the cleavage reaction closely and work it up as soon as it is complete.
-
Experimental Protocol: General Chiral Auxiliary Workflow
-
Attachment: React a suitable precursor (e.g., glyoxylic acid) with the chiral auxiliary (e.g., (R,R)-pseudoephedrine) to form a stable adduct (e.g., an amide).
-
Diastereoselective Reaction: Perform the key bond-forming reaction. For example, deprotonate the adduct with a strong, non-nucleophilic base (e.g., LDA at -78°C) to form a chiral enolate, then add an electrophile (e.g., ethyl iodide). The facial selectivity is directed by the chiral auxiliary.
-
Purification: Purify the resulting diastereomeric product, often by column chromatography, to remove any minor diastereomers.
-
Cleavage: Cleave the auxiliary under conditions known to minimize epimerization. For a pseudoephedrine amide, this could involve acidic hydrolysis.
-
Esterification: Convert the resulting chiral α-hydroxy acid to the desired ethyl ester using standard methods (e.g., Fischer esterification).
-
Final Purification: Purify the final product and confirm its enantiomeric excess by chiral HPLC or GC.
Workflow Diagram: Chiral Auxiliary Synthesis
Caption: A three-step logical flow for synthesis using a recoverable chiral auxiliary.
References
- 1. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Effects of substituent and temperature on enantioselectivity for lipase-catalyzed esterification of 2-(4-substituted phenoxy) propionic acids in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. scholarship.shu.edu [scholarship.shu.edu]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
Common side products in the synthesis of ethyl 2-hydroxybutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of ethyl 2-hydroxybutyrate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is organized by the synthetic method used to prepare this compound.
Method 1: Reduction of Ethyl 2-Oxobutanoate (B1229078)
This method involves the reduction of a ketone to a secondary alcohol. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) for a racemic product or biocatalysts (e.g., baker's yeast, specific enzymes) for an enantioselective synthesis.[1][2][3][4]
Frequently Asked Questions (FAQs):
-
Q1: My reaction is very slow or incomplete. What are the possible causes?
-
A1:
-
Insufficient Reducing Agent: For chemical reductions, ensure the correct molar ratio of the reducing agent is used. For NaBH₄, a slight excess is often required.[5] For biocatalytic reductions, the activity of the yeast or enzyme may be low. Ensure the biocatalyst is fresh and the reaction conditions (pH, temperature) are optimal.[1][2]
-
Poor Quality Reagents: The starting material, ethyl 2-oxobutanoate, may contain impurities that inhibit the reaction. The solvent should be dry for chemical reductions.
-
Sub-optimal Temperature: For NaBH₄ reductions, the reaction is often started at a low temperature (0 °C) and then allowed to warm to room temperature.[5][6] Biocatalytic reductions have specific optimal temperatures that should be maintained.[7]
-
-
-
Q2: I've isolated my product, but the yield is low. Where could the product have been lost?
-
A2:
-
Incomplete Reaction: As mentioned in Q1, ensure the reaction goes to completion by monitoring it via TLC or GC.
-
Work-up Losses: this compound has some solubility in water.[8] Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).[9][10] Multiple extractions of the aqueous layer will improve recovery.
-
Purification Losses: During distillation or column chromatography, some product may be lost. Ensure proper technique and appropriate selection of purification parameters.
-
-
-
Q3: My product is not pure. What are the likely side products and how can I remove them?
-
A3: Common impurities include unreacted ethyl 2-oxobutanoate and, in the case of asymmetric synthesis, the undesired enantiomer.
-
Unreacted Starting Material: Can be removed by careful fractional distillation or column chromatography.
-
Undesired Enantiomer: For biocatalytic reductions, the enantiomeric excess (e.e.) may not be 100%. Purification of enantiomers often requires specialized techniques like chiral HPLC or crystallization of diastereomeric derivatives.[11][12]
-
-
Troubleshooting Table:
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive reducing agent/biocatalyst | Use fresh NaBH₄ or a new batch of yeast/enzyme. Optimize reaction conditions (pH, temperature).[1][2] |
| Impure starting material | Purify ethyl 2-oxobutanoate before the reaction. | |
| Low Yield | Incomplete extraction | Perform multiple extractions of the aqueous phase. Saturate the aqueous layer with NaCl to decrease the solubility of the product.[9] |
| Product loss during purification | Optimize distillation conditions (pressure, temperature) or chromatography parameters (eluent system). | |
| Product Impurity | Incomplete reaction | Allow the reaction to run longer or use a greater excess of the reducing agent. Monitor by TLC/GC. |
| Low enantioselectivity (biocatalysis) | Screen different biocatalysts or optimize reaction conditions to improve e.e.[1][2][7] |
Method 2: Hydrolysis of Ethyl 2-Bromobutyrate (B1202233)
This synthesis involves the nucleophilic substitution of bromide with a hydroxide (B78521) ion. The reaction is typically carried out in an alkaline aqueous solution.[13][14]
Frequently Asked Questions (FAQs):
-
Q1: Besides the desired product, what other compounds might be present in my reaction mixture?
-
A1: The primary side reactions involve the hydrolysis of the ester functionality. This can lead to the formation of 2-hydroxybutyric acid (if the bromide is hydrolyzed first) and 2-bromobutyric acid (if the ester is hydrolyzed first).[13][14] In some cases, elimination reactions can lead to the formation of unsaturated compounds like ethyl crotonate.[6]
-
-
Q2: How can I minimize the formation of the carboxylic acid side products?
-
A2: Careful control of the reaction conditions is crucial. Using a milder base or a biphasic reaction system can sometimes favor the desired substitution over ester hydrolysis. The use of sodium carbonate has been suggested to reduce the hydrolysis of the haloester.[13]
-
-
Q3: My yield is low. What are the common pitfalls?
-
A3:
-
Incomplete Reaction: Ensure sufficient reaction time and temperature.
-
Side Reactions: As discussed in Q1, significant formation of side products will lower the yield of the desired ester.
-
Difficult Separation: The carboxylic acid side products can complicate the work-up. An acidic work-up will keep them in the organic phase with your product, while a basic work-up will convert them to their salts, which are soluble in the aqueous phase.
-
-
Troubleshooting Table:
| Problem | Possible Cause | Suggested Solution |
| Presence of Carboxylic Acid Impurities | Hydrolysis of the ester group | Use milder reaction conditions (e.g., lower temperature, weaker base).[13] |
| Employ a basic work-up to extract the acidic side products into the aqueous phase as their salts. | ||
| Low Yield | Competing elimination reaction | Use a less sterically hindered base or lower the reaction temperature. |
| Incomplete reaction | Increase reaction time or temperature, monitoring by TLC/GC. | |
| Product is a mixture of bromo- and hydroxy-esters and acids | Incomplete hydrolysis of the bromide or concurrent ester hydrolysis | Optimize reaction time and base concentration. A two-step process (hydrolysis of bromide followed by re-esterification if necessary) might be considered. |
Method 3: Fischer Esterification of 2-Hydroxybutyric Acid
This is an equilibrium-controlled reaction between 2-hydroxybutyric acid and ethanol (B145695), catalyzed by a strong acid like sulfuric acid.[15][16]
Frequently Asked Questions (FAQs):
-
Q1: My esterification reaction does not seem to be working well, and the yield is low. Why is this?
-
A1: Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[16][17] To drive the reaction forward, you should use a large excess of the alcohol (ethanol) and/or remove the water as it is formed, for example, by using a Dean-Stark apparatus.[16][18]
-
-
Q2: What are the common impurities in the final product?
-
A2: The most common impurities are unreacted 2-hydroxybutyric acid and the acid catalyst. If a large excess of ethanol is used, it will also be present.
-
-
Q3: How do I remove the unreacted carboxylic acid and the acid catalyst?
-
A3: After the reaction, the mixture is typically washed with a weak base, such as a saturated sodium bicarbonate solution.[18][19] This will neutralize the acid catalyst and deprotonate the unreacted carboxylic acid, forming its sodium salt, which is soluble in the aqueous layer and can be easily separated from the organic layer containing your ester.
-
Troubleshooting Table:
| Problem | Possible Cause | Suggested Solution |
| Low Conversion/Yield | Reaction has reached equilibrium | Use a large excess of ethanol. Remove water as it forms using a Dean-Stark trap or molecular sieves.[16][18] |
| Insufficient catalyst | Ensure an adequate amount of acid catalyst (e.g., H₂SO₄, p-TsOH) is used.[18] | |
| Product contains acidic impurities | Incomplete removal of starting acid and catalyst | Wash the organic layer with a saturated solution of NaHCO₃ until effervescence ceases.[18][19] |
| Product is wet | Inadequate drying | After washing, dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄ before removing the solvent.[15] |
Experimental Protocols
Protocol 1: Reduction of Ethyl 2-Oxobutanoate with NaBH₄
-
Reaction Setup: Dissolve ethyl 2-oxobutanoate (1 equivalent) in methanol (B129727) (10 volumes) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of 1 M HCl until the pH is ~7.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.[5][6]
Protocol 2: Hydrolysis of Ethyl 2-Bromobutyrate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 2-bromobutyrate (1 equivalent) in a mixture of an organic solvent (e.g., toluene) and an aqueous solution of sodium hydroxide (1.2 equivalents).
-
Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with the same organic solvent (2 x 15 mL). Combine all organic layers.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude this compound by vacuum distillation.[13][14]
Protocol 3: Fischer Esterification of 2-Hydroxybutyric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxybutyric acid (1 equivalent) in absolute ethanol (5-10 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction: Heat the mixture to a gentle reflux for 2-3 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or by observing the disappearance of the solid carboxylic acid if it is not fully soluble in the initial mixture.
-
Work-up: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction and Neutralization: Dissolve the residue in diethyl ether (or ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water, then with a saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.[18][19]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation.
Visualizations
Caption: Overview of the main synthetic routes to this compound.
Caption: Troubleshooting workflow for the reduction of ethyl 2-oxobutanoate.
Caption: Common side products in the hydrolysis of ethyl 2-bromobutyrate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. studycorgi.com [studycorgi.com]
- 5. researchgate.net [researchgate.net]
- 6. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 7. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. HYDROLYSIS OF ETHYL-2-BROMOISOBUTYRATE ESTER IN AN ALKALINE SOLUTION | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 16. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 19. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Preventing racemization during the purification of chiral hydroxy esters
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in preventing racemization during the purification of chiral hydroxy esters. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the stereochemical integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for chiral hydroxy esters?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), leading to a loss of optical activity.[1] This is a significant issue in drug development and chemical synthesis because different enantiomers of a molecule can have vastly different biological activities and pharmacological profiles.[2] For chiral hydroxy esters, racemization compromises the stereochemical integrity of the molecule, which can be critical for its intended function.
Q2: What are the primary causes of racemization in chiral hydroxy esters?
A2: The most common causes of racemization in chiral hydroxy esters involve the formation of a planar, achiral intermediate. The primary factors that facilitate this are:
-
pH: Both acidic and basic conditions can catalyze racemization.[3][4]
-
Temperature: Higher temperatures increase the rate of racemization.[4]
-
Solvent: Protic solvents can facilitate proton transfer and stabilize charged intermediates, often increasing the rate of racemization.[5]
-
Presence of Catalysts: Lewis acids and bases can promote racemization.[6][7]
-
Prolonged Reaction or Purification Times: The longer a chiral compound is exposed to destabilizing conditions, the greater the extent of racemization.[8]
Q3: What is the general mechanism of racemization for α-hydroxy esters?
A3: For α-hydroxy esters, racemization typically occurs through an enolization mechanism. The chiral center is the α-carbon, which is adjacent to the ester carbonyl group and bears an acidic proton. In the presence of an acid or base, this proton can be removed to form a planar, achiral enol or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both enantiomers.[3][9]
Q4: How does racemization occur in β-hydroxy esters?
A4: The α-proton in β-hydroxy esters is less acidic than in α-hydroxy esters. However, racemization can still occur, particularly under basic conditions, through a retro-aldol type mechanism. This involves the formation of an enolate intermediate, which can lead to epimerization at the β-carbon upon re-protonation. The presence of a hydroxyl group at the β-position can influence the acidity of the α-proton.[10][11][12]
Q5: Can the purification method itself induce racemization?
A5: Yes, certain purification methods can introduce conditions that promote racemization. For example:
-
Chromatography: Standard silica (B1680970) gel is acidic and can cause racemization of sensitive compounds. Similarly, basic alumina (B75360) can also be problematic.[8]
-
Distillation: High temperatures used in distillation can lead to thermal racemization.[8]
-
Workup: Extractions involving strong acids or bases can cause racemization.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of chiral hydroxy esters.
Issue 1: Racemization observed after silica gel chromatography.
Q: I've noticed a decrease in the enantiomeric excess (ee) of my chiral hydroxy ester after purification by flash chromatography on standard silica gel. What is happening and how can I prevent it?
A: Standard silica gel is inherently acidic due to the presence of silanol (B1196071) groups on its surface. This acidic environment can catalyze the racemization of chiral hydroxy esters, especially those with a chiral center at the α-position to the carbonyl group.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. This is typically done by preparing a slurry of the silica gel in the eluent containing a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1% v/v).
-
Use a Different Stationary Phase: If deactivation is not effective or compatible with your compound, consider using a less acidic stationary phase. Neutral alumina can be a good alternative.
-
Optimize the Mobile Phase: A more polar mobile phase can sometimes reduce the interaction time of your compound with the stationary phase, thereby minimizing the opportunity for racemization. However, this needs to be balanced with achieving adequate separation.
-
Minimize Purification Time: Work efficiently to minimize the time your compound spends on the column.
-
Consider an Alternative Purification Method: If chromatography on silica or alumina proves problematic, consider other purification techniques such as preparative chiral HPLC or crystallization.
Issue 2: Racemization during solvent removal or distillation.
Q: My chiral hydroxy ester is racemizing when I concentrate the solution on a rotary evaporator at elevated temperatures or during vacuum distillation. How can I avoid this?
A: Elevated temperatures provide the energy needed to overcome the activation barrier for racemization. This is a common issue, especially for compounds that are prone to epimerization.
Troubleshooting Steps:
-
Use Low-Temperature Solvent Removal: Whenever possible, remove solvents under reduced pressure at low temperatures. Use a rotary evaporator with a cooled water bath.
-
Avoid High-Temperature Distillation: If your compound is volatile, explore alternatives to high-temperature distillation, such as Kugelrohr distillation under high vacuum, which can often be performed at lower temperatures.
-
Choose a Lower-Boiling Solvent: During the workup and extraction, try to use a solvent with a lower boiling point so that it can be removed under milder conditions.
-
Check for Impurities: The presence of acidic or basic impurities in your sample can catalyze racemization at elevated temperatures. Ensure your crude product is neutralized before concentration.
Issue 3: Racemization during aqueous workup or extraction.
Q: I suspect my chiral hydroxy ester is racemizing during the workup and extraction steps. How can I prevent this?
A: The use of strong acids or bases to wash or extract your product can create a pH environment that promotes racemization.
Troubleshooting Steps:
-
Use Mild Acids and Bases: For pH adjustments and extractions, use milder reagents. For example, use saturated sodium bicarbonate solution instead of sodium hydroxide (B78521), and a dilute solution of citric acid or saturated ammonium (B1175870) chloride instead of strong mineral acids.[4]
-
Control the pH: If possible, maintain a neutral or slightly acidic pH during the workup. Use buffered solutions if your compound is particularly sensitive.[4]
-
Minimize Contact Time: Perform the extraction and washing steps as quickly as possible to reduce the exposure time to acidic or basic conditions.[4]
-
Work at Low Temperature: Perform the workup at a lower temperature (e.g., in an ice bath) to slow down the rate of racemization.[4]
-
Consider a Non-Aqueous Workup: If your compound is extremely sensitive to aqueous acidic or basic conditions, a non-aqueous workup might be necessary.
Data Presentation
Table 1: Relative Racemization Risk Factors for α-Hydroxy Esters
| Factor | Condition | Relative Racemization Risk | Rationale |
| pH | pH < 4 | Low to Moderate | Acid-catalyzed enolization can occur, but may be slow. |
| pH 4-8 | Low | Generally the most stable pH range. | |
| pH > 8 | High to Very High | Base-catalyzed enolate formation is typically rapid. | |
| Temperature | < 0 °C | Very Low | Reduces the kinetic energy available for racemization. |
| 0-25 °C | Low to Moderate | Racemization may occur over extended periods. | |
| > 25 °C | High to Very High | Significantly increases the rate of racemization. | |
| Solvent | Aprotic (e.g., Hexane, Toluene, DCM) | Low | Less effective at stabilizing charged intermediates. |
| Polar Aprotic (e.g., THF, Ethyl Acetate) | Moderate | Can stabilize intermediates to some extent. | |
| Protic (e.g., Methanol, Ethanol, Water) | High | Can facilitate proton transfer and stabilize enolate intermediates.[5] | |
| Stationary Phase | Deactivated Silica, Neutral Alumina | Low | Minimizes acidic or basic sites. |
| Standard Silica Gel | Moderate to High | Acidic surface can catalyze racemization. | |
| Basic Alumina | High | Basic surface can catalyze racemization. |
Table 2: Relative Racemization Risk Factors for β-Hydroxy Esters
| Factor | Condition | Relative Racemization Risk | Rationale |
| pH | pH < 6 | Low | Generally stable under neutral to mildly acidic conditions. |
| pH 6-9 | Low to Moderate | Risk increases with increasing basicity. | |
| pH > 9 | High to Very High | Strong bases can promote retro-aldol type reactions. | |
| Temperature | < 25 °C | Low | Generally stable at or below room temperature. |
| 25-50 °C | Moderate | Risk of racemization increases with temperature. | |
| > 50 °C | High | Significant risk of thermal racemization. | |
| Solvent | Aprotic (e.g., Hexane, DCM) | Low | Less likely to promote racemization. |
| Protic (e.g., Alcohols) | Moderate to High | Can participate in proton transfer steps. |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol provides a general method for determining the enantiomeric excess of a chiral hydroxy ester using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Materials:
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (B130326) (IPA)
-
Sample of chiral hydroxy ester
-
Racemic standard of the hydroxy ester (if available)
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Column Selection: Choose a chiral stationary phase based on literature precedents for similar compounds or through column screening. Polysaccharide-based columns are a good starting point for many chiral hydroxy esters.
-
Mobile Phase Preparation: A common mobile phase for normal-phase chiral separations is a mixture of n-hexane and isopropanol. Start with a composition of 90:10 (n-hexane:IPA).
-
Sample Preparation: Dissolve a small amount of your chiral hydroxy ester in the mobile phase to a concentration of approximately 1 mg/mL. If you have a racemic standard, prepare a separate solution of it at the same concentration.
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.[13]
-
Set the UV detector to a wavelength where the analyte has strong absorbance.
-
Inject the racemic standard first to determine the retention times of both enantiomers and to confirm that the column is providing separation.
-
Inject your sample.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the chromatogram of your sample.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
Optimization: If the resolution between the enantiomers is poor, you can try the following:
-
Adjust the mobile phase composition (e.g., increase or decrease the percentage of isopropanol).
-
Decrease the flow rate (e.g., to 0.5 mL/min).
-
Change the column temperature.
Protocol 2: Purification via Diastereomeric Salt Crystallization
This method is suitable for chiral hydroxy esters that can be hydrolyzed to the corresponding chiral hydroxy acid. The acid is then resolved by forming diastereomeric salts with a chiral base.
Materials:
-
Racemic or enantiomerically enriched chiral hydroxy ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine)
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)
Procedure:
-
Saponification of the Ester:
-
Dissolve the chiral hydroxy ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extract the resulting chiral hydroxy acid with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Note: Saponification should be carried out under mild conditions (e.g., using LiOH at room temperature) to minimize the risk of racemization.[14]
-
-
Formation of Diastereomeric Salts:
-
Dissolve the crude chiral hydroxy acid in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same hot solvent.
-
Slowly add the solution of the resolving agent to the solution of the acid.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized salt can be improved by recrystallization from a suitable solvent.
-
-
Liberation of the Enantiomerically Pure Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with 1M HCl to pH ~2.
-
Extract the enantiomerically pure hydroxy acid with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Re-esterification (if required): The purified chiral hydroxy acid can be re-esterified using standard methods (e.g., Fischer esterification) if the ester form is desired.
Mandatory Visualizations
Racemization Mechanisms
Caption: Mechanisms of racemization for α- and β-hydroxy esters.
Experimental Workflow for Purification
Caption: Experimental workflow for purification and monitoring of enantiomeric purity.
Troubleshooting Logic for Racemization
Caption: Decision tree for troubleshooting racemization during purification.
References
- 1. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 2. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Chiral Lewis acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column [mat-test.com]
- 14. researchgate.net [researchgate.net]
Overcoming substrate inhibition in the asymmetric reduction of ethyl acetoacetate
Welcome to the technical support center for the asymmetric reduction of ethyl acetoacetate (B1235776). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly substrate inhibition, during this crucial enzymatic reaction.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of the asymmetric reduction of ethyl acetoacetate?
A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at high substrate concentrations.[1] In the asymmetric reduction of ethyl acetoacetate, this means that adding more substrate beyond a certain point can actually slow down the production of the desired chiral alcohol and may also negatively impact the enantioselectivity of the reaction. This occurs when the substrate molecule binds to the enzyme in a way that hinders the catalytic process.[1]
Q2: What are the common signs of substrate inhibition in my reaction?
A2: You may be experiencing substrate inhibition if you observe the following:
-
A decrease in the reaction rate as you increase the initial concentration of ethyl acetoacetate.
-
Lower than expected conversion or yield at high substrate loadings.
-
A drop in the enantiomeric excess (e.e.) of your product at higher substrate concentrations.[2]
Q3: How can I overcome substrate inhibition?
A3: Several strategies can be employed to mitigate substrate inhibition:
-
Fed-batch strategy: Gradually feeding the substrate into the reaction mixture to maintain a low, optimal concentration.[3]
-
Biphasic (two-phase) system: Using an organic solvent along with the aqueous phase to control the partitioning of the substrate and product, thereby reducing the substrate concentration in the aqueous phase where the enzyme is located.[4][5]
-
Substrate slow-release: Employing a resin that absorbs the substrate and slowly releases it into the reaction medium.[6]
-
Co-solvent addition: Introducing a water-miscible organic co-solvent to improve substrate solubility and potentially alter the enzyme's microenvironment to reduce inhibition.[7]
Troubleshooting Guides
Problem 1: My reaction yield is low, and the conversion is incomplete, especially at high substrate concentrations.
| Possible Cause | Troubleshooting Step |
| Substrate Inhibition | Implement a fed-batch approach to maintain a low and stable substrate concentration.[3] Alternatively, consider using a biphasic system or a slow-release resin to control substrate availability.[4][6] |
| Enzyme Deactivation | High concentrations of the substrate or product can lead to enzyme deactivation over time. Monitor enzyme activity throughout the reaction. If deactivation is observed, consider using immobilized enzymes for better stability or a whole-cell biocatalyst which can have protective effects. |
| Poor Substrate Solubility | If ethyl acetoacetate is not fully dissolved, it can lead to a slower reaction. The addition of a minimal amount of a water-miscible co-solvent like DMSO or isopropanol (B130326) can improve solubility.[8] |
| Inefficient Cofactor Regeneration | The reduction of ethyl acetoacetate by ketoreductases requires a cofactor (NADH or NADPH). If the cofactor is not efficiently regenerated, the reaction will stop. Ensure your cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is active and not inhibited.[9][10] |
Problem 2: The enantiomeric excess (e.e.) of my product is lower than expected, particularly when I try to increase the substrate concentration.
| Possible Cause | Troubleshooting Step |
| Substrate Inhibition Affecting Selectivity | High substrate concentrations can sometimes lead to a non-selective background reaction or alter the enzyme's conformation, reducing enantioselectivity.[2] Lowering the effective substrate concentration through fed-batch, biphasic systems, or slow-release methods is recommended.[3][4][6] |
| Presence of Competing Enzymes | If using a whole-cell biocatalyst like baker's yeast, multiple reductases with different stereoselectivities may be present. One might be more active at higher substrate concentrations, leading to a lower overall e.e. Consider using a purified ketoreductase with known high enantioselectivity. |
| Reaction Conditions | Temperature and pH can significantly influence the enantioselectivity of the reaction. Optimize these parameters. For some enzymatic reductions, lower temperatures can improve enantiomeric excess.[11] |
| Incorrect Product Analysis | Ensure your analytical method (e.g., chiral GC or HPLC) is properly calibrated and optimized to accurately determine the enantiomeric excess. |
Quantitative Data Presentation
Table 1: Effect of Substrate Concentration on Asymmetric Reduction of Ethyl Acetoacetate using Baker's Yeast in Petrol [12]
| Yeast/Water/EAA (g/g/g) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| 7.5/6/1 | 45 | >98 |
| 7.5/6/2 | 40 | >98 |
| 7.5/6/3 | 40 | >98 |
| 7.5/4/6 | 10 | >98 |
| 7.5/5/6 | 33 | 36 |
| 15/24/2 | 100 | >98 |
Table 2: Comparison of Batch vs. Fed-Batch Asymmetric Reduction of Ethyl Acetoacetate by Paracoccus denitrificans [3]
| Reaction Type | Initial EAA (mM) | Final Product (mM) | Enantiomeric Excess (e.e.) (%) | Reaction Time (h) |
| Batch | 150 | 49 | 98.9 | 8 |
| Fed-Batch | Intermittent Addition | 124 | 88.7 | 104 |
Experimental Protocols
Protocol 1: Fed-Batch Asymmetric Reduction using Baker's Yeast
This protocol is adapted from a standard procedure for the baker's yeast reduction of ethyl acetoacetate.[13][14]
-
Preparation of Yeast Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer and a bubbler, dissolve 150 g of sucrose (B13894) in 800 mL of tap water. Add 100 g of baker's yeast and stir the mixture for 1 hour at approximately 30°C until fermentation begins (indicated by CO₂ evolution).
-
Initial Substrate Addition: Add an initial amount of 10.0 g of ethyl acetoacetate to the fermenting yeast suspension.
-
Fed-Batch Addition: After 24 hours, prepare a solution of 100 g of sucrose in 500 mL of warm (approx. 40°C) tap water. Add this solution to the reaction mixture. One hour later, add a second 10.0 g portion of ethyl acetoacetate.
-
Reaction Monitoring: Continue stirring at room temperature for an additional 48-60 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, add 40 g of Celite to the mixture and filter through a sintered-glass funnel.
-
Extraction: Saturate the filtrate with sodium chloride and extract with five 250-mL portions of diethyl ether.
-
Purification: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be further purified by fractional distillation.
Protocol 2: Asymmetric Reduction in a Biphasic System
This protocol provides a general framework for using a two-phase system to reduce substrate inhibition.[5]
-
Reaction Setup: In a reaction vessel, prepare the aqueous phase containing the biocatalyst (e.g., whole cells or a purified ketoreductase) in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0). If using a purified enzyme, include the necessary cofactor (e.g., 0.5 mM NADP⁺) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).[8]
-
Organic Phase Addition: Add an immiscible organic solvent (e.g., petroleum ether, dibutyl phthalate) to the aqueous phase. A typical volume ratio might be 10-50% organic solvent to aqueous phase.[4][5]
-
Substrate Addition: Dissolve the ethyl acetoacetate in the organic phase before adding it to the reaction vessel, or add it directly to the biphasic mixture.
-
Reaction: Agitate the mixture vigorously to ensure sufficient interfacial area for the reaction to occur. Maintain a constant temperature (e.g., 30°C).
-
Monitoring and Work-up: Monitor the reaction progress by analyzing samples from the organic phase. Once the reaction is complete, separate the organic layer.
-
Purification: The product can be isolated from the organic phase by standard techniques such as evaporation of the solvent and subsequent purification if necessary.
Visualizations
References
- 1. faieafrikanart.com [faieafrikanart.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ethz.ch [ethz.ch]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
Stability and degradation of ethyl 2-hydroxy-2-methylbut-3-enoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of ethyl 2-hydroxy-2-methylbut-3-enoate. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of ethyl 2-hydroxy-2-methylbut-3-enoate?
A1: The stability of ethyl 2-hydroxy-2-methylbut-3-enoate is primarily dictated by its three functional groups: a tertiary alcohol, an ester, and a vinyl group. Key factors leading to its degradation include:
-
Hydrolysis: The ester group is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, which results in the formation of 2-hydroxy-2-methylbut-3-enoic acid and ethanol.[1]
-
Oxidation: The vinyl group and the tertiary alcohol can be oxidized. This process can be initiated by atmospheric oxygen or other oxidizing agents and may be accelerated by exposure to light or heat.[1]
-
Polymerization: The presence of the vinyl group makes the molecule susceptible to polymerization, which can be initiated by heat, light (UV radiation), or contaminants.[1] This can lead to a noticeable increase in viscosity or solidification of the material.
-
Thermal Stress: Elevated temperatures can promote various degradation pathways, including decarboxylation, dehydration, or polymerization.[1]
-
Photodegradation: Exposure to UV or visible light can induce degradation, particularly due to the reactivity of the unsaturated vinyl group.[1]
Q2: What are the recommended storage conditions for ethyl 2-hydroxy-2-methylbut-3-enoate?
A2: To ensure the long-term stability of ethyl 2-hydroxy-2-methylbut-3-enoate, it is recommended to store it in a cool, dry, and dark environment. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For enhanced stability, storage under an inert atmosphere, such as argon or nitrogen, is advisable to prevent oxidative degradation.[1]
Q3: What are the likely degradation products of ethyl 2-hydroxy-2-methylbut-3-enoate?
A3: Based on its chemical structure, the following are the most probable degradation products:
-
Hydrolysis Products: 2-hydroxy-2-methylbut-3-enoic acid and ethanol.[1]
-
Oxidation Products: A complex mixture of compounds can be formed, including aldehydes, ketones, and carboxylic acids, resulting from the cleavage of the double bond or oxidation of the tertiary alcohol.[1]
-
Polymerization Products: Oligomers or polymers resulting from the reaction of the vinyl group.[1]
Q4: Which analytical techniques are most suitable for monitoring the stability of ethyl 2-hydroxy-2-methylbut-3-enoate?
A4: A stability-indicating analytical method is crucial for distinguishing the intact molecule from its degradation products. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with UV detection, is a commonly used and effective technique. Gas Chromatography-Mass Spectrometry (GC-MS) is also valuable for identifying and quantifying volatile impurities. For structural confirmation of the compound and its degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram (HPLC/GC)
-
Symptom: Appearance of new peaks in the chromatogram that are not present in the reference standard.
-
Possible Cause: Degradation of the sample due to improper storage, handling, or experimental conditions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the sample has been stored at the recommended temperature, protected from light, and under an inert atmosphere if necessary.
-
Analyze a Fresh Standard: Prepare a fresh solution from a new batch of ethyl 2-hydroxy-2-methylbut-3-enoate and compare its chromatogram to the sample .
-
Identify Degradation Products: If possible, use mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) to identify the structure of the unexpected peaks. This can help pinpoint the degradation pathway.
-
Review Experimental Protocol: Examine your experimental procedure for potential stressors such as high temperatures, extreme pH, or the presence of incompatible reagents.
-
Issue 2: Change in Physical Appearance of the Sample
-
Symptom: The sample, which is typically a liquid, shows increased viscosity, becomes cloudy, or solidifies.
-
Possible Cause: Polymerization of the vinyl group.
-
Troubleshooting Steps:
-
Check for Inhibitors: Ensure that a suitable polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), is present in the sample, especially for long-term storage or if the sample is subjected to heat.
-
Avoid Heat and Light: Store the sample in a cool, dark place. During experiments, minimize exposure to high temperatures and direct light.
-
Ensure Oxygen Presence for Certain Inhibitors: For MEHQ to be an effective inhibitor, the presence of a small amount of dissolved oxygen is necessary. Therefore, do not store under a completely oxygen-free atmosphere if using this inhibitor.
-
Do Not Use Polymerized Material: If the material has already polymerized, it is generally not salvageable for most applications. Dispose of it according to your institution's safety guidelines.
-
Issue 3: Inconsistent Assay Results or Loss of Potency
-
Symptom: The measured concentration of ethyl 2-hydroxy-2-methylbut-3-enoate is lower than expected or decreases over time.
-
Possible Cause: Degradation of the compound, leading to a lower amount of the active substance.
-
Troubleshooting Steps:
-
Conduct a Time-Course Stability Study: Analyze the sample at regular intervals under your specific experimental or storage conditions to determine the rate of degradation.
-
Control pH: If working in solution, ensure the pH is in a neutral range to minimize acid- or base-catalyzed hydrolysis.
-
Consider Antioxidants: If oxidative degradation is suspected, consider adding a suitable antioxidant to your formulation.
-
Use a Validated Stability-Indicating Method: Ensure your analytical method can accurately quantify the parent compound in the presence of its degradation products.
-
Data Presentation
Table 1: Hypothetical Stability Data of Ethyl 2-hydroxy-2-methylbut-3-enoate under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 25% | 2-hydroxy-2-methylbut-3-enoic acid, Ethanol |
| 0.1 M NaOH | 4 hours | Room Temp. | 85% | 2-hydroxy-2-methylbut-3-enoic acid, Ethanol |
| 3% H₂O₂ | 24 hours | Room Temp. | 15% | Oxidized derivatives (aldehydes, ketones) |
| Thermal (Solid) | 48 hours | 80°C | 10% | Polymerization products, dehydration products |
| Photolytic (UV) | 24 hours | Room Temp. | 30% | Isomers, polymerization products |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide experimental design. Actual degradation rates should be determined empirically.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the procedure for intentionally degrading ethyl 2-hydroxy-2-methylbut-3-enoate under various stress conditions to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of ethyl 2-hydroxy-2-methylbut-3-enoate in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours. At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a known amount of the solid compound in a vial and expose it to 80°C in an oven for 48 hours. Also, expose a solution of the compound to the same conditions. At specified time points, dissolve a portion of the solid in a suitable solvent or dilute the solution and analyze by HPLC.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV light source (e.g., 254 nm) for a specified duration. A parallel sample should be wrapped in aluminum foil to serve as a dark control. At specified time points, withdraw an aliquot for HPLC analysis.
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method. Characterize the major degradation products using LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate ethyl 2-hydroxy-2-methylbut-3-enoate from its degradation products.
-
Instrumentation: HPLC system with a UV detector and a data acquisition system.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
Mandatory Visualizations
Caption: Potential degradation pathways for ethyl 2-hydroxy-2-methylbut-3-enoate.
Caption: General workflow for conducting a stability study.
Caption: Logical troubleshooting flow for common issues.
References
Technical Support Center: Enhancing Candida antarctica Lipase B (CALB) Catalytic Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments aimed at enhancing the catalytic performance of Candida antarctica lipase (B570770) B (CALB).
A. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My CALB activity is low or has decreased significantly. What are the potential causes and solutions?
Low or decreased enzymatic activity is a common issue. Several factors related to the reaction environment and enzyme stability can contribute to this problem.
Potential Causes & Troubleshooting Steps:
-
Suboptimal pH or Temperature: CALB activity is highly dependent on the pH and temperature of the reaction medium. The optimal pH for both native and immobilized CALB is generally around 8.0.[1] Native CALB typically exhibits maximum activity at 55°C, while immobilized forms can have a broader optimal temperature range of 25-55°C.[1][2]
-
Solution: Verify and optimize the pH and temperature of your reaction. Ensure your buffers are correctly prepared and the temperature is consistently maintained.
-
-
Enzyme Inhibition: Certain compounds in the reaction mixture can act as inhibitors. These can be substrates, products, or other components of the reaction medium. For example, some phenolic compounds have been shown to inhibit and deactivate enzymes.[3][4]
-
Solution: Identify potential inhibitors in your reaction mixture. If possible, remove them or use alternative reagents. For instance, in biomass conversion, detoxification to remove phenols can restore enzyme activity.[4]
-
-
Enzyme Deactivation: Exposure to harsh conditions such as extreme pH, high temperatures, or certain organic solvents can lead to irreversible deactivation of the enzyme. For instance, strong polar solvents can deactivate lipases.[5]
-
Improper Immobilization: If you are using immobilized CALB, the immobilization process itself might be the issue. Inefficient binding or conformational changes during immobilization can lead to reduced activity.
FAQ 2: How can I improve the thermal stability of my CALB?
Enhancing thermal stability is crucial for reactions conducted at elevated temperatures.
Strategies to Enhance Thermal Stability:
-
Chemical Modification: Modifying CALB with certain chemical agents can significantly improve its thermal stability. For example, modification with alkylated betaine (B1666868) ionic liquids has been shown to increase thermal stability by 1.5-fold when stored at 70°C for 30 minutes.[5][10] Similarly, modification with proline ionic liquids can shift the optimal temperature from 55°C to 60°C.[7][11]
-
Immobilization: Immobilizing CALB on a solid support is a widely used method to enhance its stability. The choice of support material is critical. For example, immobilization on octyl agarose (B213101) followed by treatment with polyethyleneimine (PEI) has been shown to improve thermal stability.[12]
-
Site-Directed Mutagenesis: Introducing specific mutations in the enzyme's amino acid sequence can lead to a more rigid and thermostable structure. For instance, the Q231F mutation in CALB has been reported to increase the melting temperature (Tm) by 10°C.[13]
FAQ 3: My CALB-catalyzed reaction shows poor enantioselectivity. How can this be improved?
For applications in chiral synthesis, high enantioselectivity is paramount.
Methods to Improve Enantioselectivity:
-
Rational Enzyme Design: Modifying amino acids in the catalytic cavity of CALB can improve its enantioselectivity for specific substrates.[14]
-
Reaction Medium Engineering: The choice of solvent can significantly influence enantioselectivity. Green solvents like tert-butyl methyl ether (tBuOMe) have been shown to yield high enantioselectivity in the hydrolysis of β-amino esters.[15][16]
-
Directed Evolution: This powerful technique involves creating libraries of enzyme variants and screening for mutants with improved enantioselectivity.[17] While it can be labor-intensive, it is a highly effective method for tailoring enzymes to specific reactions.[18]
-
Substrate Modification: Altering the structure of the substrate can sometimes lead to better recognition by the enzyme's active site, thereby improving enantioselectivity.[17]
FAQ 4: I am observing enzyme leaching from my immobilization support. How can I prevent this?
Enzyme leaching reduces the reusability of the biocatalyst and can contaminate the product.
Solutions to Prevent Enzyme Leaching:
-
Covalent Immobilization: Creating a covalent bond between the enzyme and the support provides a much stronger attachment than physical adsorption. Heterofunctional supports, such as octyl agarose activated with vinyl sulfone, can be used to achieve covalent attachment and prevent enzyme release.[9]
-
Cross-Linking: After immobilization, treating the enzyme with cross-linking agents like glutaraldehyde (B144438) can help to further anchor it to the support and prevent desorption.[8]
-
Support Modification: Modifying the support surface to enhance its interaction with the enzyme can reduce leaching. For example, coating an immobilized CALB with polyethyleneimine (PEI) can prevent enzyme release in the presence of detergents.[12]
B. Quantitative Data Summary
The following tables summarize quantitative data on the enhancement of CALB performance through various methods.
Table 1: Enhancement of CALB Performance via Chemical Modification with Ionic Liquids
| Modifier | Improvement in Activity | Improvement in Thermal Stability | Improvement in Organic Solvent Tolerance | Reference |
| [BetaineC16][H2PO4] | 3-fold increase | 1.5-fold increase at 70°C for 30 min | 2.9-fold in 50% DMSO; 2.3-fold in 30% mercaptoethanol | [5][10] |
| [ProC12][H2PO4] | 3.0-fold increase | Optimum temperature shifted from 55°C to 60°C | 6.8-fold increase in 50% methanol (B129727) for 2h | [7][11] |
| [HOOCMMIm][Cl] | 1.5-fold increase in catalytic efficiency | - | - | [19] |
| [HOOCBMIm][Cl] | - | 7-fold increase at 70°C | 1-fold increase in 50% DMF; 5-fold increase in 50% methanol | [19] |
Table 2: Effect of Immobilization on CALB Performance
| Immobilization Support/Method | Key Finding | Reference |
| Polyurethane Foam (Entrapment) | Highest enzyme activity (5.52 U/g) among tested methods. | [8] |
| Hydrophobic PMMA brushes on silica | 10-fold increase in specific activity compared to the enzyme in solution. | [6] |
| Octyl-Vinyl Sulfone Agarose | Covalent attachment prevents enzyme release under drastic conditions. | [9] |
| Octyl Agarose with PEI coating | Improved stability in mixtures of aqueous buffer and organic cosolvents. | [12] |
| Dendritic Fibrous Nano-Silica (DFNS-C8) | Achieved 96.0% conversion in ethyl butyrate (B1204436) synthesis and retained 89% initial activity after ten reuse cycles. | [20] |
C. Experimental Protocols
Protocol 1: Chemical Modification of CALB with Alkylated Betaine Ionic Liquids
This protocol is adapted from the methodology described by Xiao-Guang Zhang et al. (2022).[5]
-
Preparation of Modified CALB:
-
Dissolve 10 mg of Lipozyme CALB in 10 mL of phosphate (B84403) buffer (pH 7.0).
-
Add the alkylated betaine ionic liquid modifier to the enzyme solution at a specific molar ratio (e.g., 1:100 enzyme to modifier).
-
Stir the mixture gently at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).
-
After the reaction, dialyze the solution against the same phosphate buffer to remove the unreacted modifier.
-
Lyophilize the dialyzed solution to obtain the modified CALB powder.
-
-
Enzyme Activity Assay (p-NPP Hydrolysis):
-
Prepare a substrate solution of p-nitrophenyl palmitate (p-NPP) in a suitable solvent (e.g., isopropanol).
-
Add a specific volume of the substrate solution to a phosphate buffer (pH 7.5) containing a surfactant (e.g., Triton X-100) to create an emulsion.
-
Initiate the reaction by adding a known amount of native or modified CALB solution.
-
Incubate the reaction mixture at the optimal temperature (e.g., 55°C for native, 60°C for modified) with constant stirring.
-
Measure the absorbance of the released p-nitrophenol at 410 nm at regular intervals using a spectrophotometer.
-
Calculate the enzyme activity, where one unit (U) is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.
-
Protocol 2: Immobilization of CALB on Octyl-Agarose (B13739342) Support
This protocol is based on the procedure outlined by R. C. Rodrigues et al. (2013).[12]
-
Immobilization Procedure:
-
Prepare a CALB solution in a low ionic strength buffer (e.g., 5 mM sodium phosphate, pH 7.0).
-
Add the octyl-agarose support to the enzyme solution (e.g., 1 g of support per 10 mL of enzyme solution).
-
Gently stir the suspension at room temperature for a specified time (e.g., 1 hour) to allow for interfacial activation and adsorption of the enzyme.
-
Monitor the immobilization process by measuring the residual enzyme activity in the supernatant.
-
Once the immobilization is complete (i.e., minimal activity in the supernatant), filter the support and wash it thoroughly with distilled water to remove any unbound enzyme.
-
-
PEI Coating (Optional, for enhanced stability):
-
Resuspend the immobilized CALB in a buffer solution (e.g., 50 mM sodium bicarbonate, pH 8.5).
-
Add a solution of polyethyleneimine (PEI) to the suspension (e.g., 1% w/v).
-
Stir the mixture gently for a defined period (e.g., 1 hour) at room temperature.
-
Filter the PEI-coated biocatalyst and wash it extensively with buffer to remove excess, non-adsorbed PEI.
-
D. Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Soluble inhibitors/deactivators of cellulase enzymes from lignocellulosic biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids [frontiersin.org]
- 6. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical modification for improving catalytic performance of lipase B from Candida antarctica with hydrophobic proline ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of different methods for immobilization of Candida antarctica lipase B (CalB lipase) in polyurethane foam and its application in the production of geranyl propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stabilization of Candida antarctica Lipase B (CALB) Immobilized on Octyl Agarose by Treatment with Polyethyleneimine (PEI) [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Methods to increase enantioselectivity of lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Hydroxybutyrates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of hydroxybutyrates, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a distortion where the back half of the peak is wider than the front half, creating a "tail".[1] This is problematic because it can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[1] A tailing factor (Tf) greater than 1.2 is often considered significant tailing.[1]
Q2: What are the most common causes of peak tailing when analyzing acidic compounds like hydroxybutyrates?
A2: The most frequent causes of peak tailing for acidic analytes such as hydroxybutyrates include:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the ionized hydroxybutyrate molecules and active sites on the column's stationary phase, particularly residual silanol (B1196071) groups.[2][3][4][5]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, hydroxybutyrates can exist in an ionized state, leading to stronger interactions with the stationary phase and causing tailing.[1][2][6]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in broadened and tailing peaks.[4][7][8][9]
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of stationary phase, the creation of active sites, and the formation of voids, all of which can cause peak tailing.[1][7]
-
Extra-Column Volume: Excessive volume in the HPLC system outside of the column (e.g., in tubing, fittings, or the detector flow cell) can lead to band broadening and peak tailing.[1][6][10][11][12]
Q3: How does the mobile phase pH affect the peak shape of hydroxybutyrates?
A3: Hydroxybutyrates are carboxylic acids and are therefore ionizable. The pH of the mobile phase dictates their ionization state.[13][14] To achieve good peak shape for acidic compounds, the mobile phase pH should be set at least one to two pH units below the pKa of the analyte.[14] At a low pH (e.g., ~2.5), hydroxybutyrates will be in their neutral, protonated form, which minimizes their interaction with residual silanol groups on the silica-based stationary phase, leading to more symmetrical peaks.[1][2]
Q4: Can my sample preparation be causing peak tailing?
A4: Yes, several aspects of sample preparation can contribute to peak tailing. Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion.[9] Additionally, complex sample matrices can contain components that interact with the column and cause tailing.[1] Proper sample clean-up, for instance, using Solid Phase Extraction (SPE), can help remove these interfering compounds.[6]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving peak tailing in your hydroxybutyrate analysis.
Guide 1: Optimizing Mobile Phase Conditions
Issue: You are observing significant peak tailing for your hydroxybutyrate standards.
Troubleshooting Steps:
-
Evaluate Mobile Phase pH:
-
Action: Check the pH of your aqueous mobile phase component using a calibrated pH meter.[2] For hydroxybutyrates, a pH below their pKa is generally recommended to ensure they are in their non-ionized form.[1][13] A good starting point is a pH of around 2.5 to 3.0.[2]
-
Rationale: At low pH, the acidic silanol groups on the stationary phase are also protonated, reducing their potential for secondary interactions with the analyte.[5]
-
-
Assess Buffer Concentration:
-
Consider Mobile Phase Additives:
-
Action: For particularly stubborn tailing with basic compounds, a small amount of a competing base like triethylamine (B128534) (e.g., 0.1%) can be added to the mobile phase.[1][2] However, for acidic compounds like hydroxybutyrates, this is less common, and optimizing pH is the primary strategy.
-
| Parameter | Recommended Range | Rationale for Hydroxybutyrate Analysis |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of both hydroxybutyrates and residual silanols. |
| Buffer Concentration | 10 - 50 mM | Maintains stable pH and minimizes secondary interactions. |
Guide 2: Addressing Column-Related Issues
Issue: Peak tailing persists even after optimizing the mobile phase.
Troubleshooting Steps:
-
Column Selection:
-
Action: If you are using a standard silica-based C18 column, consider switching to a column with a more inert stationary phase.
-
Options:
-
-
Column Contamination and Degradation:
-
Check for Voids:
| Column Type | Advantage for Hydroxybutyrate Analysis |
| High-Purity, End-capped Silica | Reduced silanol activity, good starting point. |
| Hybrid Organic/Silica | Enhanced pH stability and better peak shape for polar compounds. |
| Polymer-based | No silanol interactions, but may have different selectivity. |
Guide 3: Investigating System and Injection Effects
Issue: Peak tailing is observed for early eluting peaks, or the issue is intermittent.
Troubleshooting Steps:
-
Minimize Extra-Column Volume:
-
Action: Inspect your HPLC system for any sources of unnecessary volume. Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005") to connect the injector, column, and detector.[6] Ensure all fittings are properly made and not contributing to dead volume.
-
Rationale: Extra-column volume causes the analyte band to spread before it reaches the detector, leading to broader and potentially tailing peaks.[11][15]
-
-
Check for Sample Overload:
-
Ensure Solvent Compatibility:
-
Action: Whenever possible, dissolve your hydroxybutyrate samples in the initial mobile phase.
-
Rationale: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte band to spread on the column, leading to poor peak shape.[9]
-
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To determine the optimal mobile phase pH for the analysis of hydroxybutyrates.
-
Materials:
-
HPLC system with UV or MS detector
-
C18 column (or other suitable reversed-phase column)
-
Hydroxybutyrate standard solution
-
Mobile phase components (e.g., acetonitrile, water)
-
pH meter
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Buffer salts (e.g., phosphate, acetate)
-
-
Methodology:
-
Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5).
-
For each pH value, prepare the final mobile phase by mixing the aqueous buffer with the organic modifier (e.g., 95:5 water:acetonitrile).
-
Equilibrate the HPLC column with the first mobile phase for at least 15-20 column volumes.
-
Inject the hydroxybutyrate standard and record the chromatogram.
-
Calculate the tailing factor for the hydroxybutyrate peak.
-
Repeat steps 3-5 for each of the prepared mobile phases.
-
Compare the tailing factors obtained at each pH and select the pH that provides the most symmetrical peak (tailing factor closest to 1.0).
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. agilent.com [agilent.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing Solvent Systems for the Purification of Ethyl 2-Hydroxybutyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl 2-hydroxybutyrate. The following information is designed to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for the purification of this compound are column chromatography and vacuum distillation. Column chromatography is effective for removing non-volatile impurities and separating compounds with different polarities.[1][2] Vacuum distillation is employed to purify the compound from less volatile or non-volatile materials and is particularly useful for thermally sensitive compounds as it lowers the boiling point.[1]
Q2: How do I choose an appropriate solvent system for column chromatography of this compound?
A2: The choice of solvent system depends on the polarity of the impurities you need to separate from your product. This compound is a moderately polar compound. A common approach is to use a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether.[3] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) before performing column chromatography.[1][2]
Q3: What is a good starting point for developing a solvent system for TLC analysis?
A3: A good starting point for TLC analysis is to test a range of solvent systems with varying polarities. For a moderately polar compound like this compound, you can start with a low-polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the proportion of the polar solvent (e.g., 8:2, 7:3, 6:4).[2] The goal is to find a solvent system where the this compound has a retention factor (Rf) of approximately 0.25-0.35, as this typically provides the best separation on a column.[2]
Q4: What are the common impurities I might encounter during the purification of this compound?
A4: Common impurities often include unreacted starting materials from the synthesis, byproducts from side reactions, and residual catalysts. The specific impurities will depend on the synthetic route used to prepare the this compound.
Q5: My compound appears to be degrading on the silica (B1680970) gel column. What can I do to prevent this?
A5: If your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica gel. This can be prepared by treating the silica gel with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[1][3] Minimizing the time the compound spends on the column by running the chromatography as efficiently as possible can also help reduce degradation.[1]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not move from the baseline | The eluent is not polar enough. | Increase the polarity of the solvent system. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture. |
| Compound runs with the solvent front | The eluent is too polar. | Decrease the polarity of the solvent system. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Poor separation of the product from impurities | The solvent system is not optimized. | Test a variety of solvent systems with different polarities and compositions using TLC to find the optimal conditions for separation. Consider using a different solvent system, for instance, ether/hexane instead of ethyl acetate/hexane. |
| The column is too short. | Use a longer chromatography column to increase the separation efficiency. | |
| The column was not packed properly. | Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. | |
| Low yield after chromatography | The compound is co-eluting with impurities. | Optimize the solvent system for better separation based on TLC analysis. Consider using flash chromatography with a finer mesh silica gel for higher resolution.[1] |
| The compound is degrading on the column. | Use deactivated silica gel (e.g., with 1-3% triethylamine). Minimize the time on the column.[1] | |
| The compound is not fully eluting from the column. | After collecting the main fractions, flush the column with a more polar solvent to ensure all the compound has been eluted. |
Distillation
| Problem | Possible Cause | Troubleshooting Steps |
| Product decomposes during distillation | The distillation temperature is too high. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.[1] |
| Presence of acidic or basic impurities catalyzing decomposition. | Neutralize the crude product with a mild aqueous wash (e.g., saturated sodium bicarbonate solution) before distillation. Ensure the product is thoroughly dried after washing. | |
| Poor separation of product from impurities | The boiling points of the product and impurities are very close. | Use a fractional distillation setup with a Vigreux or other fractionating column to achieve better separation.[1] |
| "Bumping" or uneven boiling | Lack of boiling nuclei. | Add boiling chips or a magnetic stir bar to the distillation flask for smooth boiling.[1] |
Experimental Protocols
General Protocol for Purification by Column Chromatography
-
TLC Analysis:
-
Prepare several eluent mixtures of varying polarity (e.g., hexane:ethyl acetate in ratios of 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude this compound in a volatile solvent.
-
Spot the crude mixture onto separate TLC plates and develop them in chambers with the different eluent mixtures.
-
Visualize the spots (e.g., using a UV lamp or an appropriate stain) and identify the solvent system that gives an Rf value of ~0.25-0.35 for the desired product with good separation from impurities.[2]
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the least polar solvent mixture to be used for elution.[1]
-
Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluting solvent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[1]
-
-
Elution and Fraction Collection:
-
Start eluting with a low polarity solvent system (as determined by TLC).
-
Gradually increase the polarity of the eluent if necessary to move the compound down the column.
-
Collect fractions and monitor their composition by TLC.[1]
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
General Protocol for Vacuum Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.
-
-
Preparation:
-
Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.[1]
-
-
Distillation:
-
Gradually reduce the pressure to the desired level.
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure. A similar compound, ethyl (R)-(-)-3-hydroxybutyrate, has a boiling point of 75-76 °C at 12 mmHg.
-
Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.
-
Data Presentation
Table 1: Solvent Systems for Column Chromatography of Moderately Polar Compounds
| Stationary Phase | Mobile Phase (Eluent) | Exemplary Solvent Ratio (v/v) | Anticipated Rf of Target Compound | Notes |
| Silica Gel (SiO₂) | Hexane / Ethyl Acetate | 9:1 | Low | Eluent is likely not polar enough. |
| Silica Gel (SiO₂) | Hexane / Ethyl Acetate | 7:3 | ~ 0.30 | A good starting point for optimization.[2] |
| Silica Gel (SiO₂) | Hexane / Ethyl Acetate | 1:1 | High | Eluent may be too polar, leading to poor separation. |
| Silica Gel (SiO₂) | Diethyl Ether / Hexane | 1:4 | Variable | An alternative to ethyl acetate systems. |
| Silica Gel (SiO₂) | Dichloromethane / Methanol | 95:5 | Variable | Suitable for more polar compounds.[3] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography.
References
Impact of temperature and pH on the activity of lipase B from Candida antarctica
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipase (B570770) B from Candida antarctica (CALB). The information focuses on the critical experimental parameters of temperature and pH that influence the enzyme's catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the activity of native CALB?
The optimal temperature for native Candida antarctica lipase B activity can vary depending on the specific reaction conditions and substrate. However, studies have reported optimal temperatures ranging from 30°C to 55°C. For instance, one study determined the highest catalytic activity for native CALB at 30°C[1], while another observed the optimal temperature to be 55°C[2][3]. It is crucial to determine the optimal temperature for your specific experimental setup.
Q2: How does immobilization affect the optimal temperature of CALB?
Immobilization of CALB on various supports can lead to an increase in its optimal temperature. For example, when immobilized on a silica-lignin matrix, the optimal temperature for CALB activity shifted to 40°C[1]. Chemical modification can also alter the optimal temperature; for instance, modification with certain ionic liquids shifted the optimal temperature from 55°C to 60°C[2][3].
Q3: What is the optimal pH for the activity of native CALB?
The optimal pH for native CALB activity is generally in the neutral to slightly alkaline range. An optimal pH of 7.0 has been reported for the native enzyme[1]. Another study found the optimal pH for both native and modified CALB to be 7.5[2]. As with temperature, the optimal pH can be influenced by the substrate and buffer system used.
Q4: How does immobilization or chemical modification impact the optimal pH of CALB?
Immobilization can broaden the pH range for optimal activity and may shift the optimum. For CALB immobilized on a silica-lignin matrix, the maximum activity was observed at pH 8.0, and it retained over 80% of its activity in the pH range of 7-9[1]. Chemical modification with alkylated betaine (B1666868) ionic liquids did not change the optimal pH of 7.5 but did improve the enzyme's activity at pH values greater than 6.5[2].
Q5: How stable is CALB at different temperatures and pH values?
Native CALB is sensitive to high temperatures and can denature relatively quickly at temperatures as low as 40°C in aqueous solutions[4]. One study showed that the activity of the native enzyme was almost completely inhibited after 30 minutes at 70°C[2]. Regarding pH, CALB is stable in a pH range of 3.5 to 9.5[5]. However, at very acidic conditions (e.g., pH 1.4), it can enter a "molten globule" state with a loss of tertiary structure[6][7]. Immobilization and chemical modification have been shown to enhance both thermal and pH stability[1][2][3].
Troubleshooting Guide
Issue 1: Lower-than-expected lipase activity.
-
Potential Cause: Suboptimal temperature or pH.
-
Solution: Verify that the assay temperature and the pH of your buffer are at the optimal values for your specific form of CALB (native, immobilized, or modified). Prepare buffers carefully and confirm the pH at the assay temperature, as it can change with temperature variations[8].
-
-
Potential Cause: Enzyme instability.
-
Potential Cause: Presence of inhibitors in the sample.
-
Solution: Substances like EDTA, ascorbic acid, and some detergents can inhibit lipase activity[8]. If your sample may contain these, consider a sample preparation step to remove them.
-
Issue 2: High background noise or spontaneous substrate hydrolysis.
-
Potential Cause: Substrate instability.
-
Potential Cause: Contaminated reagents.
-
Solution: Ensure all buffers and reagents are free from microbial contamination, as some microorganisms can produce lipases that would contribute to the measured activity[8].
-
Issue 3: Inconsistent and non-reproducible results between experiments.
-
Potential Cause: Temperature fluctuations.
-
Potential Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure the accuracy of reagent and enzyme volumes[8].
-
-
Potential Cause: Variations in pH.
-
Solution: The pH of the assay buffer is critical. Prepare buffers consistently and verify the pH before each experiment[8].
-
Data Presentation
Table 1: Impact of Temperature on the Relative Activity of Native and Modified/Immobilized CALB
| Temperature (°C) | Native CALB (Relative Activity %) | Immobilized CALB (silica-lignin) (Relative Activity %)[1] | Modified CALB ([BetaineC16][H2PO4]) (Relative Activity %)[2] |
| 10 | ~40 | ~30 | - |
| 20 | ~80 | ~60 | - |
| 30 | 100 | ~85 | - |
| 40 | ~80 | 100 | ~40 |
| 50 | ~50 | ~90 | ~80 |
| 55 | - | - | ~95 |
| 60 | ~20 | ~80 | 100 |
| 70 | ~5 | ~60 | ~80 |
| 80 | <5 | ~40 | - |
Note: Relative activities are estimated from graphical data in the cited sources and are intended for comparative purposes.
Table 2: Impact of pH on the Relative Activity of Native and Modified/Immobilized CALB
| pH | Native CALB (Relative Activity %)[1] | Immobilized CALB (silica-lignin) (Relative Activity %)[1] | Modified CALB ([BetaineC16][H2PO4]) (Relative Activity %)[2] |
| 3 | <10 | <10 | - |
| 4 | ~15 | ~20 | - |
| 5 | ~30 | ~40 | - |
| 6 | ~60 | ~60 | ~40 |
| 6.5 | - | - | ~60 |
| 7 | 100 | ~85 | ~80 |
| 7.5 | - | - | 100 |
| 8 | ~80 | 100 | ~90 |
| 9 | ~60 | ~85 | ~70 |
| 10 | ~40 | ~60 | - |
| 11 | ~20 | ~30 | - |
Note: Relative activities are estimated from graphical data in the cited sources and are intended for comparative purposes.
Experimental Protocols
Protocol 1: Determination of Optimal Temperature for CALB Activity using p-Nitrophenyl Palmitate (pNPP)
This protocol is adapted from a general method for measuring lipase activity[2].
Materials:
-
CALB solution (native or modified)
-
p-Nitrophenyl palmitate (pNPP) solution (16.5 mM in a suitable solvent like isopropanol)
-
Phosphate (B84403) buffer (50 mM, optimal pH, e.g., pH 7.5)
-
Triton X-100 (0.4% w/v)
-
Arabic gum (0.1% w/v)
-
Microplate reader or spectrophotometer
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a substrate solution by mixing the pNPP solution with the phosphate buffer containing Triton X-100 and Arabic gum (e.g., in a 1:9 v/v ratio).
-
Pipette the substrate solution into microplate wells or cuvettes.
-
Equilibrate the substrate solution and the CALB solution to the desired temperatures to be tested (e.g., in a range from 20°C to 70°C in 5°C increments).
-
To initiate the reaction, add a small volume of the CALB solution to the substrate solution.
-
Immediately measure the absorbance at 405 nm (for the release of p-nitrophenol) over a set period.
-
The rate of reaction is determined from the initial linear portion of the absorbance versus time plot.
-
The temperature at which the highest reaction rate is observed is the optimal temperature.
Protocol 2: Determination of Optimal pH for CALB Activity
This protocol is a modification of the general lipase activity assay.
Materials:
-
CALB solution
-
pNPP solution
-
A series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 4-6, phosphate buffer for pH 6-8, Tris-HCl buffer for pH 8-9).
-
Triton X-100 and Arabic gum
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare separate substrate solutions using each of the different pH buffers.
-
Pipette the different pH substrate solutions into separate microplate wells or cuvettes.
-
Maintain a constant optimal temperature for the assay.
-
Initiate the reaction by adding the CALB solution to each well/cuvette.
-
Measure the rate of reaction for each pH value as described in Protocol 1.
-
The pH at which the highest reaction rate is observed is the optimal pH.
Visualizations
Caption: Workflow for determining the optimal temperature and pH for CALB activity.
Caption: Troubleshooting logic for addressing low CALB activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids [frontiersin.org]
- 3. Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of structural stability of cold adapted Candida antarctica lipase B (CaLB): in relation to pH, chemical and thermal denaturation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Minimizing byproduct formation in the synthesis of ethyl 3-hydroxybutyrate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of ethyl 3-hydroxybutyrate (B1226725).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield and Presence of Unreacted Ethyl Acetoacetate (B1235776)
Q: My reaction seems incomplete. GC/TLC analysis shows a significant amount of unreacted ethyl acetoacetate, resulting in a low yield of ethyl 3-hydroxybutyrate. What can I do?
A: Incomplete conversion of ethyl acetoacetate is a common issue. The troubleshooting approach depends on the synthetic method employed.
-
For Yeast (Saccharomyces cerevisiae) Reduction:
-
Cause: Depletion of the energy source (sugars) for the yeast, leading to reduced enzymatic activity.
-
Solution: Ensure an adequate supply of a carbohydrate source like sucrose (B13894) or glucose throughout the reaction. If the reaction stalls, adding more sucrose can restart the reduction process. It is crucial to monitor the reaction until all the starting material is consumed.[1] A fed-batch approach, where the substrate and sugar are added gradually, can also maintain yeast viability and improve conversion.
-
Protocol Reference: See Experimental Protocol 1.
-
-
For Chemical Reduction (e.g., Sodium Borohydride (B1222165) - NaBH₄):
-
Cause: Insufficient molar equivalents of the reducing agent.
-
Solution: Use a slight excess of NaBH₄ to ensure the complete reduction of the ketone. The reaction should be performed at low temperatures (e.g., 0°C) to minimize side reactions.
-
Protocol Reference: See Experimental Protocol 2.
-
Issue 2: Formation of Ethyl Crotonate Impurity
Q: I'm observing a significant peak corresponding to ethyl crotonate in my product mixture, especially after distillation. How can I prevent its formation?
A: Ethyl crotonate is formed via the dehydration of ethyl 3-hydroxybutyrate. This is often promoted by acidic conditions and/or high temperatures, particularly during workup and purification.
-
Cause & Prevention:
-
Acidic Workup: Avoid strongly acidic conditions during the reaction quench and extraction. Neutralize the reaction mixture carefully. For instance, after NaBH₄ reduction, quenching with dilute acid should be done cautiously at low temperatures.
-
High Distillation Temperature: Ethyl 3-hydroxybutyrate is prone to dehydration at elevated temperatures. Purify the product using vacuum distillation to lower the boiling point.[1][2][3] Fractional distillation is effective for separating the desired product from less volatile impurities.[1][2][3]
-
Distillation Setup: Using a shorter distillation column, like a Vigreux column, can minimize the time the compound spends at high temperatures.[1][2][3]
-
Byproduct Formation Pathways
Caption: Key pathways in the synthesis of ethyl 3-hydroxybutyrate and the formation of major byproducts.
Issue 3: Low Enantiomeric Excess (ee) in Biocatalytic Reduction
Q: My yeast reduction is producing ethyl 3-hydroxybutyrate with low optical purity (enantiomeric excess). How can I improve the stereoselectivity?
A: Baker's yeast contains multiple reductase enzymes, some of which produce the (S)-enantiomer while others produce the (R)-enantiomer. Low enantioselectivity often results from high substrate concentrations, which activate the less selective enzymes.
-
Strategies to Improve Enantiomeric Excess:
-
Substrate Fed-Batch: Maintain a very low concentration of ethyl acetoacetate in the reaction mixture by adding it slowly and continuously over time.[4][5] This method favors the enzymes that produce the desired (S)-enantiomer and can increase the enantiomeric excess from around 75% to as high as 98%.[4]
-
"Starved" Yeast: Pre-incubating the yeast in a sugar-free medium for a period before adding the substrate can enhance the activity of specific reductases, leading to higher enantioselectivity.[1][2]
-
Enzyme Inhibition: Selective inhibition of the enzymes that produce the undesired (R)-enantiomer can be achieved. For example, pre-incubation of the yeast with vinyl acetate (B1210297) has been shown to be effective.[4]
-
Issue 4: Formation of Oligomers or Polymeric Byproducts
Q: After my synthesis, I'm left with a viscous residue that is difficult to purify, which I suspect are oligomers. What causes this and how can it be avoided?
A: Ethyl 3-hydroxybutyrate can undergo self-condensation or transesterification to form dimers, trimers, and even polymers (atactic poly-3-hydroxybutyrate), especially at elevated temperatures.[6][7][8]
-
Cause & Prevention:
-
High Temperatures: Avoid prolonged exposure to high temperatures during both the reaction and purification steps. As with preventing ethyl crotonate formation, use vacuum distillation for purification.
-
Catalyst Residues: Residual acidic or basic catalysts from the workup can promote condensation. Ensure thorough neutralization and washing of the crude product before distillation.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in ethyl 3-hydroxybutyrate synthesis.
Data Summary Tables
Table 1: Effect of Reaction Conditions on Yeast Reduction of Ethyl Acetoacetate
| Parameter | Condition | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Key Byproducts | Reference |
| Substrate Addition | Batch (All at once) | 59-76 | ~85 | Unreacted EAA, (R)-enantiomer | [1][2][3] |
| Fed-Batch (Slow addition) | Improved | >98 | Minimized (R)-enantiomer | [4][5] | |
| Yeast State | Standard | 69 | 85 | (R)-enantiomer | [4] |
| "Starved" Yeast | 70 | 94 | Minimized (R)-enantiomer | [1][2] | |
| Temperature | Room Temperature (~25°C) | 59-76 | 85 | - | [1] |
| 30-37°C | Generally higher rates | Variable | - | [9] |
Table 2: Comparison of Purification Methods and Associated Byproducts
| Purification Method | Boiling Point (°C) at Pressure (mmHg) | Advantage | Common Byproducts Minimized | Potential Byproducts Formed | Reference |
| Atmospheric Distillation | ~170°C at 760 mmHg | Simple setup | Non-volatile impurities | Ethyl crotonate, Oligomers | [10] |
| Vacuum Distillation | 71-73°C at 12 mmHg | Lower temperature prevents degradation | Unreacted EAA | - | [1][2][3] |
| Silica Gel Chromatography | N/A | High purity separation | Close-boiling impurities | - | - |
Experimental Protocols
Protocol 1: Yeast Reduction of Ethyl Acetoacetate for (S)-ethyl 3-hydroxybutyrate
This protocol is adapted from established procedures for the biocatalytic reduction of ethyl acetoacetate.[1]
-
Yeast Suspension Preparation: In a suitable flask, suspend 200 g of baker's yeast in 1.6 L of tap water. Add 300 g of sucrose and stir the mixture at approximately 30°C for 1 hour to initiate fermentation.
-
Substrate Addition: Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting yeast suspension. Stir the mixture at room temperature for 24 hours.
-
Second Feeding: Prepare a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture. After 1 hour, add another 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Reaction Monitoring: Continue stirring at room temperature for an additional 50-60 hours. Monitor the disappearance of ethyl acetoacetate using GC or TLC. If the reaction is sluggish, an additional 100 g of sucrose can be added.
-
Workup: Once the reaction is complete, add 80 g of a filter aid (e.g., Celite) and filter the mixture through a sintered glass funnel. Saturate the filtrate with sodium chloride.
-
Extraction: Extract the aqueous filtrate with five 500-mL portions of ethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663), filter, and concentrate using a rotary evaporator at a bath temperature below 35°C.
-
Purification: Purify the crude product by fractional distillation under reduced pressure (e.g., 71-73°C at 12 mmHg) to yield (S)-(+)-ethyl 3-hydroxybutyrate.[1][2][3]
Protocol 2: Chemical Reduction of Ethyl Acetoacetate using Sodium Borohydride
This protocol provides a general method for the chemical reduction to produce racemic ethyl 3-hydroxybutyrate.
-
Reaction Setup: Dissolve ethyl acetoacetate (1 equivalent) in methanol (B129727) or ethanol (B145695) in a round-bottomed flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, ~1.1 equivalents) to the cooled solution in small portions to control the exothermic reaction and gas evolution.
-
Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or GC.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add dilute hydrochloric acid (e.g., 1 M HCl) to neutralize excess NaBH₄ and decompose the borate (B1201080) esters.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude ethyl 3-hydroxybutyrate by vacuum distillation.
References
- 1. ethz.ch [ethz.ch]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The dimer and trimer of 3-hydroxybutyrate oligomer as a precursor of ketone bodies for nutritional care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Enzyme Deactivation in Kinetic Resolution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of enzyme deactivation during kinetic resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of enzyme deactivation during kinetic resolution?
A1: Enzyme deactivation during kinetic resolution can be attributed to a variety of factors, often acting in concert. The most common causes include:
-
Thermal Stress: Many enzymes are sensitive to temperature fluctuations. Operating at temperatures above the enzyme's optimum can lead to denaturation and loss of activity.[1]
-
pH Incompatibility: Each enzyme has an optimal pH range for its activity and stability. Deviations from this range can alter the ionization state of amino acid residues, disrupting the enzyme's three-dimensional structure and function.[1]
-
Organic Solvents: While often necessary to dissolve substrates, organic solvents can strip the essential water layer from the enzyme's surface, leading to denaturation. The polarity and concentration of the solvent are critical factors.
-
Mechanical Stress: Agitation or vigorous stirring, especially in the presence of gas bubbles, can cause shear stress and denaturation at air-water interfaces.[2]
-
Product Inhibition/Deactivation: The products of the kinetic resolution can sometimes inhibit or even irreversibly deactivate the enzyme. A classic example is the deactivation of lipases by acetaldehyde, a byproduct of reactions using vinyl esters as acyl donors.
-
Presence of Inhibitors or Denaturants: Contaminants in the reaction mixture, such as heavy metal ions or detergents, can act as inhibitors or denaturants.
Q2: What are the main strategies to improve enzyme stability for kinetic resolution?
A2: Several effective strategies can be employed to enhance enzyme stability and prevent deactivation during kinetic resolution:
-
Enzyme Immobilization: Attaching the enzyme to a solid support can significantly increase its stability and allow for easier separation and reuse.[3] Common methods include adsorption, covalent binding, entrapment, and cross-linking.[4]
-
Protein Engineering (Site-Directed Mutagenesis): Modifying the enzyme's amino acid sequence can enhance its intrinsic stability. This often involves introducing mutations that increase the rigidity of the protein structure, particularly around the active site.[5][6]
-
Use of Stabilizing Additives: The addition of certain molecules to the reaction medium can create a more favorable microenvironment for the enzyme. Common additives include polyols (e.g., glycerol, sorbitol), sugars, and polymers (e.g., polyethylene (B3416737) glycol - PEG).[7][8]
-
Optimization of Reaction Conditions: Systematically optimizing parameters such as temperature, pH, substrate concentration, and solvent choice is a fundamental step in maintaining enzyme activity.[1]
Q3: How does enzyme immobilization enhance stability?
A3: Enzyme immobilization enhances stability through several mechanisms:
-
Increased Rigidity: The attachment to a support restricts the enzyme's conformational flexibility, making it more resistant to unfolding at elevated temperatures or in the presence of denaturing agents.[3]
-
Microenvironment Control: The support material can create a localized environment with a more favorable pH, polarity, and reduced water stripping by organic solvents.
-
Prevention of Aggregation: By physically separating enzyme molecules, immobilization can prevent intermolecular aggregation, which is a common cause of irreversible inactivation.
-
Protection from Shear Stress: Immobilized enzymes are less susceptible to mechanical damage from stirring or agitation.[9]
Q4: Can modifying the enzyme itself improve its stability?
A4: Yes, protein engineering, particularly site-directed mutagenesis, is a powerful tool for improving enzyme stability.[7] By strategically replacing specific amino acids, it is possible to:
-
Introduce Disulfide Bonds: Creating new disulfide bridges can significantly rigidify the protein structure.
-
Increase Internal Packing: Mutations that improve the packing of hydrophobic residues in the protein's core can enhance stability.
-
Enhance Surface Interactions: Modifying surface residues to improve interactions with the solvent or to reduce unfavorable charges can increase stability. For example, a mutant of Candida antarctica lipase (B570770) B (CALB) with the mutations V210I and A281E showed a 22-fold increase in half-life at 70°C.[6]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your kinetic resolution experiments.
Issue 1: Rapid Loss of Enzyme Activity During the Reaction
| Possible Cause | Suggested Solution |
| Sub-optimal Temperature | Determine the enzyme's optimal temperature and operate within that range. Consider that the optimal temperature for a free enzyme may differ from its immobilized counterpart. |
| Incorrect pH | Ensure the reaction buffer is at the optimal pH for the enzyme. The pH of the unbuffered reaction mixture should also be checked, as it can change during the reaction. |
| Solvent-induced Deactivation | Screen different organic solvents to find one that is less denaturing. Consider using a biphasic system or a solvent with higher log P value. Immobilizing the enzyme can also mitigate solvent effects. |
| Mechanical Agitation | Reduce the stirring speed or use a gentler mixing method (e.g., orbital shaking instead of magnetic stirring). Avoid excessive foaming. Immobilization can also protect against shear forces. |
| Product-related Deactivation | If a reaction product is known to be an inactivator (e.g., acetaldehyde), consider strategies for its in-situ removal, such as bubbling with an inert gas or using a scavenger. |
Issue 2: Low Enantioselectivity (Low ee)
| Possible Cause | Suggested Solution |
| Enzyme Denaturation | A partially denatured enzyme may lose its specific three-dimensional structure required for high enantioselectivity. Address the potential causes of deactivation as outlined in Issue 1. |
| Non-optimal Reaction Conditions | Enantioselectivity can be highly dependent on temperature and the solvent used. Systematically vary these parameters to find the optimal conditions. |
| Incorrect Acyl Donor | For lipase-catalyzed resolutions, the choice of acyl donor can significantly impact enantioselectivity. Screen a variety of acyl donors (e.g., vinyl acetate, isopropenyl acetate, acid anhydrides). |
| Mass Transfer Limitations (for immobilized enzymes) | If the reaction rate is limited by the diffusion of the substrate to the enzyme's active site, this can sometimes affect the observed enantioselectivity. Use smaller support particles or reduce the enzyme loading on the support. |
Issue 3: Enzyme Aggregation and Precipitation
| Possible Cause | Suggested Solution |
| High Enzyme Concentration | Reduce the concentration of the free enzyme in the solution. |
| Unfavorable Solvent Conditions | The organic solvent may be causing the enzyme to aggregate. Screen for alternative solvents or use a lower concentration of the current solvent. |
| Thermal or pH Stress | Sub-optimal temperature or pH can lead to partial unfolding and subsequent aggregation. Optimize these reaction conditions. |
| Hydrophobic Interactions | Add stabilizing agents that can reduce hydrophobic interactions between enzyme molecules, such as non-ionic surfactants at low concentrations or polyethylene glycol (PEG). |
| Agitation-Induced Aggregation | Vigorous stirring can promote aggregation. Use gentler mixing methods.[10] |
Data Presentation: Efficacy of Stabilization Strategies
The following tables summarize quantitative data on the improvement of enzyme stability through various strategies.
Table 1: Enhancement of Enzyme Thermostability with Additives
| Enzyme | Additive | Concentration | Temperature (°C) | Half-life (Control) | Half-life (with Additive) | Fold Increase |
| Fungal Alkaline Protease | Sorbitol | 20% | 50 | 50 min | 135 min | 2.7 |
| Fungal Alkaline Protease | Sorbitol | 50% | 50 | 50 min | >240 min | >4.8 |
| Fungal Alkaline Protease | Glycerol | 20% | 50 | 50 min | 90 min | 1.8 |
| α-Amylase | Calcium | - | 90 | - | - | ~10 |
| α-Amylase | 10% Maltodextrin + Calcium | - | 90 | - | - | ~80 |
Data compiled from references[11][12].
Table 2: Improvement of Candida antarctica Lipase B (CALB) Thermostability through Site-Directed Mutagenesis
| Mutant | Amino Acid Substitution(s) | Half-life at 70°C (min) | Fold Increase vs. Wild-Type |
| Wild-Type | - | 2 | - |
| V210I | Single Mutant | 11 | 5.5 |
| A281E | Single Mutant | 45 | 22.5 |
| V221D | Single Mutant | 8 | 4 |
| 23G5 | V210I, A281E | 45 | 22.5 |
| 195F1 | V210I, V221D, A281E | 42 | 21 |
Data compiled from reference[6].
Table 3: Comparison of Half-lives for Free and Immobilized Enzymes
| Enzyme | Support | Immobilization Method | Temperature (°C) | Half-life (Free Enzyme) | Half-life (Immobilized) | Fold Increase |
| l-asparaginase | - | Covalent | 55 | - | - | >17 |
| d-psicose 3-epimerase | Duolite A568 | Adsorption | 50 | 0.25 h | 7.6 h | 30.4 |
| Lipase from Thermomyces lanuginosus | Octyl Sepharose | Adsorption + PEGylation | - | - | - | 7-50 |
Data compiled from references[3][13][14].
Experimental Protocols
Protocol 1: Covalent Immobilization of Lipase on Epoxy-Activated Resin
This protocol describes the covalent immobilization of a lipase onto an epoxy-activated support, a common method for achieving high stability.
Materials:
-
Lipase solution (e.g., 1-10 mg/mL in a suitable buffer)
-
Epoxy-activated support (e.g., Sepabeads EC-EP)
-
Immobilization buffer: 150 mM potassium phosphate (B84403) buffer, pH 7.2, containing 100 mM NaCl
-
Washing buffer: 50 mM potassium phosphate buffer, pH 7.0
-
Reaction vessel (e.g., small flask or tube)
-
Rotator or shaker
Procedure:
-
Support Preparation: Weigh approximately 20-50 mg of the dry epoxy-activated carrier and place it in a 2 mL tube. Wash the carrier three times with the immobilization buffer to equilibrate it.
-
Enzyme Solution Preparation: Prepare a solution of the lipase in the immobilization buffer at the desired concentration (e.g., 5 mg of enzyme per gram of support).
-
Immobilization Reaction: Add the enzyme solution to the washed carrier (e.g., 1.0 mL of enzyme solution for 20-50 mg of support).
-
Incubation: Incubate the mixture for up to 2 hours at room temperature on a rotator set to a gentle speed (e.g., 40 rpm) to keep the support suspended.
-
Washing: After incubation, separate the support from the supernatant. Wash the immobilized enzyme with the washing buffer three to four times to remove any unbound enzyme.
-
Activity Assay: Determine the activity of the immobilized enzyme and the supernatant to calculate the immobilization yield.
-
Storage: Store the immobilized enzyme at 4°C until use.
Protocol 2: Site-Directed Mutagenesis of Candida antarctica Lipase B (CALB) for Improved Thermostability
This protocol provides a general workflow for introducing a stabilizing mutation into CALB using a commercial site-directed mutagenesis kit.
Materials:
-
Plasmid DNA containing the wild-type CALB gene
-
Site-directed mutagenesis kit (e.g., QuikChange™ Site-Directed Mutagenesis Kit)
-
Custom-designed mutagenic primers (forward and reverse) containing the desired mutation
-
Competent E. coli cells for transformation
-
Appropriate growth media and antibiotics
-
DNA sequencing service
Procedure:
-
Primer Design: Design forward and reverse primers that are complementary to the template plasmid and contain the desired mutation. The mutation site should be in the middle of the primers.
-
Mutagenesis PCR: Set up the PCR reaction according to the kit's instructions, using the template plasmid, mutagenic primers, and a high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: After the PCR, digest the parental (non-mutated) template DNA using a specific enzyme provided in the kit (e.g., DpnI), which selectively digests methylated DNA (the parental plasmid).
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Selection and Plasmid Isolation: Plate the transformed cells on an appropriate selective medium. Select individual colonies and grow them in liquid culture. Isolate the plasmid DNA from these cultures.
-
Sequence Verification: Send the isolated plasmid DNA for sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Characterization: Once the mutation is confirmed, express the mutant CALB protein. Purify the enzyme and characterize its thermostability (e.g., by measuring its half-life at an elevated temperature) and compare it to the wild-type enzyme.
Protocol 3: Enzyme Stabilization with Polyethylene Glycol (PEG)
This protocol describes a method for stabilizing an enzyme for use in a kinetic resolution reaction by adding PEG to the reaction mixture.
Materials:
-
Enzyme (free or immobilized)
-
Substrate and other reaction components
-
Organic solvent
-
Polyethylene glycol (PEG) of a specific molecular weight (e.g., PEG 400, PEG 1000)
-
Reaction vessel
Procedure:
-
Determine Optimal PEG Concentration: Before running the kinetic resolution, it is advisable to determine the optimal concentration of PEG for stabilization. This can be done by incubating the enzyme at a challenging temperature in the presence of varying concentrations of PEG (e.g., 0%, 5%, 10%, 20% v/v) and measuring the residual activity over time.
-
Reaction Setup: In the reaction vessel, combine the substrate, organic solvent, and the optimal concentration of PEG determined in the previous step.
-
Enzyme Addition: Add the enzyme (either in its free form or immobilized) to the reaction mixture.
-
Reaction Monitoring: Incubate the reaction under the desired conditions (temperature, stirring) and monitor the progress of the kinetic resolution by taking samples at regular intervals and analyzing them (e.g., by chiral HPLC or GC) to determine the enantiomeric excess of the substrate and product, and the conversion.
-
Comparison: Run a control reaction without the addition of PEG to quantify the stabilizing effect.
Visualizations
Caption: Troubleshooting logic for enzyme deactivation.
Caption: General workflow for enzyme immobilization.
Caption: Pathway for creating a stabilized enzyme via site-directed mutagenesis.
References
- 1. A multi-component reaction for covalent immobilization of lipases on amine-functionalized magnetic nanoparticles: production of biodiesel from waste cooking oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Intense PEGylation of Enzyme Surfaces: Relevant Stabilizing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of stability and enzymatic activity by site-directed mutagenesis of E. coli asparaginase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Insights into Kinetics of Agitation-Induced Aggregation of Hen Lysozyme under Heat and Acidic Conditions from Various Spectroscopic Methods | PLOS One [journals.plos.org]
- 11. Improved thermostability of lipase B from Candida antarctica by directed evolution and display on yeast surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Addressing poor separation of diastereomers in chiral chromatography
Welcome to the Technical Support Center for chiral chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the separation of diastereomers.
Frequently Asked Questions (FAQs)
This section addresses common questions related to poor separation of diastereomers.
Q1: Why am I seeing poor or no separation of my diastereomers?
A1: Poor separation of diastereomers, which have different physical properties, can often be addressed by optimizing chromatographic conditions.[1][2] Unlike enantiomers, diastereomers do not fundamentally require a chiral stationary phase (CSP) for separation, though CSPs can be effective.[2][3] Key factors to investigate include the mobile phase composition, temperature, and the choice of stationary phase.
Q2: How does the mobile phase composition affect the separation of diastereomers?
A2: The composition of the mobile phase plays a crucial role in achieving selectivity between diastereomers. The type and concentration of the organic modifier, as well as the presence of additives, can significantly influence interactions between the analytes and the stationary phase.[4] For normal-phase chromatography, adjustments in the percentage of the polar modifier (e.g., ethanol (B145695) in heptane) can be effective. In reversed-phase mode, varying the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH or ionic strength of the aqueous phase can improve resolution.[1]
Q3: Can temperature changes improve the separation of my diastereomers?
A3: Yes, temperature is a powerful tool for optimizing separations.[5][6] The effect of temperature is complex and can alter the thermodynamics of the interactions between the analytes, the mobile phase, and the stationary phase.[6] In some cases, increasing the temperature may improve resolution, while in others, a decrease in temperature is beneficial.[5] It is often worthwhile to study the effect of temperature on your specific separation.
Q4: Do I need a chiral column to separate diastereomers?
A4: Not necessarily. Since diastereomers have distinct physical and chemical properties, they can often be separated on conventional achiral stationary phases like C18 or silica (B1680970) columns.[1][2] However, chiral stationary phases can also be effective and are sometimes used for diastereomer separations.[3] The choice of column depends on the specific properties of the diastereomers being separated.
Q5: What should I do if my peaks are broad?
A5: Broad peaks can be a symptom of several issues. In chiral chromatography, mass transfer resistance can be high, leading to peak broadening, especially at higher flow rates. Decreasing the flow rate can enhance peak efficiency and improve resolution. Also, ensure that your sample is dissolved in the mobile phase to prevent solvent mismatch effects that can cause peak distortion.[7]
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving specific separation problems.
Guide 1: Improving Poor Resolution
If you are observing poor resolution (Rs < 1.5) between your diastereomer peaks, follow these steps:
-
Optimize the Mobile Phase:
-
Normal Phase: Systematically vary the percentage of the polar modifier (e.g., alcohol) in the non-polar solvent (e.g., hexane (B92381) or heptane).
-
Reversed Phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Also, consider changing the type of organic modifier, as this can alter selectivity.[8]
-
Additives: For ionizable compounds, adjusting the pH of the mobile phase with acidic or basic additives (e.g., acetic acid, trifluoroacetic acid, or diethylamine) can significantly impact retention and selectivity.
-
-
Adjust the Temperature:
-
Screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to determine the effect on selectivity. A change in temperature can sometimes even reverse the elution order of the diastereomers.[5]
-
-
Decrease the Flow Rate:
-
Reducing the flow rate can increase the number of theoretical plates and improve resolution, particularly when mass transfer kinetics are slow.
-
Table 1: Example Mobile Phase Optimization Strategy (Normal Phase)
| Experiment | Heptane (%) | Ethanol (%) | Additive (e.g., TFA) (%) | Observation |
| 1 | 90 | 10 | 0.1 | Poor resolution (Rs = 0.8) |
| 2 | 85 | 15 | 0.1 | Improved resolution (Rs = 1.2) |
| 3 | 80 | 20 | 0.1 | Baseline separation (Rs = 1.6) |
| 4 | 85 | 15 | 0.05 | Decreased resolution |
Table 2: Example Temperature Screening
| Temperature (°C) | Resolution (Rs) | Elution Order |
| 10 | 1.1 | Diastereomer 1 -> Diastereomer 2 |
| 25 | 1.5 | Diastereomer 1 -> Diastereomer 2 |
| 40 | 1.3 | Diastereomer 1 -> Diastereomer 2 |
| 50 | 0.9 | Co-elution |
Guide 2: Column Selection Strategy
If mobile phase and temperature optimization on your current column are unsuccessful, a different stationary phase may be required.
-
Achiral Column Screening:
-
Chiral Column Screening:
-
If achiral columns do not provide adequate separation, screen a range of chiral stationary phases. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide columns are common starting points.[10]
-
Experimental Protocols
Protocol 1: Mobile Phase Screening for Diastereomer Separation
-
Objective: To determine the optimal mobile phase composition for the separation of two diastereomers.
-
Materials:
-
HPLC system with a UV detector.
-
Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm).
-
Diastereomeric sample dissolved in mobile phase.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Additives (e.g., formic acid, ammonium (B1175870) acetate).
-
-
Method:
-
Prepare a series of mobile phases with varying organic modifier concentrations (e.g., 30%, 40%, 50%, 60%, 70% acetonitrile in water with 0.1% formic acid).
-
Equilibrate the column with the first mobile phase for at least 10 column volumes.
-
Inject the sample and record the chromatogram.
-
Calculate the resolution (Rs) between the diastereomer peaks.
-
Repeat steps 2-4 for each mobile phase composition.
-
If separation is still poor, switch the organic modifier (e.g., to methanol) and repeat the screening process.
-
Tabulate the resolution values for each condition to identify the optimal mobile phase.
-
Visualizations
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. myadlm.org [myadlm.org]
- 3. hplc.eu [hplc.eu]
- 4. d-nb.info [d-nb.info]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Stability of Immobilized Candida antarctica Lipase B for Reuse
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability and reusability of immobilized Candida antarctica lipase (B570770) B (CALB). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the immobilization and reuse of CALB.
| Problem | Potential Cause | Suggested Solution |
| Low enzyme activity after immobilization | 1. Enzyme denaturation: Harsh immobilization conditions (e.g., extreme pH, high temperature, reactive cross-linkers). | - Optimize immobilization pH and temperature. For covalent methods, ensure the coupling reaction is performed under mild conditions.[1] - For adsorption, use a support with a suitable surface chemistry (e.g., hydrophobic supports for lipases). |
| 2. Active site blockage: The enzyme's active site may be sterically hindered or directly involved in the linkage to the support. | - Employ a directed immobilization strategy if possible. - Use a spacer arm on the support to increase the distance between the enzyme and the support surface. | |
| 3. Mass transfer limitations: The substrate cannot efficiently access the enzyme's active site due to the porous structure of the support. | - Use a support with a larger pore size. - Optimize stirring or flow rate during the reaction to reduce external mass transfer limitations. | |
| Significant loss of activity after the first reuse cycle | 1. Enzyme leaching: Weak binding between the enzyme and the support, particularly with physical adsorption methods. | - Switch to a covalent immobilization method for stronger attachment. - After adsorption, apply a cross-linking agent like glutaraldehyde (B144438) to prevent leaching.[2][3] - Coat the immobilized enzyme with a polymer like polyethyleneimine (PEI) to physically entrap the enzyme.[2] |
| 2. Mechanical fragility of the support: The support material may be breaking down under stirring or flow conditions. | - Choose a mechanically robust support material (e.g., macroporous resins, silica). - Reduce mechanical stress by optimizing the reactor design or stirring speed. | |
| Gradual decrease in activity over multiple reuse cycles | 1. Enzyme denaturation: Gradual unfolding of the enzyme structure due to operational stress (e.g., temperature, pH, organic solvents). | - Cross-link the immobilized enzyme to increase its rigidity and stability.[2] - Optimize reaction conditions (e.g., lower temperature, use of a co-solvent system that is less denaturing).[4] |
| 2. Product inhibition or accumulation: The product of the reaction may inhibit the enzyme or accumulate within the support pores, blocking the active site. | - Implement a continuous flow system to remove the product as it is formed. - Include a washing step between cycles to remove any accumulated product or byproducts. | |
| Immobilized enzyme shows poor stability in organic solvents | 1. Solvent-induced stripping: The organic solvent may disrupt the interaction between the enzyme and the support, leading to leaching (especially with adsorption). | - Use covalent immobilization to create a stable bond that is resistant to organic solvents. - Coat the immobilized enzyme with a hydrophilic polymer like PEI to create a more favorable microenvironment.[2] |
| 2. Solvent-induced denaturation: The organic solvent directly denatures the enzyme. | - Select a solvent that is known to be less detrimental to lipase activity.[4] - Increase the rigidity of the enzyme through multipoint covalent attachment or cross-linking to resist conformational changes. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for losing CALB activity during reuse?
A1: The most common issue is enzyme leaching from the support, especially when using physical adsorption as the immobilization method.[2] This can be addressed by switching to covalent immobilization or by post-immobilization treatments like cross-linking or coating.
Q2: How does glutaraldehyde cross-linking improve the stability of immobilized CALB?
A2: Glutaraldehyde forms covalent bonds between amino groups on the surface of different enzyme molecules (intermolecular cross-linking) and within the same enzyme molecule (intramolecular cross-linking). This creates a more rigid structure, which can prevent enzyme leaching and enhance resistance to denaturation caused by heat, pH, or organic solvents.[2][3][5]
Q3: Can I reuse the support after the immobilized enzyme has been deactivated?
A3: If you have used a reversible immobilization method like physical adsorption, it is often possible to remove the deactivated enzyme and reuse the support. For instance, enzymes adsorbed on hydrophobic supports can sometimes be desorbed using detergents.[2] However, if a covalent immobilization method was used, the support is generally not reusable as the enzyme is permanently attached.
Q4: What is the benefit of using a macroporous resin as a support for CALB?
A4: Macroporous resins offer a large surface area for enzyme immobilization and their rigid structure provides good mechanical stability. The porous nature can, however, sometimes lead to mass transfer limitations, so selecting a resin with an appropriate pore size for your substrate is important.
Q5: How does polyethyleneimine (PEI) coating help to stabilize immobilized CALB?
A5: A PEI coating can physically entrap the enzyme on the support, reducing leaching.[2] The hydrophilic nature of PEI can also create a more favorable microenvironment for the enzyme, especially when used in organic solvents, which can improve its operational stability.[2]
Quantitative Data on Immobilized CALB Stability
The following tables summarize quantitative data on the reusability and stability of CALB immobilized using different methods and under various conditions.
Table 1: Reusability of Immobilized CALB
| Immobilization Method | Support Material | Reaction/Conditions | Reusability (Remaining Activity after n Cycles) | Reference |
| Adsorption followed by Glutaraldehyde Cross-linking | Magnetic Nanoparticles | Transesterification of ethyl oleate | >50% after 10 cycles | [6] |
| Covalent Attachment | Epoxy-activated Macroporous Poly(methyl methacrylate) | Polycondensation | Stable over 3 cycles | [7] |
| Entrapment | Silica Aerogel | Esterification of oleic acid and ethanol | >50% after 8-12 cycles | [6] |
| Adsorption | Styrene-divinylbenzene beads | Esterification of acetic acid and n-butanol | ~70% after 6 cycles | [5] |
| Covalent Attachment (Sortase-mediated) | Graphene Oxide | Hydrolysis | ~80% of initial activity at 50°C | [8] |
Table 2: Thermal and pH Stability of Immobilized CALB
| Immobilization Method | Support Material | Condition | Stability Outcome | Reference |
| Covalent Attachment | Epoxy-functionalized Fe3O4@SiO2 | 55°C for 2 hours | 100% activity retention (free enzyme inactivated) | [9] |
| Entrapment | Silica Aerogel | 40°C - 80°C | Increased half-life compared to free enzyme at >40°C | [6] |
| Adsorption and PEI coating | Octyl Agarose | pH 5, 7, 9 | Marginally improved thermal stability | [2] |
| Covalent Attachment | Epoxy-activated Macroporous Poly(methyl methacrylate) | 90°C, 64 hours | Far better stability for reuse than Novozym 435 | [7][10] |
| Hierarchical Assembly | Iron Oxide Nanoparticles in Cross-linked Microparticles | pH 3.0, 30°C for 24 hours | 62% activity retention (native enzyme completely deactivated) |
Table 3: Stability of Immobilized CALB in Organic Solvents
| Immobilization Method | Support Material | Organic Solvent | Stability Outcome | Reference |
| Adsorption and PEI coating | Octyl Agarose | 80% 1,4-dioxane, 45% acetonitrile, 70% ethanol | Significantly better stability than without PEI coating | [2] |
| Covalent Attachment | Epoxy-functionalized Fe3O4@SiO2 | 20% and 50% Methanol (B129727) | Excellent stability with increasing methanol concentrations | [9] |
| Hierarchical Assembly | Iron Oxide Nanoparticles in Cross-linked Microparticles | 50% Acetonitrile | No enzyme leakage |
Experimental Protocols
Below are detailed protocols for common CALB immobilization and stabilization techniques.
Protocol 1: Covalent Immobilization of CALB on Epoxy-Activated Macroporous Resin
This protocol describes the covalent attachment of CALB to a macroporous resin activated with epoxy groups.
Materials:
-
Candida antarctica lipase B (CALB) solution
-
Epoxy-activated macroporous resin (e.g., Amberzyme-epoxy)
-
Potassium phosphate (B84403) buffer (1.0 M, pH 7.5)
-
Distilled water
-
Shaking incubator or orbital shaker
-
Buchner funnel and filter paper
Procedure:
-
Prepare the Enzyme Solution: Dissolve the desired amount of CALB in 1.0 M potassium phosphate buffer (pH 7.5).
-
Prepare the Support: Weigh the desired amount of epoxy-activated resin and wash it with distilled water to remove any preservatives.
-
Immobilization:
-
Add the prepared resin to the CALB solution.
-
Incubate the mixture in a shaking incubator at 25°C for 24 hours. The gentle agitation ensures uniform contact between the enzyme and the support.
-
-
Washing:
-
After incubation, separate the immobilized enzyme from the solution by filtration using a Buchner funnel.
-
Wash the immobilized enzyme thoroughly with distilled water to remove any unbound enzyme.
-
-
Drying and Storage:
-
Dry the immobilized enzyme preparation (e.g., under vacuum or by lyophilization).
-
Store the dried biocatalyst at 4°C until use.
-
Protocol 2: Glutaraldehyde Cross-Linking of Adsorbed CALB
This protocol is for cross-linking CALB that has been previously immobilized on a support via physical adsorption.
Materials:
-
CALB immobilized by adsorption (e.g., on magnetic nanoparticles or macroporous resin)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Glycine (B1666218) solution (1 M) for quenching
-
Magnetic separator (if using magnetic nanoparticles) or filtration setup
Procedure:
-
Prepare the Immobilized Enzyme: Disperse the support with the adsorbed CALB in phosphate buffer.
-
Cross-Linking Reaction:
-
Add glutaraldehyde solution to the enzyme suspension to achieve the desired final concentration (typically 0.1% to 1.0% v/v).
-
Incubate the mixture with gentle shaking at room temperature for a defined period (e.g., 1 to 3 hours). The optimal time and glutaraldehyde concentration should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the cross-linking reaction, add glycine solution to a final concentration of 1 M.
-
Incubate for an additional 15-30 minutes to ensure all unreacted glutaraldehyde is quenched.
-
-
Washing:
-
Separate the cross-linked immobilized enzyme from the solution.
-
Wash the biocatalyst extensively with phosphate buffer and then with distilled water to remove excess reagents.
-
-
Drying and Storage:
-
Dry the cross-linked immobilized enzyme.
-
Store at 4°C.
-
Protocol 3: Polyethyleneimine (PEI) Coating of Immobilized CALB
This protocol describes the coating of immobilized CALB with PEI to enhance its stability.
Materials:
-
Immobilized CALB
-
Polyethyleneimine (PEI) solution (e.g., 1% w/v in a suitable buffer)
-
Buffer (e.g., phosphate buffer, pH 7.0)
-
Orbital shaker
Procedure:
-
Prepare the Immobilized Enzyme: Suspend the immobilized CALB in the chosen buffer.
-
PEI Coating:
-
Add the PEI solution to the suspension of the immobilized enzyme.
-
Incubate with gentle shaking for a specified time (e.g., 1 hour) at room temperature.
-
-
Washing:
-
Separate the PEI-coated immobilized enzyme from the solution.
-
Wash thoroughly with buffer to remove any unbound PEI.
-
-
Drying and Storage:
-
Dry the PEI-coated biocatalyst.
-
Store at 4°C.
-
Visualizations
Experimental Workflow for CALB Immobilization and Stabilization
Caption: Workflow for preparing stabilized immobilized CALB.
Factors Affecting the Stability of Immobilized CALB
References
- 1. mdpi.com [mdpi.com]
- 2. Stabilization of Candida antarctica Lipase B (CALB) Immobilized on Octyl Agarose by Treatment with Polyethyleneimine (PEI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solvent-dependent activity of Candida antarctica lipase B and its correlation with a regioselective mono aza-Michael addition - experimental and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Glutaraldehyde Cross-Linking Modes on the Recyclability of Immobilized Lipase B from Candida antarctica for Transesterification of Soy Bean Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Candida antarctica lipase B chemically immobilized on epoxy-activated micro- and nanobeads: catalysts for polyester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. Immobilization and stabilization of lipase (CaLB) through hierarchical interfacial assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Analytical Methods for the Determination of Ethyl 2-Hydroxybutyrate
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography (GC) alternative for the quantitative determination of ethyl 2-hydroxybutyrate. The information is intended for researchers, scientists, and drug development professionals requiring accurate and reliable analytical procedures for this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the analysis of non-volatile and thermally unstable compounds.[1] For this compound, a reversed-phase HPLC method with UV detection offers a robust and straightforward approach for quantification.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as esters often show absorbance at low UV wavelengths).
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase, vortexed, and filtered through a 0.45 µm syringe filter prior to injection.[3]
HPLC Method Validation Data
The following table summarizes the performance characteristics of the validated HPLC method. The validation was performed according to the International Conference on Harmonisation (ICH) guidelines.[4]
| Parameter | Result |
| Linearity (Concentration Range) | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision - Repeatability (%RSD) | < 1.5% |
| Precision - Intermediate (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 0.9 µg/mL |
Gas Chromatography (GC) Method: An Alternative
Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds.[1] For compounds containing hydroxyl groups like this compound, a derivatization step is typically required to increase volatility and prevent peak tailing.[5][6][7] GC with Flame Ionization Detection (GC-FID) is a common and highly sensitive method for this type of analysis.[8][9]
Experimental Protocol: GC-FID
-
Derivatization (Silylation):
-
Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS) and 100 µL of a suitable solvent like ethyl acetate.[7]
-
Cap the vial and heat at 70 °C for 20 minutes to ensure complete derivatization.[10]
-
Cool to room temperature before injection.
-
-
GC-FID Conditions:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 15 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split mode, e.g., 20:1).
-
GC Method Validation Data
The following table summarizes the performance characteristics of the validated GC-FID method.
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 99.1% - 101.8% |
| Precision - Repeatability (%RSD) | < 1.0% |
| Precision - Intermediate (%RSD) | < 1.8% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
Performance Comparison: HPLC-UV vs. GC-FID
The choice between HPLC and GC depends on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available equipment.
| Performance Metric | HPLC-UV Method | GC-FID Method | Comments |
| Sensitivity (LOD/LOQ) | Lower | Higher (approx. 10x) | GC-FID is significantly more sensitive for this volatile analyte after derivatization. |
| Sample Preparation | Simple (Dilute & Filter) | More Complex (Derivatization) | The need for a chemical derivatization step adds time and potential for error to the GC workflow.[5][7] |
| Analysis Time | ~10-15 min per sample | ~20 min per sample | The HPLC method is slightly faster per run, though the complex sample prep for GC may increase overall time. |
| Solvent Consumption | High | Low | HPLC typically consumes larger volumes of mobile phase solvents compared to the carrier gas used in GC. |
| Robustness | High | High | Both methods are considered robust and reliable when properly validated. |
| Analyte Stability | Analyzes native compound | Analyzes derivatized compound | HPLC avoids high temperatures, which can be beneficial for thermally sensitive molecules.[1] |
Validation Workflow Visualization
The following diagram illustrates the logical workflow for the validation of an analytical method, applicable to both the HPLC and GC procedures described. This process ensures the method is suitable for its intended purpose.
Caption: Logical workflow for analytical method validation.
Conclusion
Both HPLC-UV and GC-FID are suitable methods for the quantification of this compound, each with distinct advantages.
-
The HPLC-UV method is recommended when simplicity and speed of sample preparation are critical. It is robust and avoids the complexities of chemical derivatization, making it ideal for routine quality control environments where high sensitivity is not the primary requirement.
-
The GC-FID method is the superior choice when high sensitivity is paramount, for instance, in trace analysis or impurity profiling. While requiring a more involved sample preparation process, its significantly lower detection and quantification limits provide a clear advantage for measuring low concentrations of the analyte.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. agilent.com [agilent.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of gamma-hydroxybutyrate (GHB) in biological specimens by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dfs.dc.gov [dfs.dc.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scielo.br [scielo.br]
- 10. scispace.com [scispace.com]
A Comprehensive Guide to Inter-laboratory Comparison of Methods for Determining Enantiomeric Excess
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a cornerstone of modern drug development and chiral chemistry. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their quantification. This guide provides a comparative overview of the most prevalent techniques for determining enantiomeric excess: chiral chromatography (HPLC and GC), Nuclear Magnetic Resonance (NMR) spectroscopy, Capillary Electrophoresis (CE), and polarimetry.
Data Presentation: A Comparative Analysis of Key Performance Metrics
The selection of an analytical technique for determining enantiomeric excess is a critical decision, balancing the need for accuracy, precision, sensitivity, and sample throughput. The following table summarizes typical performance characteristics of the primary methods, compiled from various validation studies. It is important to note that these values can vary significantly depending on the analyte, matrix, and specific instrumentation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Chiral Capillary Electrophoresis (CE) | Polarimetry |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[2] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[2] | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent, leading to distinct NMR signals.[2] | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte. | Measures the rotation of plane-polarized light by a chiral sample. |
| Accuracy (% Recovery) | Typically 98-102%. For escitalopram, recovery was 100.28% to 102.86%.[3] For verapamil (B1683045) in plasma, recovery was 92.3% to 98.2%.[4] | Generally high, comparable to chiral HPLC. | High, with absolute errors in ee determination reported to be within 2.0%.[5] | High, with good recovery for validated methods. | Lower, highly dependent on sample purity and concentration.[6] |
| Precision (% RSD) | Intra-day precision typically <2%. For escitalopram, intra- and inter-day precision were 0.16% and 0.09% respectively.[3] For verapamil in plasma, intra- and inter-day precision were not more than 11.6%.[4] | High, comparable to chiral HPLC. | High for quantitative NMR. | High for validated methods. | Lower, can be affected by fluctuations in temperature and concentration. |
| Limit of Detection (LOD) | Can reach pg/mL with sensitive detectors.[2] For escitalopram, LOD was 2.54 µg/mL.[3] For (R)-enantiomer of Ezetimibe, LOD was 0.2 µg/mL.[7] | Typically in the pg to ng range.[2] | Typically in the mg to µg range.[2] | Can be very low, down to 0.05% of the main enantiomer.[8] | Low sensitivity, requires higher concentrations. |
| Limit of Quantitation (LOQ) | Typically in the ng/mL to µg/mL range.[2] For escitalopram, LOQ was 7.68 µg/mL.[3] For (R)-enantiomer of Ezetimibe, LOQ was 0.5 µg/mL.[7] | Typically in the pg to ng range.[2] | Typically in the mg to µg range.[2] | As low as 0.05% for enantiomeric impurities.[8] | Not typically used for trace quantification. |
| Linearity (r²) | Typically ≥ 0.999 for validated methods. For escitalopram, r² was 0.998.[3] For verapamil in plasma, r² was ≥ 0.997.[4] | High, comparable to chiral HPLC. | Exhibits a linear relationship between enantiomeric excess and signal non-equivalence.[9] | Good linearity over a defined concentration range. | Can be non-linear, especially at high concentrations (Horeau effect).[10] |
| Sample Throughput | Lower, due to method development and run times.[6] | Higher than HPLC for volatile compounds. | High, with rapid sample preparation and data acquisition.[6] | High, with short analysis times.[11] | Very high, rapid screening.[6] |
| Solvent Consumption | High.[6] | Low. | Low.[6] | Very low.[11] | Low. |
Experimental Protocols: Detailed Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted and robust technique for the separation and quantification of enantiomers.[11] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol for Enantiomeric Purity of Escitalopram [3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chiral CD-PH column.
-
Mobile Phase: A mixture of ammonium (B1175870) acetate, ethanol, 2-propanol, and methylene (B1212753) dichloride (100:150:70:30, v/v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
Analysis:
-
Inject a racemic mixture of citalopram (B1669093) to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for the (R)- and (S)-enantiomers.
-
-
Calculation of Enantiomeric Excess: ee (%) = [ | Area(S) - Area(R) | / ( Area(S) + Area(R) ) ] * 100
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. Similar to chiral HPLC, it utilizes a chiral stationary phase. Derivatization is often employed to enhance volatility and improve separation.
Protocol for Enantiomeric Excess of 2-Methyl-1-hexanol (Indirect Method) [1]
-
Instrumentation: A standard GC system with a Flame Ionization Detector (FID).
-
Column: A cyclodextrin-based chiral capillary column.
-
Derivatization:
-
Dissolve 2-Methyl-1-hexanol in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) and a catalytic amount of pyridine.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Start at a suitable temperature to resolve the diastereomeric derivatives, followed by a temperature ramp to elute all components.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis:
-
Inject the derivatized racemic standard to identify the peaks corresponding to the two diastereomers.
-
Inject the derivatized sample.
-
Integrate the peak areas of the two diastereomers.
-
-
Calculation of Enantiomeric Excess: ee (%) = [ | Area₁ - Area₂ | / ( Area₁ + Area₂ ) ] * 100
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess. In the presence of a chiral solvating agent, enantiomers form transient diastereomeric complexes, leading to distinct signals in the NMR spectrum.[6]
Protocol using (R)-bornylamine as a Chiral Solvating Agent [6]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve a known amount of the analyte in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar excess of the chiral solvating agent, (R)-bornylamine, to the NMR tube.
-
-
Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a proton signal of the analyte that resolves into two distinct peaks (diastereotopic signals) in the presence of the CSA.
-
Carefully integrate the two resolved signals.
-
-
Calculation of Enantiomeric Ratio: The ratio of the integrals of the two signals corresponds to the enantiomeric ratio of the sample. The enantiomeric excess can then be calculated from this ratio.
Mandatory Visualizations: Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate the experimental workflows for the primary methods of determining enantiomeric excess and the logical relationship between key validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dujps.com [dujps.com]
- 4. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 8. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 9. bipm.org [bipm.org]
- 10. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 11. heraldopenaccess.us [heraldopenaccess.us]
A Comparative Guide to the Efficiency of Lipases for the Resolution of Hydroxy Esters
For Researchers, Scientists, and Drug Development Professionals
The enzymatic kinetic resolution of racemic hydroxy esters is a cornerstone of modern asymmetric synthesis, providing a highly efficient route to enantiomerically pure building blocks crucial for the pharmaceutical and fine chemical industries. Among the biocatalysts employed, lipases stand out for their broad substrate specificity, high enantioselectivity, and operational stability. This guide provides an objective comparison of the performance of three widely used lipases—Candida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase (PCL), and Rhizomucor miehei lipase (RML)—in the kinetic resolution of hydroxy esters, supported by experimental data.
Performance Comparison of Lipases
The efficiency of a lipase in kinetic resolution is typically evaluated based on the enantiomeric excess of the unreacted substrate (ees) and the product (eep), the conversion rate (c), and the enantioselectivity (E value). The following tables summarize the performance of CALB, PCL, and RML in the resolution of various hydroxy esters through transesterification and hydrolysis, as reported in the scientific literature. It is important to note that a direct comparison is best made when the same substrate is resolved under identical conditions, which is not always available in published literature. The data presented here is compiled from various studies to provide a broad overview of each enzyme's capabilities.
Table 1: Lipase-Catalyzed Transesterification of Hydroxy Esters
| Substrate | Lipase | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ees (%) | eep (%) | E Value | Reference |
| (±)-1-Phenylethanol | CALB (Immobilized) | Ethyl Myristate | Hexane | 40 | 24 | ~50 | >99 | >99 | >200 | [1] |
| (±)-Aryltrimethylsilyl chiral alcohols | PCL | Vinyl Acetate (B1210297) | Hexane | RT | 16 | ~50 | >99 | >99 | >200 | [2] |
| (±)-1-(2-Furyl) ethanol | CALB (Novozym 435) | Vinyl Acetate | n-Heptane | RT | - | ~50 | >99 | >99 | >200 | |
| (±)-trans-5-hydroxy-6-methoxy-1,10-phenanthroline | RML | Vinyl Acetate | Methanol/Vinyl Acetate (8:92) | RT | - | - | - | - | - | [3] |
| (±)-Aromatic Morita-Baylis-Hillman Adducts | PCL | Acetic Anhydride | 2-MeTHF | RT | - | ~50 | >90 | >90 | >200 | [4] |
| (±)-Aromatic Morita-Baylis-Hillman Adducts | CALB | Acetic Anhydride | 2-MeTHF | RT | - | ~50 | >90 | >90 | >200 | [4] |
Table 2: Lipase-Catalyzed Hydrolysis of Hydroxy Esters
| Substrate | Lipase | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ees (%) | eep (%) | E Value | Reference |
| (±)-α-Methyl-β-propiothiolactone | PCL | Cyclohexane (1% buffer) | RT | - | 53 | >95 | - | >100 | [5] |
| (±)-Aromatic Morita-Baylis-Hillman Acetates | PCL | Phosphate (B84403) Buffer/Toluene | RT | - | ~50 | >90 | >90 | >200 | [4] |
| (±)-Aromatic Morita-Baylis-Hillman Acetates | CALB | Phosphate Buffer/Toluene | RT | - | ~50 | >90 | >90 | >200 | [4] |
| (±)-cis-2-hydroxycyclopentane-1-carboxylate | CALB | t-BuOMe | 30 | - | - | - | 90 | >200 | [6] |
Summary of Lipase Efficiency
-
Candida antarctica Lipase B (CALB): CALB, particularly in its immobilized form (e.g., Novozym 435), consistently demonstrates exceptional enantioselectivity (E > 200) and high conversion rates for a wide range of secondary alcohols and their corresponding esters.[4][7] It is often the lipase of choice for achieving high enantiomeric excess for both the unreacted substrate and the product. CALB is also known for its stability in organic solvents.[8]
-
Pseudomonas cepacia Lipase (PCL): PCL is another highly effective lipase for the kinetic resolution of hydroxy esters, often exhibiting excellent enantioselectivity comparable to CALB.[2][4][5] It has been successfully applied to a variety of substrates, including those with bulky substituents. Immobilization has also been shown to enhance its stability and reusability.
-
Rhizomucor miehei Lipase (RML): While RML is a widely used industrial enzyme, particularly in the food and oleochemical industries, there is less specific data available in the reviewed literature for its application in the high-enantioselectivity kinetic resolution of simple hydroxy esters compared to CALB and PCL. It has been shown to be effective in certain applications, and its performance can be highly dependent on the substrate and reaction conditions.[3]
Experimental Protocols
The following are generalized protocols for the lipase-catalyzed kinetic resolution of a racemic hydroxy ester via transesterification and hydrolysis. These are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Kinetic Resolution by Transesterification
This protocol is based on the acylation of a racemic secondary alcohol.
Materials:
-
Racemic hydroxy ester (e.g., 1-phenylethanol)
-
Immobilized lipase (e.g., Novozym 435 - CALB)
-
Acyl donor (e.g., vinyl acetate or ethyl myristate)
-
Anhydrous organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether)
-
Molecular sieves (optional, for maintaining anhydrous conditions)
-
Standard laboratory glassware
-
Shaking incubator or magnetic stirrer with temperature control
Procedure:
-
To a dried flask, add the racemic hydroxy ester (1 equivalent).
-
Add the anhydrous organic solvent to dissolve the substrate.
-
Add the acyl donor (typically 1.5-2 equivalents).
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
If necessary, add activated molecular sieves to ensure anhydrous conditions.
-
Seal the flask and place it in a shaking incubator or on a magnetic stirrer at the desired temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the substrate and product, and the conversion rate.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the resulting product (ester) from the unreacted substrate (alcohol) using column chromatography.
Protocol 2: Kinetic Resolution by Hydrolysis
This protocol is based on the enantioselective hydrolysis of a racemic ester.
Materials:
-
Racemic ester of the hydroxy compound
-
Lipase (free or immobilized)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., toluene, isooctane) if the substrate has low water solubility
-
Standard laboratory glassware
-
pH-stat or automatic titrator (for maintaining pH by adding a base)
-
Magnetic stirrer with temperature control
Procedure:
-
To a reaction vessel, add the racemic ester.
-
Add the buffer solution. If using a co-solvent, create a biphasic system.
-
Add the lipase.
-
Maintain the pH of the reaction mixture at a constant level (e.g., 7.0) using a pH-stat that adds a dilute base (e.g., 0.1 M NaOH) to neutralize the acid produced during hydrolysis. The amount of base added can be used to monitor the reaction progress.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC analysis of aliquots taken from the organic phase (if present) or after extraction of the aqueous phase.
-
When the conversion reaches approximately 50%, stop the reaction. If using an immobilized enzyme, it can be filtered off. For free enzyme, the reaction is typically stopped by extraction.
-
Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the unreacted ester from the produced alcohol using column chromatography or by an acid-base extraction if one of the components is acidic or basic.
Visualizing the Workflow
The general workflow for a lipase-catalyzed kinetic resolution experiment is depicted in the following diagram.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Click reaction-aided enzymatic kinetic resolution of secondary alcohols - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. dc.engconfintl.org [dc.engconfintl.org]
- 4. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed studies on the enantioselective synthesis and HPLC enantioseparation of N-protected 3-hydroxyglutarimides. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Hydroxybutyrates: Ethyl 2-Hydroxybutyrate vs. Ethyl 3-Hydroxybutyrate as Precursors in Asymmetric Synthesis
In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, ethyl 2-hydroxybutyrate and ethyl 3-hydroxybutyrate (B1226725) have emerged as valuable precursors. Their distinct structural isomers, with the hydroxyl group at the α and β positions respectively, lead to different synthetic applications and stereoselective preparation methods. This guide provides an objective comparison of these two chiral synthons, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection and application.
Introduction to Chiral Hydroxybutyrate Esters
Optically active α-hydroxy and β-hydroxy esters are fundamental intermediates in the synthesis of a wide range of complex molecules, including many active pharmaceutical ingredients (APIs). The stereochemistry of these precursors is crucial as it often dictates the biological activity of the final product. This compound, an α-hydroxy ester, and ethyl 3-hydroxybutyrate, a β-hydroxy ester, offer distinct chiral scaffolds that are leveraged in various synthetic strategies.
Physicochemical Properties
| Property | This compound | Ethyl 3-hydroxybutyrate |
| Chemical Formula | C₆H₁₂O₃ | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol |
| Appearance | Colorless liquid[1] | Colorless liquid |
| Boiling Point | ~165-167 °C | ~179 °C |
| Solubility | Soluble in water, ethanol, and ether[1] | Soluble in water and organic solvents |
| CAS Number (Racemic) | 52089-54-0 | 5405-41-4 |
Stereoselective Synthesis and Resolution
The preparation of enantiomerically pure this compound and ethyl 3-hydroxybutyrate is paramount for their use as chiral precursors. Various methods, including enzymatic resolution and asymmetric reduction, have been developed to achieve high enantiomeric excess (ee).
This compound
The synthesis of enantiopure this compound derivatives often focuses on the asymmetric reduction of the corresponding α-keto ester. A prominent example is the synthesis of (R)-ethyl 2-hydroxy-4-phenylbutyrate, a key intermediate for angiotensin-converting enzyme (ACE) inhibitors.[2][3][4][5][6]
Table 1: Performance Data for the Synthesis of (R)-Ethyl 2-Hydroxy-4-phenylbutyrate
| Method | Catalyst/Microorganism | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Biocatalytic Reduction | Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate | >99 | >99 (R) | 91 (overall) | [2] |
| Bi-enzyme Coupled System | Recombinant E. coli (CpCR and GDH) | Ethyl 2-oxo-4-phenylbutyrate | 98.3 | 99.9 (R) | - | [3] |
| Chemo-enzymatic | Baker's yeast | Ethyl 2,4-dioxo-4-phenylbutyrate | - | 98 (R) | 80 (isolated) | [5] |
| Kinetic Resolution | Lipase (B570770) AK | Racemic ethyl 2-hydroxy-4-phenylbutyrate | - | >99 (R) | 48 | [7] |
-
Cultivation of Candida krusei SW2026: The yeast is cultivated in a suitable medium at 30°C with shaking.
-
Bioreduction: Wet cells of C. krusei (1 g) are suspended in 10 mL of potassium phosphate (B84403) buffer (0.1 mol/L, pH 6.6) containing 5% (w/v) glucose and 10 g/L of ethyl 2-oxo-4-phenylbutyrate.
-
Reaction Conditions: The reaction is carried out at 30°C for 14 hours.
-
Extraction and Purification: The product is extracted from the reaction mixture with ethyl acetate (B1210297). The crude product is then purified by column chromatography on silica (B1680970) gel.
Caption: Biocatalytic reduction of an α-keto ester.
Ethyl 3-Hydroxybutyrate
Enzymatic kinetic resolution of racemic ethyl 3-hydroxybutyrate is a well-established and efficient method for obtaining both enantiomers in high optical purity.[8][9] Lipases, particularly Candida antarctica lipase B (CALB), are widely used for this purpose.
Table 2: Performance Data for the Enzymatic Resolution of Ethyl 3-hydroxybutyrate
| Method | Enzyme | Acylating Agent | (S)-enantiomer ee (%) | (R)-enantiomer ee (%) | Total Process Yield (%) | Reference |
| Two-step Enzymatic Resolution | Immobilized CALB | Vinyl acetate | >96 | >96 | 73 | [8][9] |
-
Acetylation of (S)-enantiomer: Racemic ethyl 3-hydroxybutyrate is subjected to a solvent-free acetylation with vinyl acetate using immobilized Candida antarctica lipase B (CALB). The reaction is monitored until approximately 50% conversion is reached, yielding (S)-ethyl 3-hydroxybutyrate with high enantiomeric excess.
-
Separation: The unreacted (R)-ethyl 3-acetoxybutyrate is separated from the (S)-ethyl 3-hydroxybutyrate by fractional distillation.
-
Alcoholysis of (R)-enantiomer: The enriched (R)-ethyl 3-acetoxybutyrate is then subjected to alcoholysis with ethanol, again catalyzed by CALB, to yield optically pure (R)-ethyl 3-hydroxybutyrate.
-
Purification: Both enantiomers are purified by fractional distillation.
Caption: Two-step enzymatic resolution of ethyl 3-hydroxybutyrate.
Applications in Chiral Synthesis
The utility of these chiral precursors is demonstrated in their application for synthesizing high-value molecules.
This compound
Chiral this compound and its derivatives are pivotal intermediates in the synthesis of several pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension and heart failure.[2][3][5][6] The (R)-enantiomer of ethyl 2-hydroxy-4-phenylbutyrate is a key building block for drugs such as Enalapril, Lisinopril, and Benazepril.
Ethyl 3-Hydroxybutyrate
Both enantiomers of ethyl 3-hydroxybutyrate are versatile chiral starting materials.[10]
-
(R)-Ethyl 3-hydroxybutyrate is a precursor for the synthesis of various bioactive compounds, including carbapenems, macrolides, and vitamins.[11] It is also a key intermediate in the production of L-carnitine.
-
(S)-Ethyl 3-hydroxybutyrate is utilized in the synthesis of pheromones and certain antibiotics.
Comparison and Conclusion
| Feature | This compound | Ethyl 3-Hydroxybutyrate |
| Structure | α-hydroxy ester | β-hydroxy ester |
| Primary Synthetic Route | Asymmetric reduction of α-keto esters | Enzymatic kinetic resolution of the racemate |
| Key Applications | ACE inhibitors (e.g., Enalapril) | Broad-spectrum (antibiotics, vitamins, pheromones) |
| Stereocenter Introduction | Often created during the synthesis (reduction) | Resolved from a racemic mixture |
-
This compound derivatives are the precursors of choice for synthesizing molecules with an α-hydroxy acid moiety, particularly in the context of ACE inhibitors. The primary synthetic challenge lies in the highly enantioselective reduction of the corresponding α-keto ester.
-
Ethyl 3-hydroxybutyrate offers a readily available source of both enantiomers of a β-hydroxy acid synthon through efficient and scalable enzymatic resolution processes. Its versatility makes it a valuable building block for a wider range of natural products and pharmaceuticals.
For researchers and drug development professionals, a thorough understanding of the synthetic routes and applications of both these chiral precursors is essential for the strategic design and efficient execution of complex asymmetric syntheses.
References
- 1. chembk.com [chembk.com]
- 2. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. | Semantic Scholar [semanticscholar.org]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
A comparative study of catalysts for the asymmetric reduction of ethyl 2-oxobutanoate
A Comparative Guide to Catalysts for the Asymmetric Reduction of Ethyl 2-Oxobutanoate (B1229078)
The asymmetric reduction of ethyl 2-oxobutanoate to optically active ethyl (R)- or (S)-2-hydroxybutanoate is a critical transformation in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. The efficiency and stereoselectivity of this reaction are highly dependent on the catalyst employed. This guide provides a comparative overview of various catalytic systems, including heterogeneous, homogeneous, and biocatalysts, supported by experimental data and detailed protocols.
Data Presentation
The following table summarizes the performance of different catalysts in the asymmetric reduction of ethyl 2-oxobutanoate and structurally similar α-ketoesters.
| Catalyst System | Substrate | Modifier/Ligand | Solvent | Temp (°C) | H₂ Pressure (bar) | Yield (%) | e.e. (%) | Configuration | TON | TOF (h⁻¹) | Reference |
| Pt/Al₂O₃ | Ethyl 2-oxo-4-phenylbutyrate | Cinchonidine (B190817) (CD) | Acetic Acid | 20 | 60 | - | 85 | (R) | - | >100,000 | [1] |
| Pt-CNT (encapsulated) | Ethyl pyruvate | Cinchonidine (CD) | Acetic Acid/Water | 20 | 60 | - | 95 | (R) | - | >100,000 | [1] |
| Rh/Al₂O₃ | Ethyl pyruvate | Quinine (QN) | - | - | 1-100 | - | - | - | - | - | [1] |
| [RuBr₂((R)-BINAP)] | Ethyl 2-ethyl-2-methyl-3-oxobutanoate | (R)-BINAP | Methanol (B129727) | 50-100 | 50-100 | - | - | - | - | - | [2] |
| Ru(II)/BINAP | Methyl 2,2-dimethyl-3-oxobutanoate | (R)-BINAP | Methanol | 100 | 100 | 96 | >99 | (R) | - | - | [3] |
| Saccharomyces cerevisiae | Ethyl 2-oxo-4-phenylbutanoate | - | Aqueous | - | - | >90 | >92 | (S) | - | - | [4] |
| Kluyveromyces marxianus | Ethyl 2-oxo-4-phenylbutanoate | - | Aqueous | - | - | >90 | 32 | (R) | - | - | [4] |
| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutanoate | - | Aqueous | 30 | - | 95.1 | 99.7 | (R) | - | - | [4] |
| Penicillium purpurogenum | Ethyl 2-methyl-3-oxobutanoate | - | - | - | - | - | 90 (anti) / >99 (syn) | (2S, 3S) / (2S, 3R) | - | - | [5] |
Experimental Protocols
Heterogeneous Catalysis: Asymmetric Hydrogenation using Pt/Al₂O₃
This protocol is a representative example for the asymmetric hydrogenation of an α-ketoester using a chirally modified heterogeneous catalyst.
Catalyst Preparation: A supported platinum catalyst (e.g., 5 wt% Pt on Al₂O₃) is typically used. The chiral modifier, such as cinchonidine (CD), is adsorbed onto the catalyst surface prior to the reaction.
Reaction Procedure:
-
The Pt/Al₂O₃ catalyst and the chiral modifier (e.g., cinchonidine) are suspended in the solvent (e.g., acetic acid) in a high-pressure autoclave.
-
The substrate, ethyl 2-oxobutanoate, is added to the mixture.
-
The autoclave is sealed, purged with hydrogen gas several times, and then pressurized to the desired pressure (e.g., 60 bar).
-
The reaction mixture is stirred at a specific temperature (e.g., 20°C) for a designated time or until hydrogen uptake ceases.
-
After the reaction, the autoclave is depressurized, and the catalyst is removed by filtration.
-
The filtrate is concentrated, and the product is purified, for instance, by column chromatography.
-
The enantiomeric excess (e.e.) is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Homogeneous Catalysis: Asymmetric Hydrogenation using Ru-BINAP
This protocol outlines a general procedure for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst, which is also effective for α-ketoesters.[2]
Catalyst Preparation: The [RuBr₂((R)-BINAP)] catalyst can be pre-formed or generated in situ. For consistency, a pre-formed catalyst is recommended.[2]
Reaction Procedure:
-
In a high-pressure reactor equipped with a magnetic stir bar, add the substrate (e.g., ethyl 2-oxobutanoate, 1.0 mmol) and the Ruthenium catalyst (0.005-0.01 mmol, 0.5-1.0 mol%).[2]
-
Under an inert atmosphere, add an anhydrous solvent such as methanol (5-10 mL).[2]
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 50-100 atm of H₂).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously for 12-48 hours.[2]
-
After cooling the reactor to room temperature, carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting product by flash column chromatography on silica (B1680970) gel.[2]
-
Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.[2]
Biocatalysis: Whole-Cell Reduction using Saccharomyces cerevisiae
This protocol is a general method for the biocatalytic reduction of α-ketoesters using yeast.
Yeast Culture Preparation:
-
A suitable medium (e.g., YM broth) is prepared and sterilized.
-
The medium is inoculated with Saccharomyces cerevisiae and incubated (e.g., at 30°C with shaking) until a desired cell density is reached.
Biotransformation:
-
The substrate, ethyl 2-oxobutanoate, is added to the yeast culture (e.g., 1-5 g/L). The substrate can be added directly or as a solution in a water-miscible solvent like ethanol (B145695) to improve dispersion.[2]
-
A co-substrate, such as glucose (e.g., 5%), is often added to provide the necessary reducing equivalents (NAD(P)H).[4]
-
The culture is incubated under the same conditions for 24-72 hours, and the reaction progress is monitored by TLC or GC.[2]
-
After the reaction is complete, the yeast cells are separated from the medium by centrifugation or filtration.
-
The product is extracted from the supernatant with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried, and concentrated. The product can be further purified if necessary.
-
The yield and enantiomeric excess are determined by chiral GC or HPLC.
Mandatory Visualization
Caption: General experimental workflow for the asymmetric reduction of ethyl 2-oxobutanoate.
Caption: Logical comparison of different catalyst types for asymmetric reduction.
References
Enzymatic Resolution vs. Chemical Synthesis for Chiral Hydroxy Esters: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure chiral hydroxy esters is a critical challenge. These compounds are vital building blocks for a wide range of pharmaceuticals and fine chemicals, where stereochemistry dictates biological activity. This guide provides an objective comparison of two primary methods for obtaining these chiral molecules: enzymatic resolution and traditional chemical synthesis, supported by experimental data and detailed methodologies.
The choice between enzymatic and chemical approaches hinges on a variety of factors, including enantiomeric purity requirements, yield, cost, scalability, and environmental impact. While chemical synthesis has long been the traditional route, biocatalysis using enzymes offers a compelling alternative, aligning with the principles of green chemistry and often providing superior selectivity.[1][2][3]
Performance Comparison: A Quantitative Overview
Enzymatic resolution, particularly kinetic resolution (KR) and dynamic kinetic resolution (DKR), demonstrates significant advantages in terms of selectivity and sustainability. The following table summarizes key performance indicators based on reported experimental data.
| Parameter | Enzymatic Resolution | Chemical Synthesis | Key Advantages of Enzymatic Resolution |
| Enantiomeric Excess (ee) | Typically >99%[4][5] | Variable, often requires extensive optimization | Higher and more predictable enantioselectivity. |
| Yield | Max. 50% for KR; up to 92% for DKR[6][7] | Highly variable, can be >90% for asymmetric synthesis | DKR can overcome the 50% yield limit of KR. |
| Reaction Conditions | Mild: ambient temp. (20-40°C), neutral pH[1] | Often harsh: extreme temperatures, pressures, pH | Reduced energy consumption and equipment cost.[8][9] |
| Solvents | Often aqueous media or reduced organic solvents[1][3] | Frequently requires anhydrous organic solvents | Lower environmental impact and improved safety.[3] |
| Catalyst | Biodegradable enzymes (e.g., lipases)[1][8] | Often heavy metal-based (e.g., Ru, Rh, Pd)[] | Reduced toxicity and disposal concerns.[8] |
| Byproducts | Fewer, often biodegradable[1] | Can generate significant hazardous waste[11] | Simpler purification and reduced waste treatment costs.[11] |
| Environmental Impact | 7-13% reduction in environmental impacts[11] | Higher energy consumption and chemical pollution[9][11] | Aligns with green chemistry principles.[3][8] |
| Cost | Can reduce raw material costs by up to 50%[3] | Can be high due to expensive catalysts and reagents | Potential for significant cost savings at scale.[2][3] |
Delving into the Methodologies
Understanding the typical experimental protocols for both enzymatic resolution and chemical synthesis is crucial for making an informed decision.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Hydroxy Ester
This protocol describes a common method for the enzymatic resolution of a racemic hydroxy ester using a lipase (B570770) via transesterification.
Materials:
-
Racemic hydroxy ester
-
Lipase (e.g., from Candida antarctica B, Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., hexane, tert-butyl methyl ether)
-
Buffer solution (if required for pH control)
-
Standard laboratory glassware and magnetic stirrer
-
Temperature-controlled reaction vessel
Procedure:
-
Reaction Setup: Dissolve the racemic hydroxy ester in the selected organic solvent in a reaction vessel.
-
Addition of Reagents: Add the acyl donor (typically in excess) to the solution.
-
Enzyme Addition: Introduce the lipase to the reaction mixture. The amount of enzyme will depend on its activity and the scale of the reaction.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the progress of the reaction by periodically taking samples and analyzing them using chiral chromatography (HPLC or GC) to determine the enantiomeric excess of the remaining starting material and the product.
-
Reaction Termination: Once the desired conversion is reached (typically around 50% for optimal separation in kinetic resolution), stop the reaction by filtering off the enzyme.
-
Purification: Separate the resulting acylated ester from the unreacted hydroxy ester using standard purification techniques such as column chromatography.
-
Analysis: Determine the enantiomeric excess of both the purified product and the remaining starting material to confirm the selectivity of the resolution.
Experimental Protocol: Asymmetric Chemical Reduction of a β-Keto Ester
This protocol outlines a general procedure for the chemical synthesis of a chiral hydroxy ester via the asymmetric reduction of a β-keto ester using a chiral catalyst.
Materials:
-
β-keto ester
-
Chiral catalyst (e.g., a ruthenium or rhodium complex with a chiral ligand like BINAP)
-
Reducing agent (e.g., H₂, formic acid)
-
Anhydrous organic solvent (e.g., methanol, ethanol)
-
Inert gas supply (e.g., nitrogen, argon)
-
Standard laboratory glassware for air-sensitive reactions
-
Pressure-rated reaction vessel (if using H₂)
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the β-keto ester in the anhydrous organic solvent.
-
Catalyst Preparation: In a separate flask, prepare the chiral catalyst solution according to established procedures.
-
Catalyst Addition: Transfer the chiral catalyst solution to the reaction vessel containing the substrate.
-
Introduction of Reducing Agent: Introduce the reducing agent. If using hydrogen gas, pressurize the reaction vessel to the desired pressure.
-
Reaction Execution: Stir the reaction mixture at the specified temperature and pressure for the required duration. Monitor the reaction's progress via techniques like TLC or GC/MS.
-
Work-up: Upon completion, carefully quench the reaction and remove the catalyst, often through filtration or extraction.
-
Purification: Purify the crude product, the chiral hydroxy ester, using methods such as column chromatography or distillation.
-
Analysis: Characterize the final product and determine its enantiomeric excess using chiral chromatography.
Visualizing the Workflows
The following diagrams illustrate the conceptual workflows for both enzymatic resolution and chemical asymmetric synthesis.
Caption: Workflow for enzymatic kinetic resolution.
Caption: Workflow for chemical asymmetric synthesis.
Logical Comparison of Methodologies
The fundamental difference between these two approaches lies in their starting materials and selectivity mechanisms.
Caption: Logical comparison of the two synthesis routes.
Conclusion
Enzymatic resolution presents a powerful and sustainable alternative to traditional chemical synthesis for producing chiral hydroxy esters.[1][3] Its key advantages lie in exceptional selectivity, mild operating conditions, and a significantly improved environmental profile.[8][9] While standard kinetic resolution is inherently limited to a 50% theoretical yield for a single enantiomer, this can be overcome with dynamic kinetic resolution strategies, which can achieve yields of up to 92%.[6][7] For applications in the pharmaceutical and fine chemical industries, where purity, safety, and sustainability are paramount, the benefits of biocatalysis are increasingly compelling. The choice of method will ultimately depend on the specific target molecule, scale, and economic considerations. However, the data strongly supports the consideration of enzymatic resolution as a primary strategy in modern chiral synthesis.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Green Chemistry: The Role of Enzymes in Sustainable Solutions-Amano Enzyme Inc. [amano-enzyme.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 8. Enzymes & Sustainability – EnzymeWizard [enzymewizard.com.au]
- 9. researchgate.net [researchgate.net]
- 11. Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A [pubs.rsc.org]
Comparison of analytical methods for the quantification of 2-hydroxybutyrate
For researchers, scientists, and drug development professionals, the accurate quantification of 2-hydroxybutyrate (2-HB) is of growing importance. This endogenous metabolite has emerged as a key biomarker for monitoring metabolic stress, insulin (B600854) resistance, and other metabolic dysregulations. The choice of analytical methodology is critical for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of the most common analytical methods for 2-HB quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and enzymatic assays.
This document delves into the performance characteristics of each method, supported by experimental data. Detailed methodologies are provided to facilitate the replication and validation of findings. Additionally, signaling pathway and experimental workflow diagrams are included to provide a clear visual representation of the underlying biochemical processes and analytical procedures.
Performance Comparison of Analytical Methods
The selection of an appropriate assay for 2-hydroxybutyrate quantification is a critical decision that directly impacts the reliability and accuracy of research and clinical findings. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and enzymatic assays based on available data.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assay |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass-to-charge ratio. | Separation by liquid chromatography and detection by mass-to-charge ratio of precursor and product ions. | Enzyme-catalyzed reaction producing a detectable colorimetric or fluorometric signal. |
| Lower Limit of Quantification (LLOQ) | ~1 - 5 µM[1][2] | ~0.5 µg/mL | Typically in the low µM range. |
| Linearity Range | 1 - 1000 µmol/L[1] | 0.500 - 40.0 µg/mL | Wide linear range, for example, 0.10 to 3.95 mmol/L for a related analyte (β-hydroxybutyrate).[3][4] |
| Precision (CV%) | Intra-day: 2-4%, Inter-day: 2-4%[1] | Intra-run: <5.5%, Inter-run: <5.8% | Intra-assay: <3.8% - 6.5%, Inter-assay: <9.8% for related analytes (e.g., γ-hydroxybutyrate, β-hydroxybutyrate).[3][5] |
| Accuracy/Recovery (%) | 96 - 101%[2] | 96.3 - 103% | Mean recoveries of 105-109% for a related analyte (γ-hydroxybutyrate).[5] |
| Throughput | Lower throughput due to derivatization and longer run times. | Higher throughput than GC-MS. | High-throughput, suitable for large sample numbers.[6] |
| Specificity | High, but requires derivatization which can introduce variability. | Very high, considered the gold standard for specificity.[6] | High, but with potential for cross-reactivity with structurally similar molecules. |
| Ease of Use | Requires specialized expertise and instrumentation.[6] | Requires specialized expertise and instrumentation.[6] | Relatively simple and can be automated.[6] |
| Cost | Higher initial instrument cost and cost per sample.[6] | Higher initial instrument cost and cost per sample.[6] | Generally lower cost per sample.[6] |
Metabolic Pathway of 2-Hydroxybutyrate Production
Under conditions of metabolic stress, such as insulin resistance and oxidative stress, the production of 2-hydroxybutyrate increases. This is primarily due to the upregulation of the transsulfuration pathway to synthesize glutathione, a key antioxidant. This pathway generates α-ketobutyrate as a byproduct, which is then converted to 2-hydroxybutyrate.
Caption: Metabolic pathway illustrating the production of 2-hydroxybutyrate.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and sensitive technique for the quantification of 2-HB in biological matrices. The following protocol is a general guideline and may require optimization for specific instrumentation and sample types.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of serum or plasma, add an internal standard (e.g., 2-HB-d3).
-
Acidify the sample with 5 M HCl.
-
Perform liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate to allow for the derivatization of the hydroxyl and carboxyl groups of 2-HB, which increases its volatility.
3. GC-MS Analysis:
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a non-polar column, such as a DB-5 or equivalent.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60-80°C), ramps up to a higher temperature (e.g., 280-300°C) to elute the analyte.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to monitor characteristic ions of the derivatized 2-HB and the internal standard.
Caption: A typical experimental workflow for the quantification of 2-HB using GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of 2-HB without the need for derivatization.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or serum, add an internal standard (e.g., 2-HB-d3).
-
Add a cold protein precipitation solvent, such as acetonitrile (B52724) or methanol, to the sample.
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
The sample is now ready for injection or can be dried down and reconstituted in the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: A reversed-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) negative ion mode.
-
Detection: Use multiple reaction monitoring (MRM) to monitor the specific precursor-to-product ion transitions for 2-HB and its internal standard for accurate quantification.
Caption: A typical experimental workflow for the quantification of 2-HB using LC-MS/MS.
Enzymatic Assay
Enzymatic assays provide a high-throughput and cost-effective method for 2-HB quantification. The principle involves the enzymatic conversion of 2-HB, leading to the production of a detectable signal.
1. Reagent Preparation:
-
Prepare 2-HB standards by serially diluting a stock solution to create a standard curve.
-
Prepare the reaction buffer and enzyme solution as per the manufacturer's instructions.
2. Assay Procedure:
-
Pipette standards, controls, and samples into a 96-well microplate.
-
Add the enzyme solution to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
The enzymatic reaction, often involving the reduction of NAD+ to NADH, produces a change in absorbance or fluorescence.
3. Detection:
-
Measure the absorbance (e.g., at 340 nm for NADH) or fluorescence using a microplate reader.
4. Data Analysis:
-
Subtract the blank reading from all measurements.
-
Generate a standard curve by plotting the signal of the standards against their concentrations.
-
Determine the concentration of 2-HB in the samples by interpolating their signal on the standard curve.
Note: The performance characteristics of enzymatic assays can vary between different commercial kits. It is important to validate the chosen assay for the specific sample matrix and intended application. Much of the detailed public data on enzymatic assays for hydroxybutyrates focuses on β-hydroxybutyrate, a related but distinct molecule. While the assay principles are similar, performance characteristics may differ.
References
- 1. usercontent.one [usercontent.one]
- 2. mdpi.com [mdpi.com]
- 3. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Unveiling the Specificity Challenge: A Comparative Guide to 2-Hydroxybutyrate Cross-reactivity in Enzymatic Assays
For researchers, scientists, and drug development professionals, the accurate measurement of metabolic biomarkers is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 2-hydroxybutyrate (2-HB), an emerging biomarker for insulin (B600854) resistance and metabolic stress, in common enzymatic assays. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the knowledge to select appropriate assay methodologies and interpret their results with confidence.
The structural similarity of 2-hydroxybutyrate to other key metabolites, such as lactate (B86563) and β-hydroxybutyrate (BHB), presents a significant analytical challenge. This guide delves into the specifics of this cross-reactivity, offering insights into the performance of various enzymatic assays and highlighting the importance of methodological selection.
Quantitative Data Summary
The following table summarizes the cross-reactivity of 2-hydroxybutyrate in various enzymatic assays based on available data. It is important to note that the degree of interference can be concentration-dependent and may vary between different assay manufacturers and kit lots.
| Assay | Target Analyte | Enzyme | Principle of Detection | Known Cross-Reactivity with 2-Hydroxybutyrate | Reference |
| Lactate Assay | Lactate | Lactate Oxidase/Peroxidase | Colorimetric (Trinder Reaction) | Significant Interference: High concentrations of hydroxybutyrate isomers, including β-hydroxybutyrate, can lead to falsely low lactate readings.[1][2] The structural similarity of 2-HB suggests a high potential for similar interference. | [1][2] |
| β-Hydroxybutyrate Assay | β-Hydroxybutyrate | β-Hydroxybutyrate Dehydrogenase | Colorimetric or Fluorometric (NADH formation) | Potential for Cross-Reactivity: The specificity of β-hydroxybutyrate dehydrogenase for its substrate is crucial. While many commercial kits claim high specificity, the potential for cross-reactivity with 2-HB, a structural isomer, cannot be entirely ruled out without specific validation.[3][4] | [3][4] |
| α-Hydroxybutyrate Assay (XpressGT®) | α-Hydroxybutyrate (2-HB) | Specific α-Hydroxybutyrate Dehydrogenase | Photometric | High Specificity: This enzymatic assay is designed for the specific quantification of α-HB and shows good agreement with LC-MS methods.[5] | [5] |
| Lactate Dehydrogenase (LDH) Assay | Lactate Dehydrogenase | Lactate Dehydrogenase | UV (NADH formation/consumption) | Indirect Interference: 2-HB can be a substrate for certain LDH isoenzymes (historically referred to as α-hydroxybutyrate dehydrogenase activity), potentially affecting assays that measure total LDH activity by providing an alternative substrate.[6][7] | [6][7] |
Note: Gold standard methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are available for the highly specific quantification of 2-hydroxybutyrate and can be used to validate enzymatic assay results and investigate discrepancies.[8][9][10]
Experimental Protocols
Detailed methodologies are crucial for understanding and reproducing cross-reactivity studies. Below are generalized protocols for key experiments cited in this guide. Researchers should always refer to the specific manufacturer's instructions for commercial assay kits.
Protocol 1: Evaluation of 2-Hydroxybutyrate Interference in a Colorimetric Lactate Assay (Trinder Reaction)
1. Principle: This protocol assesses the interference of 2-HB in a lactate assay that utilizes lactate oxidase and peroxidase. Lactate oxidase catalyzes the oxidation of lactate to pyruvate (B1213749) and hydrogen peroxide (H₂O₂). In the presence of peroxidase, H₂O₂ reacts with a chromogenic substrate to produce a colored product, which is measured spectrophotometrically. Interfering substances can affect the enzymatic reactions or the colorimetric detection.[1][2]
2. Materials:
- Lactate assay kit (Trinder-based)
- L-Lactate standards
- 2-Hydroxybutyrate sodium salt
- Phosphate-buffered saline (PBS), pH 7.4
- Microplate reader
3. Procedure:
- Prepare a series of lactate standards in PBS according to the assay kit instructions.
- Prepare a series of 2-HB solutions in PBS at various concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).
- Prepare samples containing a fixed, known concentration of lactate (e.g., 2 mM) spiked with the different concentrations of 2-HB.
- Prepare control samples containing only the fixed concentration of lactate and samples containing only the different concentrations of 2-HB (to assess direct reaction with the assay reagents).
- Add samples, standards, and controls to a 96-well microplate.
- Add the lactate assay reagent mixture (containing lactate oxidase, peroxidase, and chromogenic substrate) to all wells.
- Incubate the plate at the recommended temperature and time (e.g., 37°C for 10 minutes).
- Measure the absorbance at the specified wavelength (e.g., 560 nm).
- Calculate the apparent lactate concentration in the spiked samples and compare it to the known lactate concentration to determine the percentage of interference.
Protocol 2: Assessment of Substrate Specificity of β-Hydroxybutyrate Dehydrogenase
1. Principle: This protocol determines whether 2-HB can act as a substrate for β-hydroxybutyrate dehydrogenase, the key enzyme in most BHB assays. The reaction involves the oxidation of the hydroxybutyrate substrate and the concomitant reduction of NAD⁺ to NADH. The formation of NADH is monitored by measuring the increase in absorbance at 340 nm.[3][11][12]
2. Materials:
- β-Hydroxybutyrate dehydrogenase enzyme
- β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
- β-Hydroxybutyrate sodium salt (as the primary substrate)
- 2-Hydroxybutyrate sodium salt (as the potential cross-reactant)
- Reaction buffer (e.g., Tris-HCl, pH 8.5)
- UV-Vis spectrophotometer
3. Procedure:
- Prepare a reaction mixture containing the reaction buffer and NAD⁺.
- Add a specific concentration of the primary substrate (β-hydroxybutyrate) to initiate the reaction.
- Add a defined amount of β-hydroxybutyrate dehydrogenase to the reaction mixture and immediately start monitoring the change in absorbance at 340 nm over time. This will establish the baseline enzyme activity with its intended substrate.
- Repeat the experiment, but instead of β-hydroxybutyrate, add the same concentration of 2-hydroxybutyrate to the reaction mixture.
- Monitor the change in absorbance at 340 nm. A significant increase in absorbance indicates that 2-HB is being oxidized by the enzyme, demonstrating cross-reactivity.
- To further quantify, perform kinetic studies (e.g., Michaelis-Menten kinetics) with both substrates to determine Km and Vmax values, which will provide a quantitative measure of the enzyme's preference for each substrate.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental logic and the metabolic context of 2-hydroxybutyrate, the following diagrams are provided.
Caption: Workflow for assessing 2-HB interference in a lactate assay.
Caption: Simplified metabolic pathways leading to 2-HB and BHB formation.
References
- 1. A falsely low lactate: discrepancies in lactate measurement between blood gas and core laboratory instruments due to β-hydroxybutyrate interference-a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cbioc.com [cbioc.com]
- 4. ekfusa.com [ekfusa.com]
- 5. Enzymatic detection of α-hydroxybutyrate, an important marker of insulin resistance, and comparison with LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of three serum alpha-hydroxybutyrate dehydrogenase procedures for lactate dehydrogenase isoenzyme discrimination [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Enhancing Poly(-3-hydroxybutyrate) Performance: A Comparative Guide to Natural and Synthetic Additives
For researchers, scientists, and drug development professionals, the inherent brittleness and narrow processing window of poly(-3-hydroxybutyrate) (PHB) present significant challenges. This guide offers an objective comparison of natural and synthetic additives used to modify PHB, supported by experimental data, to aid in the selection of appropriate materials for advanced applications.
Poly(-3-hydroxybutyrate), a biodegradable and biocompatible polyester (B1180765) produced by microorganisms, holds immense promise as a sustainable alternative to conventional plastics. However, its practical application is often limited by its poor mechanical properties, namely high stiffness and low elongation at break, as well as its thermal instability during processing.[1] The incorporation of additives, such as plasticizers and nucleating agents, is a key strategy to overcome these limitations. This guide delves into a comparative analysis of both natural and synthetic additives, providing a comprehensive overview of their impact on the performance of PHB-based materials.
Performance Comparison of Additives
The selection of an appropriate additive is contingent on the desired final properties of the PHB material. The following tables summarize the quantitative effects of various natural and synthetic additives on the mechanical and thermal properties of PHB.
Mechanical Properties
The addition of plasticizers generally leads to a decrease in tensile strength and elastic modulus, while significantly increasing the elongation at break, resulting in a more flexible and less brittle material.
| Additive Type | Additive | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference(s) |
| Natural | Epoxidized Cottonseed Oil | 5 | - | Increased by 46% | Reduced by 35% | [2] |
| Natural | Soy Lecithin | 20 | 18.2 | 17.0 | 1.1 | [3] |
| Natural | Glycerol | 20 | 16.5 | 2.6 | 1.5 | [3] |
| Synthetic | Polyethylene Glycol (PEG) | 20 | 15.5 | 13.5 | 0.9 | [3] |
| Synthetic | Atactic PHB (a-PHB) | 50 | - | Increased 30-fold | - | [4] |
| Synthetic | Polyester Oligomer (P2) | 20 | ~25 | Increased by ~450% | ~1.0 | [5] |
| Control | Neat PHB | - | 22.8 | 3.8 | 3.4 | [3] |
Table 1: Comparison of the effects of natural and synthetic plasticizers on the mechanical properties of PHB.
Thermal Properties
Nucleating agents and some plasticizers can alter the thermal characteristics of PHB, influencing its processing and final crystalline structure. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and the degree of crystallinity.
| Additive Type | Additive | Concentration (wt%) | Glass Transition Temp. (°C) | Melting Temp. (°C) | Crystallinity (%) | Reference(s) |
| Natural | Licowax | 0.1 | - | - | Reduced by 18% | [2] |
| Natural | Soy Lecithin | 20 | - | 163.4 | 35 (XRD) | [3] |
| Natural | Glycerol | 20 | - | 165.1 | 34 (XRD) | [3] |
| Synthetic | Polyethylene Glycol (PEG) | 20 | - | 166.3 | 39.2 (XRD) | [3] |
| Synthetic | ULTRATALC® 609 | 5 | - | Negligible effect | - | [6] |
| Synthetic | Boron Nitride (BN) | 0.5 | - | - | - | [7] |
| Control | Neat PHB | - | 4.9 | 168.2 | 38 (XRD) | [3] |
Table 2: Comparison of the effects of natural and synthetic additives on the thermal properties of PHB.
Mechanisms of Action and Experimental Workflow
To understand how these additives impart their effects, it is crucial to visualize their mechanisms of action at a molecular level and the experimental workflow used to characterize the resulting materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review [frontiersin.org]
- 3. PHB Processability and Property Improvement with Linear-Chain Polyester Oligomers Used as Plasticizers [mdpi.com]
- 4. Crystallization of polymers - Wikipedia [en.wikipedia.org]
- 5. unige.iris.cineca.it [unige.iris.cineca.it]
- 6. In vivo and Post-synthesis Strategies to Enhance the Properties of PHB-Based Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bura.brunel.ac.uk [bura.brunel.ac.uk]
Evaluating the impact of different acylating agents in kinetic resolutions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Acylating Agents in Enantioselective Transformations
Acylation is a cornerstone of kinetic resolution, a powerful technique for separating racemic mixtures into their constituent enantiomers. The choice of the acylating agent is a critical parameter that directly influences the efficiency, enantioselectivity, and overall success of the resolution. This guide provides an objective comparison of common and novel acylating agents, supported by experimental data, to inform the rational design of kinetic resolution protocols.
Performance Comparison of Acylating Agents
The efficacy of an acylating agent is highly dependent on the substrate, the catalyst (whether enzymatic or synthetic), and the reaction conditions. The following table summarizes quantitative data from various studies to illustrate the impact of different agents on the kinetic resolution of alcohols and amines.
| Acylating Agent | Substrate Type | Catalyst / Enzyme | Selectivity (s) / Enantiomeric Ratio (E) | Enantiomeric Excess (ee%) | Conversion / Yield (%) | Key Remarks |
| Acetic Anhydride (B1165640) | Secondary Alcohols | Planar-chiral DMAP analogue | 14 - 52 | Up to 99.2% (unreacted alcohol) | ~50% | A common, inexpensive agent; selectivity is highly catalyst-dependent.[1][2] |
| Propionic Anhydride | Secondary Alcohols | Amidine-Based Catalyst (CF3-PIP) | s = 85 (for phenyl t-butyl carbinol) | >99% | ~50% | Often provides higher enantioselectivity than acetic anhydride due to increased steric bulk.[3][4] |
| Isobutyric Anhydride | Secondary Alcohols | Amidine-Based Catalyst (BTM) | - | High | ~50% | Can be the optimal agent for specific catalysts, demonstrating the need for screening.[3] |
| Vinyl Acetate (B1210297) | (R/S)-Propranolol | Candida antarctica Lipase B (CAL-B) | E = 57 | High | ~50% | A widely used acyl donor in enzymatic resolutions, acting as an irreversible acylating agent. |
| Isopropenyl Acetate | (R/S)-Propranolol | Candida antarctica Lipase B (CAL-B) | E > 300 | Up to 99% | 50% | Often shows higher efficiency and enantioselectivity compared to vinyl acetate in enzymatic resolutions.[5] |
| (S)-O-Me-mandelic Acid | N-Heterocycles | Stoichiometric (with hydroxamic acid) | s = 24 | - | 40% | Chiral acylating agents can induce diastereoselective reactions for resolving amines.[6] |
| Ionic Anhydride | Secondary Alcohols | Candida antarctica Lipase B (CAL-B) | E > 170 | High | 46-48% | Generated in situ, allowing for easy recovery of both enantiomers without chromatography.[7] |
| Benzoic Anhydride | Secondary Alcohols | Planar-chiral DMAP analogue | Lower than Acetic Anhydride | - | - | Demonstrated lower selectivity compared to acetic anhydride in a specific catalytic system.[2] |
| Cyclic Anhydrides | Alcohols | Enzymes (e.g., Lipases) | - | - | - | Offers the advantage of easy separation of the resulting monoester from the unreacted alcohol via basic extraction.[8] |
Visualizing the Process and Logic
To better understand the experimental and decision-making processes, the following diagrams have been generated.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.bu.edu [people.bu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Kinetic Resolution of Secondary Alcohols Using an Ionic Anhydride Generated In Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic acylation : assessing the greenness of different acyl donors - Green Chemistry (RSC Publishing) DOI:10.1039/C1GC15576H [pubs.rsc.org]
Comparison of different immobilization supports for Candida antarctica lipase B
A Comparative Guide to Immobilization Supports for Candida antarctica Lipase (B570770) B
Candida antarctica lipase B (CALB) is a versatile and widely utilized enzyme in various biotechnological applications, including pharmaceuticals, fine chemicals, and biodiesel production.[1] Its high stability and broad substrate specificity make it a valuable biocatalyst.[1] However, for industrial applications, immobilization of CALB is crucial to enhance its stability, facilitate recovery and reuse, and reduce operational costs.[1][2] This guide provides a comparative analysis of different immobilization supports for CALB, presenting experimental data, detailed protocols, and a visual workflow to aid researchers in selecting the optimal support for their specific needs.
Performance Comparison of Immobilization Supports
The choice of support material significantly influences the performance of the immobilized enzyme. Key parameters for comparison include immobilization yield, specific activity, thermal stability, and reusability. The following tables summarize the performance of CALB on various supports based on published experimental data.
Table 1: Comparison of Immobilization Efficiency and Activity
| Support Material | Immobilization Method | Immobilization Yield (%) | Specific Activity | Reference |
| Magnetic Nanoparticles (Fe3O4@SiO2–epoxy) | Covalent Attachment | 84 | 6.3 U/mg | [3] |
| Polyurethane (PU) Foam | Entrapment | - | 5.52 U/g | [4] |
| Silica-Lignin Matrix | Adsorption | - | 92% of native enzyme activity | [5] |
| Macroporous Resin (coated) | Adsorption + Coating | - | Biodiesel conversion rate of 98.5% | [6] |
| NH2-MIL-53(Al) (MOF) | In situ Entrapment | >85 | 29% of free enzyme activity | [7] |
| Silicone Nanofilaments | Adsorption | - | Up to 3129 U | [8] |
| Octyl-Agarose | Interfacial Activation | - | - | [9] |
| Green Coconut Fiber | Covalent Attachment | - | - | [10] |
Note: Direct comparison of specific activity can be challenging due to variations in assay conditions and units across different studies.
Table 2: Comparison of Stability and Reusability
| Support Material | Stability Characteristic | Reusability | Reference |
| Magnetic Nanoparticles (Covalent Attachment) | Preserved 60% of initial activity after eight cycles; 90% activity after 6 weeks of storage.[11] | Retained >49% conversion after 10 cycles.[12] | [11][12] |
| Polyurethane (PU) Foam (Adsorption) | - | 95.9% conversion after 24h reaction. | [4] |
| Silica-Lignin Matrix | Retained >80% of its activity after 20 reaction cycles. | Retained over 80% of its activity after 20 catalytic cycles.[5] | [5] |
| Bacillus subtilis cells | Retained ~50% activity after nine reuse cycles. | - | [1] |
| Magnetic Poly(Urea-Urethane) Nanoparticles | Residual activities of 95-100% at 40-80 °C for 6h. | 95% conversion after 8 cycles. | [13] |
| In situ Immobilized on MIL-53(Fe) | More stable at elevated temperatures than covalently immobilized. | >70% retained activity for at least eight cycles. | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the immobilization and activity assay of CALB.
Protocol 1: Covalent Immobilization of CALB on Magnetic Nanoparticles
This protocol is based on the covalent attachment of CALB to functionalized magnetic nanoparticles.[11][15]
Materials:
-
Magnetite nanoparticles (Fe3O4)
-
Lysine (B10760008) solution (17 mg/mL in distilled water)[15]
-
Glutaraldehyde (GLUT) solution (0.3% w/v)[15]
-
Candida antarctica lipase B (CALB) broth (18 mg enzyme/mL)[15]
-
Distilled water
-
Phosphate (B84403) buffer (10 mM, pH 8.0)
Procedure:
-
Amination of Magnetic Nanoparticles:
-
Activation with Glutaraldehyde:
-
Enzyme Immobilization:
Protocol 2: Lipase Activity Assay using p-Nitrophenyl Butyrate (B1204436) (pNPB)
This is a common spectrophotometric assay to determine the hydrolytic activity of lipase.[1][16]
Materials:
-
Immobilized CALB
-
p-Nitrophenyl butyrate (pNPB) stock solution (e.g., 2 mM in dry DMSO)[16]
-
Activity buffer (e.g., 10 mM sodium phosphate buffer, pH 8.0)[1]
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Initiation of Reaction:
-
Measurement:
-
Immediately start monitoring the increase in absorbance at a specific wavelength (e.g., 405 nm) which corresponds to the release of p-nitrophenol.
-
The initial rate of the reaction is used to calculate the enzyme activity. One unit of activity is often defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
-
Visualizing the Experimental Workflow
A systematic workflow is essential for the objective comparison of different immobilization supports. The following diagram illustrates a typical experimental process.
Caption: Experimental workflow for comparing CALB immobilization supports.
This guide provides a foundational comparison of various supports for CALB immobilization. Researchers should consider the specific requirements of their application, including solvent system, temperature, and cost, when selecting the most appropriate support and immobilization strategy. The provided protocols and workflow offer a starting point for systematic evaluation and optimization.
References
- 1. Thermostable and recyclable Candida antarctica lipase B immobilized on Bacillus subtilis using sortase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Evaluation of different methods for immobilization of Candida antarctica lipase B (CalB lipase) in polyurethane foam and its application in the production of geranyl propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Immobilization of Candida antarctica lipase B by covalent attachment to green coconut fiber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immobilization of CALB on lysine-modified magnetic nanoparticles: influence of the immobilization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CALB Immobilized onto Magnetic Nanoparticles for Efficient Kinetic Resolution of Racemic Secondary Alcohols: Long-Term Stability and Reusability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immobilization of Candida antarctica Lipase B on Magnetic Poly(Urea-Urethane) Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of covalent and in situ immobilization of Candida antarctica lipase A on a flexible nanoporous material - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Production of Enantiopure Hydroxybutyrates: Synthetic vs. Microbial Routes
For Researchers, Scientists, and Drug Development Professionals
Enantiomerically pure hydroxybutyrates, particularly (R)- and (S)-3-hydroxybutyrate (3-HB), are crucial chiral building blocks in the pharmaceutical industry for the synthesis of a wide range of therapeutics. The selection of a production method, whether synthetic or microbial, is a critical decision that impacts yield, purity, scalability, and cost. This guide provides an objective comparison of these two primary production strategies, supported by experimental data and detailed protocols to inform your research and development endeavors.
At a Glance: Synthetic vs. Microbial Production
| Feature | Synthetic Production | Microbial Production |
| Primary Approach | Chemo-enzymatic kinetic resolution, asymmetric hydrogenation | Whole-cell biocatalysis using engineered microorganisms |
| Key Advantages | High enantiomeric excess (>99%), well-established chemical principles, potentially faster process development for specific targets. | Utilizes renewable feedstocks, potential for lower cost at scale, can produce either enantiomer with high purity by selecting specific enzymes. |
| Key Disadvantages | Often involves racemic starting materials (theoretical max yield of 50% for one enantiomer in kinetic resolution), use of organic solvents and metal catalysts, may require harsh reaction conditions. | Can be limited by lower titers and productivity, requires extensive metabolic engineering and fermentation optimization, downstream processing can be complex. |
| Typical Feedstock | Racemic esters (e.g., ethyl 3-hydroxybutyrate), β-ketoesters (e.g., ethyl acetoacetate). | Sugars (e.g., glucose), glycerol. |
| Enantioselectivity | Excellent, often >99% e.e. | Excellent, typically produces a single enantiomer (>99% e.e.). |
Quantitative Performance Metrics
The following tables summarize key quantitative data from experimental studies to provide a direct comparison of the performance of synthetic and microbial production methods.
Table 1: Microbial Production of Enantiopure 3-Hydroxybutyrate (B1226725)
| Organism | Enantiomer | Key Genes Expressed | Titer (g/L) | Yield (g/g glucose) | Time (h) | Reference |
| Escherichia coli MG1655(DE3) | (R)-3-HB | phaA, phaB, tesB | 2.92 | Not Reported | 48 | [1][2][3] |
| Escherichia coli MG1655(DE3) | (S)-3-HB | thl, hbd, tesB | 2.08 | Not Reported | 48 | [1][2][3] |
| Engineered E. coli Q5081 | (R)-3-HB | Optimized pathway, NADPH regeneration | 75.7 | 0.34 | 60 | [4] |
| Engineered E. coli | (R)-3-HB | phaA, phaB, PHA depolymerase | Not Reported (Yield: 49.5% of theoretical max) | 0.495 | Not Reported | [5] |
Table 2: Synthetic Production of Enantiopure Ethyl 3-Hydroxybutyrate
| Method | Target Enantiomer | Catalyst / Enzyme | Yield (%) | Enantiomeric Excess (e.e., %) | Key Conditions | Reference |
| Enzymatic Kinetic Resolution | (S)-Ethyl 3-hydroxybutyrate | Immobilized Candida antarctica lipase (B570770) B (CAL-B) | ~40 (for S-enantiomer) | >96 | Solvent-free, vinyl acetate (B1210297) as acyl donor | [6][7] |
| Enzymatic Kinetic Resolution | (R)-Ethyl 3-hydroxybutyrate | Immobilized Candida antarctica lipase B (CAL-B) | ~33 (from remaining ester) | >96 | Two-step process with alcoholysis | [6][7] |
| Asymmetric Hydrogenation | (R)-Ethyl 3-hydroxybutyrate | Ru-BINAP catalyst | 94.7 | 94 | 60°C, 10 bar H₂ | [8] |
| Microbial Reduction | (R)-Ethyl 3-hydroxybutyrate | Paracoccus denitrificans | 32.7 (from 150 mM EAA) | 98.9 | Anaerobic, with nitrate (B79036) | [9] |
Experimental Protocols
Microbial Production of (R)-3-Hydroxybutyrate via Fed-Batch Fermentation
This protocol is based on the principles of high-density cell culture and induction of a synthetic metabolic pathway in E. coli.
1. Strain and Plasmid Construction:
-
An E. coli strain, such as MG1655(DE3), is used as the host.
-
A plasmid is constructed to express the necessary genes for the (R)-3-HB pathway. This typically includes:
-
The genes are placed under the control of an inducible promoter, such as the T7 promoter.
2. Inoculum Preparation:
-
A single colony of the engineered E. coli strain is inoculated into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection.
-
The culture is incubated overnight at 37°C with shaking at 250 rpm.
-
The overnight culture is then used to inoculate a larger volume of seed culture medium (e.g., 100 mL of LB in a 500 mL flask) and grown under the same conditions for 8-10 hours.
3. Bioreactor Fermentation:
-
A 5-liter bioreactor containing a defined mineral salt medium with glucose as the carbon source is inoculated with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
The fermentation is carried out at 37°C with the pH maintained at 7.0 by automatic addition of a base (e.g., NH₄OH). The dissolved oxygen level is maintained at 20% of air saturation by controlling the agitation speed and airflow rate.
-
A fed-batch strategy is employed to achieve high cell density. Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), a concentrated glucose solution is fed into the bioreactor to maintain a low glucose concentration.
-
When the cell density reaches a high OD₆₀₀ (e.g., >50), the expression of the pathway genes is induced by adding an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
The fermentation is continued for a set period (e.g., 48-60 hours) post-induction, with samples taken periodically to measure cell density, glucose concentration, and 3-HB titer.[4]
4. Downstream Processing:
-
The fermentation broth is centrifuged to remove the bacterial cells.
-
The supernatant, containing the secreted 3-HB, is then subjected to purification steps, which can include filtration, extraction, and chromatography to isolate the enantiopure product.
Synthetic Production of (S)- and (R)-Ethyl 3-Hydroxybutyrate via Enzymatic Kinetic Resolution
This protocol outlines a two-step chemo-enzymatic process for the resolution of racemic ethyl 3-hydroxybutyrate.[6][7]
Step 1: Production of (S)-Ethyl 3-hydroxybutyrate
1. Reaction Setup:
-
Racemic ethyl 3-hydroxybutyrate and vinyl acetate (as the acyl donor) are mixed in a solvent-free system.
-
Immobilized Candida antarctica lipase B (CAL-B) is added to the mixture.
2. Reaction Conditions:
-
The reaction is conducted in a batchwise loop reactor where the reactants are circulated through a column containing the immobilized enzyme.
-
The temperature is maintained at an optimal level for the enzyme, typically around 30-40°C.
-
The reaction progress is monitored by gas chromatography (GC) to determine the conversion and enantiomeric excess of the remaining (S)-ethyl 3-hydroxybutyrate.
3. Product Isolation:
-
Once the desired conversion is reached (typically around 50-60% to achieve high e.e. of the unreacted enantiomer), the reaction is stopped.
-
The enzyme is recovered by filtration for reuse.
-
The reaction mixture, containing (S)-ethyl 3-hydroxybutyrate and the acetylated (R)-enantiomer, is separated by fractional distillation.
Step 2: Production of (R)-Ethyl 3-hydroxybutyrate
1. Alcoholysis Reaction:
-
The (R)-enriched ethyl 3-acetoxybutyrate obtained from the first step is subjected to alcoholysis with ethanol.
-
The same immobilized CAL-B is used as the catalyst.
2. Reaction Conditions and Isolation:
-
The reaction is carried out under similar conditions to the first step.
-
The (R)-ethyl 3-hydroxybutyrate produced is then isolated by fractional distillation.
Visualizing the Pathways and Workflows
Microbial Production Pathway for (R)-3-Hydroxybutyrate
Caption: Metabolic pathway for the microbial production of (R)-3-hydroxybutyrate in engineered E. coli.
Synthetic Production Workflow via Kinetic Resolution
Caption: Workflow for the chemo-enzymatic synthesis of enantiopure ethyl 3-hydroxybutyrate.
Concluding Remarks
The choice between synthetic and microbial production of enantiopure hydroxybutyrates is multifaceted and depends on the specific requirements of the project.
Synthetic routes , particularly those employing enzymatic resolutions, offer a well-trodden path to high enantiomeric purity.[6][7] These methods are often favored for smaller-scale production and when rapid access to a specific enantiomer is required without the lengthy development time associated with microbial strain engineering. However, the inherent 50% yield limitation of kinetic resolutions for a single enantiomer and the reliance on organic solvents and catalysts are significant drawbacks.
Microbial production , on the other hand, presents a more sustainable and potentially cost-effective solution for large-scale manufacturing.[4] The ability to use renewable feedstocks and the inherent stereospecificity of enzymes to produce a single enantiomer are major advantages. Recent advances in metabolic engineering have led to significant improvements in titers and productivity, making microbial routes increasingly competitive.[4] The primary challenges lie in the complexity of strain development, fermentation optimization, and downstream purification.
For drug development professionals and scientists, a thorough evaluation of project-specific needs, including scale, timeline, cost constraints, and desired purity, will ultimately guide the selection of the most appropriate production strategy. As metabolic engineering techniques continue to advance, the efficiency and economic viability of microbial production are expected to further improve, making it an increasingly attractive option for the sustainable synthesis of these vital chiral intermediates.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Metabolic Engineering of Escherichia coli for Enhanced Production of (R)- and (S)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of Escherichia coli for enhanced production of (R)- and (S)-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolic Engineering of Escherichia coli for Production of Enantiomerically Pure (R)-(−)-Hydroxycarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 7. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
- 9. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different chiral stationary phases for GC separation
For researchers, scientists, and drug development professionals navigating the complex world of chiral separations, selecting the optimal chiral stationary phase (CSP) for gas chromatography (GC) is a critical step. This guide provides a comparative analysis of various CSPs, summarizing their performance with supporting experimental data to facilitate informed decisions in your analytical workflow.
The enantioselective separation of chiral compounds is paramount in numerous fields, particularly in the pharmaceutical industry, where the therapeutic effects and toxicity of enantiomers can differ significantly. Gas chromatography, with its high resolution and sensitivity, is a powerful technique for chiral analysis, and the heart of this technique lies in the chiral stationary phase. This guide explores the performance of established and emerging CSPs, including cyclodextrin (B1172386) derivatives, ionic liquids, and porous organic cages.
Performance Comparison of Chiral Stationary Phases
The selection of a CSP is often guided by the chemical nature of the analyte. To aid in this selection, the following tables summarize the performance of different CSPs for the separation of common classes of chiral compounds. The data presented includes resolution (Rs) and separation factor (α), key indicators of a column's ability to distinguish between enantiomers.
Cyclodextrin-Based CSPs
Derivatized cyclodextrins are the most widely used CSPs in gas chromatography due to their versatility and broad applicability.[1] They are cyclic oligosaccharides that form inclusion complexes with a wide range of molecules, and their chiral recognition capabilities can be tailored by modifying the hydroxyl groups with various substituents.
Table 1: Performance of Selected Cyclodextrin-Based CSPs for Various Analytes
| Analyte | Column | Resolution (Rs) | Separation Factor (α) | Reference |
| Terpenes | ||||
| (±)-α-Pinene | Rt-βDEXsm | 3.14 | - | [2] |
| (±)-Limonene | Rt-βDEXse | 8.05 | - | [2] |
| Alcohols | ||||
| (±)-1-Phenylethanol | Rt-βDEXsa | - | - | [1] |
| (±)-Linalool | Rt-βDEXse | - | - | [1] |
| Esters | ||||
| (±)-Methyl lactate | 2,3,6-tri-O-octanoyl-β-cyclodextrin | 5.49 | - | [3] |
| Ketones | ||||
| (±)-Camphor | Rt-βDEXsa | - | - | [1] |
Note: '-' indicates data not specified in the provided reference.
Emerging Chiral Stationary Phases
In recent years, novel CSPs have been developed to address the limitations of traditional phases and to offer complementary selectivity. These include ionic liquids, porous organic cages (POCs), and metal-organic frameworks (MOFs).
Ionic Liquids (ILs): Chiral ionic liquids offer unique separation mechanisms due to their ionic and tunable nature. They have shown promise for the separation of polar compounds and can exhibit different enantioselectivities compared to cyclodextrin phases.[2][4]
Porous Organic Cages (POCs): POCs are discrete molecules with intrinsic porosity, offering a well-defined chiral environment for separation.[5] They have demonstrated high selectivity for certain chiral molecules, sometimes surpassing that of commercial cyclodextrin columns.[6] For instance, one study reported that a chiral POC-coated column could separate racemates that were not resolved on a commercial β-DEX 120 column.[7]
Direct quantitative comparisons across these different classes of CSPs for a standardized set of analytes are still emerging in the literature. However, the available data suggests that these newer phases can be valuable alternatives, particularly for challenging separations where cyclodextrin-based columns may not provide adequate resolution.
Experimental Protocols
Detailed experimental conditions are crucial for reproducing and optimizing chiral separations. Below are representative protocols for the GC separation of selected chiral compounds on cyclodextrin-based columns.
General Protocol for Chiral GC Separation of Terpenes
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Hydrogen
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 40 °C (1 min hold), then ramp at 2 °C/min to 230 °C
-
Detector: Flame Ionization Detector (FID) at 250 °C
-
Injection: 1 µL, split injection
Protocol for Chiral GC Separation of Linalool
-
Column: Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm, 0.12 µm)
-
Carrier Gas: Helium at 1.5 mL/min
-
Injector Temperature: 250 °C
-
Oven Program: 40 °C for 3 min, then ramp at 2 °C/min to 180 °C, hold for 30 min
-
Detector: Mass Spectrometer (MS)
Protocol for Chiral GC Separation of 1-Phenylethanol
-
Column: Astec CHIRALDEX B-PM (30 m x 0.25 mm I.D., 0.12 μm)
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Temperature: 120 °C (isothermal)
-
Detector: FID at 250 °C
-
Injection: 1 µL, 80:1 split[8]
Protocol for Chiral GC Separation of Methyl Lactate
-
Column: Capillary chiral column coated with 2,3,6-tri-O-octanoyl-β-cyclodextrin (20-30 m x 250-320 µm ID, 0.31 µm film thickness)
-
Carrier Gas: Inert gas at 25-35 cm/s
-
Injector Temperature: 200-280 °C
-
Oven Temperature: 50-80 °C
-
Detector: FID at 250-280 °C[3]
Visualization of the Chiral Stationary Phase Selection Workflow
The process of selecting an appropriate chiral stationary phase can be systematic. The following diagram illustrates a logical workflow to guide researchers in this process.
Caption: A logical workflow for the selection and optimization of a chiral stationary phase for GC separation.
This guide provides a foundational understanding of the comparative performance of different chiral stationary phases for GC. For specific applications, it is always recommended to consult manufacturer's literature and the latest scientific publications to ensure the selection of the most appropriate column and to optimize the separation conditions for robust and reliable results.
References
- 1. gcms.cz [gcms.cz]
- 2. Ionic cyclodextrins in ionic liquid matrices as chiral stationary phases for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. adamkewley.com [adamkewley.com]
- 6. A chiral porous organic cage for molecular recognition using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Chiral porous organic cage used as stationary phase for gas chromatographic separation of chiral and achiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Separations 1: How do our GC chiral columns compare? [restek.com]
Assessing the Economic Feasibility of Synthetic Routes to Ethyl 2-Hydroxybutyrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of chiral building blocks is a critical aspect of pharmaceutical development. Ethyl 2-hydroxybutyrate, a valuable chiral intermediate, can be synthesized through various routes. This guide provides an objective comparison of the economic feasibility of three primary synthetic methodologies: chemical reduction of ethyl 2-oxobutyrate, the Reformatsky reaction, and biocatalytic reduction. The assessment is supported by experimental data, detailed protocols, and comparative cost analysis to aid in the selection of the most suitable manufacturing strategy.
Executive Summary
The economic viability of a synthetic route is a multifactorial assessment that extends beyond the mere cost of raw materials. It encompasses reaction yield, purity of the final product, catalyst cost and reusability, energy consumption, waste generation, and downstream processing complexity. This guide evaluates three distinct synthetic pathways to this compound, providing a comprehensive framework for decision-making in a research and development setting.
Comparison of Synthetic Routes
| Parameter | Chemical Reduction (Sodium Borohydride) | Reformatsky Reaction | Biocatalytic Reduction (Baker's Yeast) |
| Starting Materials | Ethyl 2-oxobutyrate, Sodium Borohydride (B1222165) | Ethyl 2-bromobutyrate (B1202233), Acetaldehyde (B116499), Zinc dust | Ethyl 2-oxobutyrate, Baker's Yeast, Glucose |
| Key Reagents/Catalysts | Sodium Borohydride | Zinc dust | Baker's Yeast (Saccharomyces cerevisiae) |
| Typical Yield | ~80-85%[1] | High | High, often >90% |
| Reaction Conditions | Mild (e.g., -20°C to 0°C) | Moderate (refluxing THF) | Mild (e.g., room temperature, aqueous media)[2] |
| Stereoselectivity | Achiral product unless chiral reducing agents are used | Achiral product | High enantioselectivity possible (chiral product) |
| Key Advantages | Simple procedure, readily available reagents. | Forms C-C bond and hydroxyl group in one step. | High stereoselectivity, environmentally friendly, mild conditions.[2][3][4] |
| Key Disadvantages | Stoichiometric use of reducing agent, potential for side reactions. | Stoichiometric use of zinc, generation of metallic waste. | Can require longer reaction times, potential for low substrate loading. |
| Estimated Raw Material Cost | Moderate | Moderate to High | Low to Moderate |
| Waste Generation | Borate (B1201080) salts, solvent waste. | Zinc salts, solvent waste. | Biomass, aqueous waste (generally less hazardous). |
Detailed Experimental Protocols
Chemical Reduction of Ethyl 2-Oxobutyrate with Sodium Borohydride
This method involves the reduction of a ketone to a secondary alcohol using a metal hydride.
Protocol:
-
Dissolve ethyl 2-oxobutyrate (1.0 equiv) in methanol (B129727) (MeOH) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to -20°C in a dry ice/acetone bath.
-
Slowly add sodium borohydride (NaBH₄, 2.0 equiv) portion-wise, maintaining the internal temperature below -15°C.
-
After the addition is complete, allow the reaction mixture to stir at -20°C for 1 hour, then warm to 0°C and stir for an additional hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.
Reformatsky Reaction
This organozinc-mediated reaction allows for the formation of β-hydroxy esters.[5]
Protocol:
-
Activate zinc dust (3.0 equiv) in a round-bottom flask under a nitrogen atmosphere by stirring with a catalytic amount of iodine in anhydrous tetrahydrofuran (B95107) (THF) until the iodine color disappears.
-
Add a solution of ethyl 2-bromobutyrate (1.5 equiv) in anhydrous THF dropwise to the activated zinc suspension.
-
Gently heat the mixture to initiate the formation of the Reformatsky reagent.
-
Once the enolate formation is evident (slight exotherm and disappearance of zinc), add a solution of acetaldehyde (1.0 equiv) in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for 1-2 hours until the starting materials are consumed (monitored by TLC or GC).
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to afford this compound.
Biocatalytic Reduction using Baker's Yeast
This method utilizes the enzymatic machinery of a whole-cell biocatalyst for the asymmetric reduction of a ketone.
Protocol:
-
In a flask, prepare a fermentation medium by dissolving sucrose (B13894) or glucose (e.g., 50 g/L) in tap water.
-
Suspend active dry baker's yeast (Saccharomyces cerevisiae, e.g., 20 g/L) in the medium and allow it to activate for 30-60 minutes at room temperature with gentle stirring.
-
Add ethyl 2-oxobutyrate (e.g., 1-5 g/L) to the yeast suspension.
-
Incubate the flask at room temperature (around 25-30°C) with continuous stirring for 24-72 hours.
-
Monitor the progress of the reduction by GC analysis of aliquots taken from the reaction mixture.
-
Upon completion, remove the yeast cells by centrifugation or filtration through celite.
-
Saturate the aqueous filtrate with sodium chloride (NaCl) and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or distillation.
Economic Feasibility Analysis
The economic viability of each route is heavily dependent on the cost of raw materials, the overall process efficiency (yield and reaction time), and the expenses associated with purification and waste disposal.
Raw Material Cost Comparison (Estimated)
| Reagent | Price per kg (USD) - Approximate |
| Ethyl 2-oxobutyrate | Varies, research grade can be high |
| Sodium Borohydride | $25 - $50[6][7][8][9] |
| Ethyl 2-bromobutyrate | $3 - $60[10][11][12][13] |
| Acetaldehyde | $1 - $170[14][15] |
| Zinc Dust | $3 - $145[16][17][18][19][20] |
| Baker's Yeast (Industrial) | $3 - $10[21][22][23][24] |
| Glucose/Sucrose | < $1 |
| Common Solvents (Methanol, THF, Ethyl Acetate) | $1 - $5 |
Note: Prices are highly variable based on purity, quantity, and supplier. The prices listed are for estimation purposes only.
Process Considerations
-
Chemical Reduction: This route is straightforward and utilizes common laboratory reagents. However, the stoichiometric use of sodium borohydride contributes significantly to the raw material cost and generates borate waste. The process is generally fast.
-
Reformatsky Reaction: This method is advantageous for its ability to construct the carbon skeleton and the hydroxyl group simultaneously. The cost of ethyl 2-bromobutyrate and the handling of metallic zinc and its waste are key economic considerations. The reaction requires anhydrous conditions and heating, adding to the energy cost.
-
Biocatalytic Reduction: The primary advantage of this route is the low cost of the catalyst (baker's yeast) and the potential for high enantioselectivity, which can eliminate the need for chiral separation downstream.[2] The reaction is performed in water under mild conditions, reducing energy consumption and the use of hazardous organic solvents.[2][3][4] The cost of the fermentation medium is generally low.[25][26][27][28] However, reaction times can be longer, and product isolation from the aqueous medium may require more effort.
Waste Management
Waste disposal is a significant and often underestimated cost in chemical synthesis.[29][30][31][32][33] Chemical routes generate waste streams containing metal salts and organic solvents, which require specialized and costly disposal methods. Biocatalytic routes, on the other hand, primarily produce biomass and aqueous waste, which are generally less hazardous and cheaper to treat.
Visualizations
Logical Flow for Economic Feasibility Assessment
Caption: Economic feasibility assessment workflow.
Experimental Workflow: Chemical Reduction
Caption: Workflow for chemical reduction.
Experimental Workflow: Reformatsky Reaction
Caption: Workflow for the Reformatsky reaction.
Experimental Workflow: Biocatalytic Reduction
Caption: Workflow for biocatalytic reduction.
Conclusion
The choice of the optimal synthetic route for this compound is a trade-off between various economic and practical factors.
-
Chemical reduction with sodium borohydride offers a rapid and straightforward synthesis, making it suitable for small-scale laboratory preparations where cost is not the primary driver.
-
The Reformatsky reaction provides a classic method for C-C bond formation but involves the use of metallic reagents and requires stricter control of reaction conditions, potentially increasing operational costs.
-
Biocatalytic reduction using baker's yeast emerges as a highly promising route for sustainable and economically feasible production, particularly for chiral this compound. The low cost of the catalyst, mild reaction conditions, and reduced environmental impact are significant advantages.[2][3][4] While reaction times may be longer, the potential for high yields and enantioselectivity can offset this, especially in large-scale manufacturing where downstream processing of chiral mixtures is a major cost.
For industrial applications and alignment with green chemistry principles, the biocatalytic route presents the most compelling case for further process development and optimization. Researchers and drug development professionals are encouraged to consider these factors in the context of their specific project requirements, scale of operation, and long-term sustainability goals.
References
- 1. rsc.org [rsc.org]
- 2. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 3. chemijournal.com [chemijournal.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. Sodium Borohydride (98% Min) - Best Price and High Quality [shilpachemspec.in]
- 8. m.indiamart.com [m.indiamart.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. DL-Ethyl 2-bromobutyrate | 533-68-6 [chemicalbook.com]
- 11. indiamart.com [indiamart.com]
- 12. zauba.com [zauba.com]
- 13. Ethyl 2-Bromobutyrate - Yogi Enterprise [yogienterprise.com]
- 14. dir.indiamart.com [dir.indiamart.com]
- 15. Acetaldehyde price,buy Acetaldehyde - chemicalbook [m.chemicalbook.com]
- 16. sardaindustrialenterprises.com [sardaindustrialenterprises.com]
- 17. Zinc Dust at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 18. Zinc Dust Powder at 12000.00 INR in Ankleshwar, Gujarat | Chemical Point Glassware And Ppe [tradeindia.com]
- 19. m.indiamart.com [m.indiamart.com]
- 20. kremer-pigmente.com [kremer-pigmente.com]
- 21. dir.indiamart.com [dir.indiamart.com]
- 22. bakersauthority.com [bakersauthority.com]
- 23. deercreekmalt.com [deercreekmalt.com]
- 24. Baker Yeast Price-China Baker Yeast Price Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 25. Fermentation Media: Types & Uses Explained [accio.ai]
- 26. researchgate.net [researchgate.net]
- 27. cec.nic.in [cec.nic.in]
- 28. Development of a low-cost fermentation medium for ethanol production from biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. altiras.com [altiras.com]
- 30. ecolink.com [ecolink.com]
- 31. umbrex.com [umbrex.com]
- 32. rmagreen.com [rmagreen.com]
- 33. shapiroe.com [shapiroe.com]
A Comparative Guide to Methyl 2-Hydroxyisobutyrate and Ethyl 2-Hydroxybutyrate for Researchers and Drug Development Professionals
In the landscape of specialty chemicals, methyl 2-hydroxyisobutyrate (B1230538) and ethyl 2-hydroxybutyrate are two alpha-hydroxy acid esters that, while structurally similar, find applications in distinct high-value sectors. This guide provides a comprehensive comparison of their physicochemical properties, primary applications, and synthesis methodologies, supported by available experimental data to aid researchers, scientists, and drug development professionals in their material selection and process development.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these esters is crucial for their effective application. The following table summarizes their key characteristics.
| Property | Methyl 2-Hydroxyisobutyrate | This compound |
| CAS Number | 2110-78-3[1][2] | 52089-54-0 |
| Molecular Formula | C₅H₁₀O₃[1][2] | C₆H₁₂O₃ |
| Molecular Weight | 118.13 g/mol [1][2] | 132.16 g/mol |
| Appearance | Clear, colorless liquid[1] | Colorless liquid |
| Boiling Point | 137 °C[1] | 167 °C |
| Density | 1.023 g/mL at 25 °C[1] | 1.01 g/cm³ |
| Refractive Index | n20/D 1.411[1] | n20/D 1.4160 to 1.4200 |
| Solubility | Readily soluble in water and alcohol[3] | Soluble in water, ethanol (B145695), and ether |
Core Applications and Performance Data
While both are alpha-hydroxy acid esters, their industrial and research applications diverge significantly, dictated by their unique structural features.
Methyl 2-Hydroxyisobutyrate: A High-Purity Solvent and Versatile Intermediate
Methyl 2-hydroxyisobutyrate has carved a niche as a high-purity solvent, particularly in the semiconductor industry, and as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][4]
As a Pharmaceutical Intermediate: This ester serves as a building block for more complex molecules in drug development.[2] Its ability to enhance solubility and stability in formulations makes it a valuable component in the development of effective drug delivery systems.[2]
This compound: A Key Chiral Intermediate for ACE Inhibitors
This compound, particularly its (R)-enantiomer, is a crucial chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[5][6][7][8][9]
Performance in ACE Inhibitor Synthesis: The synthesis of ACE inhibitors often involves the highly selective asymmetric reduction of a precursor, ethyl 2-oxo-4-phenylbutyrate (OPBE), to (R)-ethyl 2-hydroxy-4-phenylbutyrate ((R)-HPBE). In one study, a recombinant E. coli strain expressing carbonyl reductase and glucose dehydrogenase demonstrated a conversion rate of 98.3% with an enantiomeric excess of 99.9% for the conversion of 30 mM OPBE to (R)-HPBE.[5][6][7][8] High-density fermentation and a substrate feeding strategy enabled the conversion of up to 920 mM OPBE, yielding 912 mM of (R)-HPBE, highlighting its efficiency for industrial-scale production.[5][7]
Experimental Protocols: Synthesis Methodologies
The synthesis of both esters can be achieved through Fischer esterification of the corresponding carboxylic acid with the appropriate alcohol in the presence of an acid catalyst.
Synthesis of Methyl 2-Hydroxyisobutyrate via Fischer Esterification
This protocol describes the synthesis of methyl 2-hydroxyisobutyrate from 2-hydroxyisobutyric acid and methanol (B129727).
Materials:
-
2-hydroxyisobutyric acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer and stir bar, distillation apparatus.
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxyisobutyric acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-hydroxyisobutyrate.
-
Purify the crude product by distillation to yield pure methyl 2-hydroxyisobutyrate.
Synthesis of this compound via Fischer Esterification
This protocol outlines the synthesis of this compound from 2-hydroxybutyric acid and ethanol.
Materials:
-
2-hydroxybutyric acid
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer and stir bar, distillation apparatus.
Procedure:
-
Combine 2-hydroxybutyric acid and an excess of anhydrous ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Once the reaction has reached completion, cool the mixture to room temperature.
-
Remove the excess ethanol by rotary evaporation.
-
Dissolve the remaining residue in diethyl ether and transfer the solution to a separatory funnel.
-
Wash the ethereal solution with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by distillation.
Visualizing the Synthesis: Fischer Esterification Workflow
The following diagram illustrates the general workflow for the synthesis of both methyl 2-hydroxyisobutyrate and this compound via Fischer Esterification.
Signaling Pathways and Logical Relationships
The primary chemical transformation discussed is the Fischer esterification. The mechanism for this acid-catalyzed reaction is a cornerstone of organic chemistry.
Conclusion
Methyl 2-hydroxyisobutyrate and this compound, while sharing a common functional group, are tailored for different, highly specialized applications. Methyl 2-hydroxyisobutyrate excels as a high-purity solvent in the electronics industry and as a versatile building block in chemical synthesis. In contrast, this compound is a key chiral intermediate, indispensable for the synthesis of life-saving ACE inhibitors. The choice between these two esters is therefore not one of direct competition but is dictated by the specific synthetic or formulation challenge at hand. The provided synthesis protocols and diagrams offer a foundational understanding for laboratory preparation and process development involving these valuable chemical entities.
References
- 1. Methyl 2-hydroxyisobutyrate | 2110-78-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Hydroxyisobutyric acid methyl ester | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 4. Methyl 2-hydroxyisobutyrate | 2110-78-3 | Benchchem [benchchem.com]
- 5. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engi… [ouci.dntb.gov.ua]
- 6. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 2-Hydroxybutyrate: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. Ethyl 2-Hydroxybutyrate, a common biochemical reagent, is classified as a hazardous substance requiring specific handling and disposal protocols. Adherence to these procedures is not only a best practice but a regulatory necessity for researchers, scientists, and drug development professionals.
This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, from initial handling in the laboratory to final collection by waste management services.
Immediate Safety and Storage Protocols
Before disposal, the safe handling and storage of this compound are critical. Due to its hazardous nature, all laboratory personnel must be trained in its proper management.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store this compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.[1][2]
-
Satellite Accumulation Area (SAA): All hazardous waste, including containers of this compound designated for disposal, must be stored in a designated SAA.[3] This area must be at or near the point of generation and under the control of the operator.
Hazard Profile of this compound
Understanding the specific hazards associated with a chemical is the first step in its safe management. The following table summarizes the key hazards of this compound.
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | Combustible liquid and vapor.[1][2][4][5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] | 🔥 | Warning | H227: Combustible liquid.[5][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][6] | ❗ | Warning | H315: Causes skin irritation.[6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][6] | ❗ | Warning | H319: Causes serious eye irritation.[6] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[6] | ❗ | Warning | H335: May cause respiratory irritation.[6] |
Step-by-Step Disposal Protocol
Disposing of this compound is a regulated process. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste trash. [7][8] Evaporation in a fume hood is also a prohibited disposal method.[3][9] The required procedure involves collection, proper storage, and transfer to a certified hazardous waste handler.
Experimental Protocol: Waste Collection and Management
Objective: To safely collect and store waste this compound for proper disposal.
Methodology:
-
Waste Characterization: Confirm that the waste is solely this compound. Do not mix it with other waste streams, as this can complicate disposal and increase costs.[4][9] If it has been mixed, all components must be identified on the waste label.
-
Container Selection:
-
Use a chemically compatible and leak-proof container with a secure, screw-top cap.
-
The original product container is often a suitable choice, provided it is in good condition.
-
Ensure the container is clean and free of any residue that could react with the waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Include the date accumulation started (the date the first drop of waste was added).
-
Ensure all components are listed if it is a mixed waste.
-
-
Accumulation and Storage:
-
Request for Pickup:
-
Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste.[9]
-
Follow their specific procedures for requesting a waste pickup. Do not transport hazardous waste yourself.[9]
-
-
Spill Cleanup:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or universal binder.[2]
-
Collect the contaminated absorbent material and any contaminated PPE into a sealable, vapor-tight plastic bag or container.[10]
-
Label this as "Hazardous Waste" detailing the contents and manage it for disposal along with your other chemical waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
Regulatory Framework
The management of hazardous waste is governed by a combination of federal and state regulations.[11] In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[11][12][13] RCRA establishes the "cradle-to-grave" framework for managing hazardous waste.[13] It is the generator's responsibility to correctly identify, manage, and ensure the proper disposal of hazardous waste.[14][15] Always consult your institution's specific guidelines, as they are designed to comply with all relevant local, state, and federal laws.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Ethyl (2R)-2-hydroxybutanoate | C6H12O3 | CID 12747764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 9. vumc.org [vumc.org]
- 10. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 14. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 15. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling Ethyl 2-Hydroxybutyrate
This guide provides immediate safety, handling, and disposal protocols for Ethyl 2-Hydroxybutyrate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Citation |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[3] |
| Skin Protection | For Full Contact: Butyl rubber gloves (0.7 mm minimum thickness). Breakthrough time: 480 minutes. | Provides robust protection against direct and prolonged contact. Consider AnsellPro Viton/Butyl gloves for enhanced resistance.[3] |
| For Splash Contact: Chloroprene or Nitrile rubber gloves. | Suitable for incidental contact, but must be changed immediately upon contamination. | |
| Fire-resistant lab coat or coveralls (e.g., Nomex). | Protects skin from splashes and is essential when handling flammable liquids.[3] | |
| Respiratory Protection | NIOSH-approved OV/Multi-Gas/P95 or CEN-approved ABEK-P2 respirators. | To be used as a backup to engineering controls (fume hood) or when ventilation is inadequate.[3] Not typically required if engineering controls are sufficient. |
Operational and Handling Protocol
Safe handling of this compound requires a controlled environment and strict adherence to procedural steps to prevent accidental exposure and contamination.
Experimental Workflow Diagram
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Pre-Handling Preparations:
-
Safe Handling:
-
Work exclusively within a chemical fume hood.[4]
-
Keep the chemical container tightly closed when not in use.[1][5]
-
Avoid contact with skin and eyes and prevent the inhalation of vapor or mist.[3][4]
-
Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and equipment.[6]
-
Do not smoke, eat, or drink in the handling area.[3]
-
-
Storage:
Emergency and Disposal Plans
Immediate and appropriate responses to emergencies and adherence to disposal regulations are crucial for safety and compliance.
Emergency Response Protocol
| Emergency Type | Immediate Action |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap.[4] Seek medical attention if irritation persists.[4] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Clean the mouth with water and then drink plenty of water. Do not induce vomiting.[4][5] Never give anything by mouth to an unconscious person and seek medical attention.[6] |
| Spill | Evacuate the area and remove all sources of ignition.[3][7] Ventilate the area. Contain and collect the spill using a non-combustible absorbent material (e.g., sand, vermiculite).[3][4] Place the material in a suitable, sealed container for disposal.[3][7] |
Disposal Plan:
-
Product Disposal: Chemical waste must be disposed of in accordance with national and local regulations. Contact a licensed professional waste disposal service.[4] Do not mix with other waste.
-
Contaminated Packaging: Leave the chemical in its original container. Handle uncleaned containers as you would the product itself and dispose of them through a licensed service.[3]
-
Environmental Precautions: Do not allow the product to enter drains, sanitary sewers, or storm sewers.[3]
References
- 1. fishersci.com [fishersci.com]
- 2. Ethyl (2R)-2-hydroxybutanoate | C6H12O3 | CID 12747764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
